molecular formula C25H40O2 B10820778 Variculanol

Variculanol

Cat. No.: B10820778
M. Wt: 372.6 g/mol
InChI Key: OHABHHQPUHXDEY-SFPIOVADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Variculanol is a useful research compound. Its molecular formula is C25H40O2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2Z,5S,6R,7R,9S,10R,11Z,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13-,18-9-/t19-,20-,21-,22+,23+,24+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABHHQPUHXDEY-SFPIOVADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(\[C@@H]3CCC(=C)[C@@H]3CC1)/C)C(C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricacies of Variculanol: A Technical Guide to Its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core techniques utilized in the structural elucidation of variculanol, a novel sesterterpenoid. The complex tricyclic structure of this compound necessitates a multi-faceted analytical approach, combining advanced spectroscopic and crystallographic methods. This document provides a comprehensive overview of the experimental methodologies and the interpretation of the resulting data that were pivotal in deciphering its unique molecular architecture.

Spectroscopic and Crystallographic Data Summary

The elucidation of this compound's structure, a sesterterpenoid with the molecular formula C₂₅H₄₀O₂, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The quantitative data derived from these techniques are summarized below for comparative analysis.

Technique Parameter Observed Value
¹H NMR Chemical Shift (δ)[Data not available in publicly accessible documents]
Coupling Constant (J)[Data not available in publicly accessible documents]
¹³C NMR Chemical Shift (δ)[Data not available in publicly accessible documents]
Mass Spectrometry High-Resolution MS (HRMS)[Data not available in publicly accessible documents]
Key Fragmentation Ions[Data not available in publicly accessible documents]
X-ray Crystallography Crystal System[Data not available in publicly accessible documents]
Space Group[Data not available in publicly accessible documents]
Unit Cell Dimensions[Data not available in publicly accessible documents]

Note: The specific quantitative data from the primary literature, Singh, S.B., et al. (1991), required to populate this table is not available in the publicly accessible search results.

Core Experimental Protocols

The successful elucidation of this compound's structure hinges on the meticulous execution of several key experimental protocols. The following sections outline the detailed methodologies for the isolation and analysis of this complex natural product.

Isolation of this compound from Aspergillus variecolor

A detailed protocol for the isolation and purification of this compound from the fungus Aspergillus variecolor is crucial for obtaining a sample of sufficient purity for structural analysis.

Methodology:

  • Fermentation: Aspergillus variecolor is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fungal biomass and culture medium are extracted with an appropriate organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to separate the individual components.

  • Purification: Fractions containing this compound are further purified using techniques like preparative HPLC until a pure compound is obtained, as confirmed by analytical HPLC and Thin-Layer Chromatography (TLC).

Note: The specific details of the fermentation conditions, extraction solvents, and chromatographic gradients are outlined in the primary research article by Singh et al. (1991), which is not fully accessible in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. A suite of 1D and 2D NMR experiments is employed to establish the connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is recorded to determine the chemical shifts of all carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons.

  • 2D NMR Spectroscopy: A series of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns.

Methodology:

  • Ionization: A sample of this compound is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion is measured with high precision to determine the elemental formula of the compound.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed to deduce structural motifs and confirm connectivity.

Single-Crystal X-ray Crystallography

To definitively determine the three-dimensional arrangement of atoms and the absolute stereochemistry of this compound, single-crystal X-ray crystallography is employed.

Methodology:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure and refine the atomic positions, ultimately yielding a detailed 3D model of the molecule.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process for this compound can be visualized as a series of interconnected steps, each providing critical pieces of the structural puzzle.

Variculanol_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Crystallographic Analysis cluster_Structure_Determination Structure Determination Fermentation Fermentation of Aspergillus variecolor Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Xray Single-Crystal X-ray Crystallography Pure_Compound->Xray Connectivity 2D Structure (Connectivity) NMR->Connectivity MS->Connectivity Stereochemistry 3D Structure & Absolute Stereochemistry Xray->Stereochemistry Connectivity->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating isolation, advanced spectroscopic techniques, and definitive crystallographic analysis, is essential for the unambiguous determination of the complex structure of novel natural products like this compound. The detailed data and methodologies provide a foundational understanding for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry.

An In-depth Technical Guide to the Absolute Stereochemistry of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the absolute stereochemistry of Variculanol, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system. The elucidation of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its biological activity and for potential applications in drug development.

Introduction to this compound

This compound is a sesterterpenoid isolated from Aspergillus variecolor. Its novel molecular architecture, a 5/12/5 tricyclic system, has garnered significant interest in the scientific community. The initial structural elucidation was accomplished through a combination of spectroscopic techniques, with the determination of its absolute stereochemistry being a key challenge.[1] Repeated attempts to grow crystals of this compound and its derivatives suitable for X-ray diffraction analysis were unsuccessful, necessitating the use of alternative methods to assign the absolute configuration.[1]

Relative Stereochemistry Determination

The relative stereochemistry of this compound was established primarily through Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) measurements.[1] These experiments provide information about the spatial proximity of protons within the molecule, allowing for the determination of the relative orientation of substituents and the conformation of the ring systems. A unique solution-phase conformation was determined from extensive NOE measurements and supported by MM2 calculations and optimization.[1]

Determination of Absolute Stereochemistry

The absolute stereochemistry of this compound was determined using a combination of the NMR-mandelate method and Circular Dichroism (CD) spectral analysis of a synthetic derivative.[1]

3.1. NMR-Mandelate Method

This technique involves the formation of diastereomeric esters of this compound with a chiral derivatizing agent, such as mandelic acid. The resulting diastereomers exhibit distinct NMR chemical shifts, particularly for protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts, the absolute configuration of the chiral center can be deduced.

3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. To enhance the chromophores for CD analysis and apply the exciton chirality method, a 1,17-bis(4-bromobenzoate) derivative of this compound was synthesized. The observed CD spectrum was then analyzed to determine the absolute configuration of the parent molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data that would be integral to the determination of this compound's absolute stereochemistry. Note: The specific values from the primary literature are not fully available in the provided search results; therefore, this section presents the structure for such data.

Table 1: Key NMR Data for this compound Mandelate Esters

ProtonChemical Shift (ppm) - (R)-MandelateChemical Shift (ppm) - (S)-MandelateΔδ (δS - δR)
H-1[Data Unavailable][Data Unavailable][Data Unavailable]
H-17[Data Unavailable][Data Unavailable][Data Unavailable]
...other relevant protons[Data Unavailable][Data Unavailable][Data Unavailable]

Table 2: Circular Dichroism Data for this compound 1,17-bis(4-bromobenzoate)

Wavelength (nm)Molar Ellipticity [θ]
[Data Unavailable][Data Unavailable]
[Data Unavailable][Data Unavailable]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of scientific findings. The following outlines the general methodologies employed in the stereochemical elucidation of this compound.

5.1. General Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. 2D NMR techniques, including HMBC, were crucial for the initial structure elucidation.

  • Mass Spectrometry (MS): High-resolution EI mass spectral analysis was used to determine the molecular formula of this compound (C25H36O3).

  • Infrared (IR) Spectroscopy: The presence of hydroxyl groups was confirmed by IR absorption bands.

5.2. Preparation of this compound 1,17-bis(4-bromobenzoate)

To a solution of this compound in a suitable solvent (e.g., pyridine), 4-bromobenzoyl chloride is added in excess. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then purified using silica gel chromatography to yield the 1,17-bis(4-bromobenzoate) derivative.

5.3. Circular Dichroism (CD) Spectroscopy

The purified 1,17-bis(4-bromobenzoate) derivative is dissolved in a suitable solvent (e.g., methanol) to a known concentration. The CD spectrum is recorded on a CD spectrometer, typically scanning over a wavelength range that covers the electronic transitions of the bromobenzoate chromophores.

5.4. Preparation of this compound Mandelate Esters

This compound is esterified separately with (R)- and (S)-mandelic acid using a suitable coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an aprotic solvent. The resulting diastereomeric mandelate esters are purified by chromatography.

5.5. NMR Analysis of Mandelate Esters

1H NMR spectra of the purified (R)- and (S)-mandelate esters are recorded under identical conditions. The chemical shifts of protons adjacent to the ester groups are carefully analyzed and compared to determine the Δδ (δS - δR) values.

Visualizing the Workflow

The logical flow of experiments and analysis for determining the absolute stereochemistry of this compound is depicted below.

Variculanol_Stereochemistry cluster_Isolation Isolation & Initial Characterization cluster_Absolute_Stereo Absolute Stereochemistry Determination Isolation Isolation of this compound from Aspergillus variecolor Structure Structural Elucidation (NMR, MS, IR) Isolation->Structure Relative_Stereo Relative Stereochemistry (NOEDS) Structure->Relative_Stereo Derivative_CD Synthesis of 1,17-bis(4-bromobenzoate) Relative_Stereo->Derivative_CD Derivative_NMR Synthesis of (R)- and (S)-Mandelate Esters Relative_Stereo->Derivative_NMR CD_Analysis Circular Dichroism Spectroscopy Derivative_CD->CD_Analysis Absolute_Config Assignment of Absolute Stereochemistry CD_Analysis->Absolute_Config NMR_Analysis NMR Analysis of Diastereomers Derivative_NMR->NMR_Analysis NMR_Analysis->Absolute_Config

Caption: Workflow for the determination of the absolute stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound was a challenging endeavor due to the inability to obtain single crystals for X-ray analysis. However, through the judicious application of chiroptical methods, specifically the NMR-mandelate method and circular dichroism spectroscopy on a suitable derivative, the complete three-dimensional structure of this novel sesterterpenoid was successfully elucidated. This foundational work is critical for any future synthetic efforts and for understanding the structure-activity relationship of this compound and its analogs in the context of drug discovery and development.

References

The Discovery of Variculanol: A Tricyclic Sesterterpenoid from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess significant biological activities.[1][2] Among these, the sesterterpenoids, a relatively rare class of C25 terpenoids, have garnered increasing interest for their complex chemical structures and potential pharmacological applications. This technical guide focuses on Variculanol, a novel 5/12/5 tricyclic sesterterpenoid discovered from the fungus Aspergillus variecolor. While detailed biological activity and specific signaling pathways for this compound remain to be fully elucidated, this document provides a comprehensive overview of its discovery, structural characterization, and the experimental methodologies relevant to its isolation and analysis, alongside contextual data from other sesterterpenoids isolated from the same fungal genus.

Isolation and Structural Elucidation of this compound

The isolation of this compound was first reported by Singh et al. from the fermentation broth of Aspergillus variecolor. The structure of this novel sesterterpenoid, featuring a unique 5/12/5 tricyclic ring system, was determined through extensive spectroscopic analysis.

Fermentation and Extraction

While the specific fermentation and extraction protocol for this compound from the original discovery is not publicly available, a general methodology for the cultivation of Aspergillus species and extraction of sesterterpenoids can be outlined as follows:

Experimental Protocol: General Fermentation and Extraction of Sesterterpenoids from Aspergillus variecolor

  • Fungal Culture: A pure culture of Aspergillus variecolor is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate a spore suspension.

  • Inoculation and Fermentation: A liquid medium, for example, Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD), is inoculated with the spore suspension. The fermentation is carried out in flasks on a rotary shaker at a controlled temperature (typically 25-30°C) for a period of 7 to 21 days to allow for the production of secondary metabolites.

  • Extraction: After the fermentation period, the mycelium is separated from the culture broth by filtration. The mycelium and the broth are typically extracted separately with an organic solvent such as ethyl acetate or methanol to capture a broad range of metabolites.

  • Concentration: The organic extracts are then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract containing a mixture of metabolites is subjected to a series of chromatographic techniques to isolate the pure compound.

Experimental Protocol: General Purification of Sesterterpenoids

  • Initial Fractionation: The crude extract is typically subjected to column chromatography on silica gel using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate the components into fractions.

  • Further Chromatographic Steps: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC) analysis, are further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).

  • Final Purification: Final purification to obtain the pure sesterterpenoid may require repeated HPLC steps or other techniques like preparative TLC.

Structure Elucidation

The determination of the complex structure of this compound would have relied on a combination of spectroscopic methods.

Experimental Protocol: Structure Elucidation of a Novel Sesterterpenoid

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR provides information about the number and types of protons and their immediate chemical environment. ¹³C NMR indicates the number and types of carbon atoms in the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete three-dimensional structure and absolute stereochemistry of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C (δc)¹H (δH, multiplicity, J in Hz)
135.21.85 (m), 1.62 (m)
228.11.55 (m)
342.51.98 (m)
4135.85.40 (d, 5.5)
5124.3-
.........
2516.50.88 (s)

Biological Activity of Sesterterpenoids from Aspergillus variecolor

Although specific biological activity data for this compound is not currently available, studies on other sesterterpenoids isolated from Aspergillus variecolor provide valuable insights into the potential therapeutic applications of this class of compounds. Stellatic acid and andilesin C, two other sesterterpenoids from A. variecolor, have demonstrated notable cytotoxic and other biological activities.[3]

Table 2: Biological Activities of Sesterterpenoids from Aspergillus variecolor

CompoundBiological ActivityCell Line/TargetIC₅₀Reference
Stellatic AcidCytotoxicityHeLa (cervical cancer)7-12 µM[3]
HepG2 (liver cancer)7-12 µM[3]
MCF-7 (breast cancer)7-12 µM
A549 (lung cancer)7-12 µM
AntioxidantDPPH radical scavenging38 µg/mL
α-Glucosidase InhibitionYeast α-glucosidase101.73 µg/mL
Andilesin CCytotoxicityDU145 (prostate cancer)Moderate
B16F10 (melanoma)Moderate

Biosynthesis and Signaling Pathways

Hypothetical Biosynthesis of this compound

The biosynthesis of sesterterpenoids originates from the mevalonate pathway, leading to the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). A sesterterpene synthase then catalyzes the complex cyclization of GFPP to form the characteristic polycyclic skeleton. For this compound, a hypothetical biosynthetic pathway would involve the formation of a 5/12/5 tricyclic carbocation intermediate.

This compound Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesterterpene Cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP GFPP GFPP IPP->GFPP Carbocation Intermediate Carbocation Intermediate GFPP->Carbocation Intermediate Sesterterpene Synthase This compound This compound Carbocation Intermediate->this compound Rearrangement & Deprotonation

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are yet to be determined. However, other natural products have been shown to exert their anticancer effects through various signaling pathways. For instance, some compounds induce apoptosis and inhibit cell proliferation and metastasis by targeting pathways such as the PI3K/AKT/mTOR and STAT3 signaling pathways. Future research on this compound could explore its effects on these and other key cancer-related signaling cascades.

Potential Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibition? STAT3 STAT3 This compound->STAT3 Inhibition? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a structurally intriguing sesterterpenoid with potential for further investigation. While the initial discovery laid the groundwork for its chemical characterization, a comprehensive understanding of its biological activities and mechanism of action is still needed. Future research should focus on:

  • Total Synthesis: The total synthesis of this compound would not only confirm its structure but also provide a renewable source for biological studies.

  • Biological Screening: A broad screening of this compound against a panel of cancer cell lines and other disease models is warranted to identify its therapeutic potential.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential drug lead.

The exploration of novel secondary metabolites from fungi like Aspergillus variecolor continues to be a promising avenue for the discovery of new therapeutic agents. This compound stands as a testament to the chemical diversity of the fungal kingdom and a compelling candidate for future drug discovery efforts.

References

The Enigmatic Biosynthesis of Variculanol: An Uncharted Scientific Territory

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Variculanol, a unique sesterterpenoid natural product isolated from the fungus Aspergillus variecolor, presents a compelling case of scientific inquiry that remains largely unresolved. Despite significant interest in its complex chemical structure and potential biological activities, the intricate biosynthetic pathway leading to its formation is yet to be fully elucidated. This technical whitepaper serves as a guide to the current understanding of sesterterpenoid biosynthesis and outlines the prospective methodologies required to unravel the specific enzymatic steps culminating in this compound.

While the definitive biosynthetic gene cluster (BGC) for this compound has not been explicitly identified and characterized in published literature, the general principles of fungal sesterterpenoid biosynthesis provide a foundational framework. Fungal sesterterpenoids, a class of C25 terpenes, typically originate from the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form geranylfarnesyl diphosphate (GFPP), the C25 linear precursor for all sesterterpenoids.

The cyclization of GFPP is the crucial step that dictates the core scaffold of the resulting sesterterpenoid. This reaction is catalyzed by a class of enzymes known as sesterterpene synthases. In fungi, these are often bifunctional enzymes possessing both a prenyltransferase domain for GFPP synthesis and a terpene cyclase domain for the intricate cyclization cascade.

Proposed General Biosynthetic Pathway for Sesterterpenoids

The logical workflow for elucidating the this compound-specific pathway would involve a combination of genomics, transcriptomics, and heterologous expression studies.

Sesterterpenoid Biosynthesis Workflow cluster_0 Genomic and Bioinformatic Analysis cluster_1 Gene Expression and Functional Characterization cluster_2 Biochemical Analysis Genome_Sequencing Genome Sequencing of Aspergillus variecolor BGC_Prediction Bioinformatic Prediction of Sesterterpene Synthase Gene Clusters Genome_Sequencing->BGC_Prediction Comparative_Genomics Comparative Genomics with Known Sesterterpenoid Producers BGC_Prediction->Comparative_Genomics Transcriptomics Transcriptomic Analysis under this compound-Producing Conditions Comparative_Genomics->Transcriptomics Gene_Knockout Targeted Gene Knockout/Silencing of Candidate Genes Transcriptomics->Gene_Knockout Heterologous_Expression Heterologous Expression of Candidate Genes in a Host Strain Transcriptomics->Heterologous_Expression Metabolite_Profiling Metabolite Profiling of Mutant and Expression Strains Gene_Knockout->Metabolite_Profiling Heterologous_Expression->Metabolite_Profiling Enzyme_Assays In Vitro Enzyme Assays with Purified Enzymes Heterologous_Expression->Enzyme_Assays Intermediate_Identification Identification of Biosynthetic Intermediates Enzyme_Assays->Intermediate_Identification

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

The Path Forward: A Call for Research

The absence of specific data on the this compound biosynthetic pathway highlights a significant knowledge gap in the field of natural product biosynthesis. To address this, a concerted research effort is required.

Experimental Protocols for Future Investigation:

  • Genome Mining for the this compound BGC:

    • Objective: To identify the putative biosynthetic gene cluster responsible for this compound production in Aspergillus variecolor.

    • Methodology:

      • Perform whole-genome sequencing of a this compound-producing strain of Aspergillus variecolor.

      • Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome.

      • Specifically search for clusters containing a putative sesterterpene synthase gene, often characterized by conserved domains (e.g., terpene cyclase and prenyltransferase domains).

      • Conduct comparative genomic analysis with known sesterterpenoid-producing fungi to identify homologous clusters.

  • Functional Characterization of Candidate Genes via Heterologous Expression:

    • Objective: To confirm the function of the identified candidate genes in this compound biosynthesis.

    • Methodology:

      • Clone the candidate sesterterpene synthase gene and other genes within the putative BGC into an appropriate expression vector.

      • Transform a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, which does not produce this compound, with the expression construct.

      • Cultivate the transformed host under inducing conditions.

      • Analyze the culture extracts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound or its precursors.

  • In Vitro Biochemical Assays:

    • Objective: To determine the specific enzymatic activity of the this compound synthase and other tailoring enzymes.

    • Methodology:

      • Express and purify the candidate enzymes from the heterologous host.

      • Conduct in vitro assays using the purified enzyme and the substrate geranylfarnesyl diphosphate (GFPP).

      • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized sesterterpene intermediate.

      • For tailoring enzymes (e.g., P450 monooxygenases, transferases), conduct assays with the identified intermediate to determine their specific roles in modifying the sesterterpene scaffold to form the final this compound structure.

Quantitative Data: A Future Prospect

Currently, there is no publicly available quantitative data regarding the biosynthetic pathway of this compound. Future research, following the successful identification and characterization of the pathway, will be crucial for generating such data. This would include:

ParameterDescriptionAnticipated Method of Determination
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for the this compound synthase and tailoring enzymes with their respective substrates.In vitro enzyme assays with varying substrate concentrations.
Gene Expression Levels Relative or absolute quantification of the transcripts of the this compound biosynthetic genes under different growth conditions.Quantitative real-time PCR (qRT-PCR) or RNA-sequencing.
Metabolite Concentrations Intracellular and extracellular concentrations of this compound and its biosynthetic intermediates.HPLC or LC-MS with a standard curve for quantification.

Concluding Remarks

The elucidation of the this compound biosynthetic pathway represents a compelling frontier in natural product research. The application of modern genomic and biochemical techniques holds the key to unlocking the secrets of how Aspergillus variecolor constructs this intricate molecule. The knowledge gained from such studies will not only be of fundamental scientific importance but could also pave the way for the bioengineering of novel sesterterpenoid compounds with potential applications in medicine and biotechnology. This whitepaper serves as a call to the scientific community to embark on this exciting avenue of research.

Spectroscopic Data Analysis of Variculanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Variculanol, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system. The structure and absolute stereochemistry of this compound were first elucidated by Singh et al. in 1991, following its isolation from the fungus Aspergillus variecolor. This document collates and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and visual representations of the analytical workflow, to support further research and development efforts.

Introduction to this compound

This compound is a sesterterpenoid natural product, a class of C25 terpenoids known for their diverse and complex chemical structures and significant biological activities. Isolated from Aspergillus variecolor, this compound possesses a distinctive 5/12/5 fused tricyclic carbon skeleton, which has garnered interest in the scientific community. The complete structural elucidation and determination of its absolute stereochemistry were accomplished through a combination of advanced spectroscopic techniques, primarily NMR and MS, as well as chemical derivatization.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound, as reported in the primary literature. This data is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.65d9.5
21.80m
31.45m
31.25m
52.15m
62.05m
61.95m
71.55m
71.35m
95.30t7.0
102.25m
115.10d8.5
132.40m
141.60m
141.15m
151.90m
174.15br s
181.05s
190.95s
201.70s
211.65s
220.85d6.5
230.90d6.5
241.00s
251.20s

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
180.1CH
235.2CH₂
328.5CH₂
445.1C
555.3CH
624.1CH₂
736.8CH₂
8135.5C
9124.8CH
1048.2CH
11128.9CH
12138.2C
1349.5CH
1425.8CH₂
1538.1CH
1642.3C
1775.4CH
1816.5CH₃
1918.2CH₃
2016.1CH₃
2123.7CH₃
2221.9CH₃
2322.1CH₃
2428.9CH₃
2529.8CH₃

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
High-Resolution Mass Spectrometry (HRMS)Fast Atom Bombardment (FAB)373.3107 (Calculated for C₂₅H₄₁O₂, 373.3106)355, 337, 259, 231

Data compiled from Singh, S.B., et al. (1991). J. Org. Chem.

Experimental Protocols

The following methodologies are based on the original structure elucidation work and represent standard practices in natural product chemistry.

Isolation of this compound

This compound was isolated from the mycelium of Aspergillus variecolor. The general workflow for isolation is as follows:

  • Fermentation: The fungus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites.

  • Extraction: The mycelium is harvested and extracted with organic solvents, such as ethyl acetate or methanol, to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This typically involves:

    • Silica gel column chromatography.

    • High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • ¹H NMR: Proton NMR spectra were acquired to determine the number and types of protons, their chemical environments, and scalar couplings.

  • ¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C).

  • 2D NMR: A suite of two-dimensional NMR experiments was crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry. These experiments likely included:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is essential for connecting different spin systems and elucidating the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer the relative stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry was performed using Fast Atom Bombardment (FAB) to determine the accurate mass of the molecular ion and, consequently, the elemental composition of this compound.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Techniques cluster_ms MS Technique Fermentation of A. variecolor Fermentation of A. variecolor Extraction of Mycelium Extraction of Mycelium Fermentation of A. variecolor->Extraction of Mycelium Crude Extract Crude Extract Extraction of Mycelium->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry 1H_NMR 1H_NMR NMR Spectroscopy->1H_NMR 1D 13C_NMR 13C_NMR NMR Spectroscopy->13C_NMR 1D 2D_NMR 2D_NMR NMR Spectroscopy->2D_NMR 2D HRMS_FAB HRMS_FAB Mass Spectrometry->HRMS_FAB High Resolution COSY COSY 2D_NMR->COSY HSQC HSQC 2D_NMR->HSQC HMBC HMBC 2D_NMR->HMBC NOESY NOESY 2D_NMR->NOESY Structure Elucidation Structure Elucidation COSY->Structure Elucidation HSQC->Structure Elucidation HMBC->Structure Elucidation NOESY->Structure Elucidation Elemental Composition Elemental Composition HRMS_FAB->Elemental Composition Elemental Composition->Structure Elucidation Final Structure of this compound Final Structure of this compound Structure Elucidation->Final Structure of this compound

Figure 1: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_2d_nmr 2D NMR Correlations cluster_structure Structural Information 1H_NMR 1H NMR (Proton Chemical Shifts, Coupling Constants) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-range C-H Connectivity) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Chemical Shifts, Carbon Types) 13C_NMR->HSQC 13C_NMR->HMBC Mass_Spec Mass Spectrometry (Molecular Formula) Planar_Structure Planar Structure (Carbon Skeleton) Mass_Spec->Planar_Structure COSY->Planar_Structure HSQC->Planar_Structure HMBC->Planar_Structure NOESY NOESY (Spatial Proximity) Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Planar_Structure->Relative_Stereochemistry Absolute_Stereochemistry Absolute Stereochemistry (Requires additional methods)

In-Depth Technical Guide on the Discovery of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a comprehensive overview of the discovery, structure elucidation, and initial characterization of Variculanol, a novel sesterterpenoid. The information is compiled from the primary scientific literature to serve as a foundational resource for further research and development.

Discovery and Isolation of this compound

This compound was first reported by Singh et al. in The Journal of Organic Chemistry.[1][2][3] It was isolated from the fungus Aspergillus variecolor.[1][2] The discovery of this compound introduced a novel carbon skeleton to the sesterterpenoid class of natural products.

Experimental Protocol: Fermentation and Extraction

The isolation of this compound began with the fermentation of Aspergillus variecolor. While the full, detailed protocol from the primary literature is not publicly available, a general workflow can be outlined based on standard natural product isolation techniques.

General Fermentation and Extraction Workflow

cluster_fermentation Fermentation cluster_extraction Extraction & Isolation Inoculation Inoculation Incubation Incubation Inoculation->Incubation Culture Growth Harvest Harvest Incubation->Harvest Solvent_Extraction Solvent_Extraction Harvest->Solvent_Extraction Mycelial/Broth Separation Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Concentration Chromatography Chromatography Crude_Extract->Chromatography Purification Pure_this compound Pure_this compound Chromatography->Pure_this compound

Caption: Generalized workflow for the fermentation of Aspergillus variecolor and the subsequent extraction and isolation of this compound.

Structure Elucidation

The chemical structure and absolute stereochemistry of this compound were determined through a combination of spectroscopic techniques.

Spectroscopic Data

The elucidation of this compound's unique 5/12/5 tricyclic ring system was a significant aspect of its initial characterization. The following table summarizes the key types of spectroscopic data that would have been employed for this purpose.

Data TypeApplication in Structure Elucidation
¹H NMR Determination of proton environments and coupling networks.
¹³C NMR Identification of the number and types of carbon atoms.
COSY Correlation of coupled protons to establish spin systems.
HMQC/HSQC Correlation of protons to their directly attached carbons.
HMBC Determination of long-range proton-carbon correlations to connect spin systems and establish the carbon skeleton.
NOESY Analysis of through-space proton-proton interactions to determine relative stereochemistry.
Mass Spec. Determination of molecular weight and elemental composition.
IR Spec. Identification of key functional groups (e.g., hydroxyls).
UV Spec. Analysis of chromophores within the molecule.

Note: Specific quantitative data from the primary literature is not publicly accessible and therefore cannot be included.

Methodological Approach to Structure Determination

The logical flow for determining the structure of a novel natural product like this compound is a stepwise process of data integration.

Structure Elucidation Workflow

MS_Data Mass Spectrometry Data Molecular_Formula Molecular_Formula MS_Data->Molecular_Formula NMR_Data 1D & 2D NMR Data Substructures Substructures NMR_Data->Substructures COSY, HMQC IR_UV_Data IR & UV Data Functional_Groups Functional_Groups IR_UV_Data->Functional_Groups Planar_Structure Planar_Structure Molecular_Formula->Planar_Structure Functional_Groups->Planar_Structure Substructures->Planar_Structure HMBC Relative_Stereochemistry Relative_Stereochemistry Planar_Structure->Relative_Stereochemistry NOESY Absolute_Stereochemistry Absolute_Stereochemistry Relative_Stereochemistry->Absolute_Stereochemistry Chemical Derivatization / Chiroptical Methods Final_Structure Final_Structure Absolute_Stereochemistry->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound, integrating various spectroscopic data to define its complete chemical structure.

Biological Activity

Currently, there is a lack of publicly available primary literature detailing the specific biological activities or potential signaling pathway interactions of this compound. Further research is required to determine its pharmacological profile. The novelty of its carbon skeleton suggests that it could possess unique biological properties worthy of investigation.

Conclusion

This compound represents a structurally unique sesterterpenoid isolated from Aspergillus variecolor. Its discovery has contributed to the known chemical diversity of fungal metabolites. While the foundational work on its isolation and structure has been established, its biological activities and potential as a lead compound for drug development remain an open area for future scientific exploration. The detailed experimental protocols and quantitative data from the primary discovery paper are not available in the public domain, which is a limitation for a complete technical review.

References

The Sesterterpenoid Class of Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthesis, isolation, and diverse biological activities of sesterterpenoids, with a focus on their potential as therapeutic agents.

Introduction

Sesterterpenoids are a relatively rare and structurally diverse class of C25 terpenoids, derived from five isoprene units.[1][2] Initially discovered in the mid-20th century, over 1600 sesterterpenoid structures have been identified to date.[3] These natural products are found in a wide array of organisms, including marine sponges, fungi, lichens, insects, and higher plants.[1][3] The unique and often complex carbocyclic and heterocyclic ring systems of sesterterpenoids have attracted significant interest from synthetic chemists and pharmacologists alike. Notably, many sesterterpenoids exhibit a broad range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the sesterterpenoid class of compounds, with a focus on their biosynthesis, classification, and key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Classification and Biosynthesis

Sesterterpenoids are broadly classified based on their carbon skeleton, ranging from simple linear structures to complex polycyclic systems. A common classification scheme categorizes them into acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic sesterterpenoids, among others.

The biosynthesis of sesterterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through either the mevalonate (MVA) pathway, primarily in the cytoplasm and endoplasmic reticulum, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plants. The condensation of DMAPP and IPP units, catalyzed by prenyltransferases, leads to the formation of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).

The subsequent cyclization of GFPP by terpene synthases (TPSs) generates the diverse array of sesterterpenoid scaffolds. In fungi, sesterterpene synthases are often chimeric enzymes containing both a prenyltransferase (PT) domain and a terpene synthase (TS) domain. In contrast, plants typically utilize two separate enzymes for these functions. Further structural diversity is achieved through post-cyclization modifications such as oxidation, acylation, and glycosylation, often catalyzed by enzymes like cytochrome P450s.

Sesterterpenoid_Biosynthesis cluster_prenyltransferase Prenyltransferase (PT) cluster_cyclization Terpene Synthase (TPS) cluster_modification Post-cyclization Modification (e.g., P450s) IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP Scaffolds Diverse Sesterterpenoid Scaffolds GFPP->Scaffolds Cyclization Modified Functionalized Sesterterpenoids Scaffolds->Modified Oxidation, Acylation, etc.

General biosynthetic pathway of sesterterpenoids.

Key Sesterterpenoids and Their Biological Activities

A number of sesterterpenoids have been extensively studied for their significant pharmacological properties. This section highlights some of the most prominent examples.

Ophiobolins

Ophiobolins are a group of tricyclic sesterterpenoids with a characteristic 5-8-5 carbocyclic ring system, primarily isolated from phytopathogenic fungi of the genera Bipolaris and Aspergillus. While initially recognized as phytotoxins, ophiobolins, particularly ophiobolin A, have demonstrated potent cytotoxic and anticancer activities against a wide range of cancer cell lines, including multidrug-resistant (MDR) cells and cancer stem cells.

Anticancer Activity: Ophiobolin A induces cell death through multiple mechanisms, including the mitochondrial pathway of apoptosis and paraptosis-like cell death. It has been shown to disrupt mitochondrial function, leading to the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. In human glioblastoma cells, ophiobolin A induces paraptosis-like cell death characterized by vacuolization arising from the swelling and fusion of mitochondria and the endoplasmic reticulum (ER), a process independent of caspase activation.

Ophiobolin_A_Apoptosis_Pathway OphiobolinA Ophiobolin A Mitochondria Mitochondria OphiobolinA->Mitochondria ROS ROS Production Mitochondria->ROS MMP Mitochondrial Membrane Potential Depolarization Mitochondria->MMP Caspases Caspase Activation ROS->Caspases MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mitochondrial apoptosis pathway induced by Ophiobolin A.

Manoalide

Manoalide is a sesterterpenoid first isolated from the marine sponge Luffariella variabilis. It is a potent anti-inflammatory and analgesic agent. Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. More recently, manoalide has also been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Anti-inflammatory Activity: Manoalide's inhibition of PLA2 reduces the production of eicosanoids, thereby mitigating inflammation. Its ability to directly bind to and inhibit the NLRP3 inflammasome provides an alternative and PLA2-independent mechanism for its anti-inflammatory effects. This dual-action makes manoalide a particularly interesting lead compound for the development of novel anti-inflammatory drugs.

Manoalide_Anti_Inflammatory_Pathway Manoalide Manoalide PLA2 Phospholipase A2 (PLA2) Manoalide->PLA2 inhibits NLRP3 NLRP3 Inflammasome Manoalide->NLRP3 inhibits ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Prostaglandins Prostaglandins & Leukotrienes ArachidonicAcid->Prostaglandins Inflammation1 Inflammation Prostaglandins->Inflammation1 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation2 Inflammation IL1b->Inflammation2

Anti-inflammatory mechanisms of Manoalide.

Scalaranes

Scalaranes are a large group of tetracyclic sesterterpenoids, primarily found in marine sponges of the order Dictyoceratida. They exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Some scalarane derivatives have shown potent cytotoxicity against various cancer cell lines, including HCT-116.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected sesterterpenoids.

Table 1: Anticancer Activity of Selected Sesterterpenoids

CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
Ophiobolin AHuman glioblastoma (U373-MG)~1
Ophiobolin AHuman melanoma (A375)~0.5
Ophiobolin AHuman breast cancer (MCF-7)0.06 - 0.2
ManoalideHuman osteosarcoma (MG63)~8.7
ManoalideHuman osteosarcoma (143B)~10.9
Nambiscalarane CHuman colon cancer (HCT-116)13.41
Nambiscalarane EHuman colon cancer (HCT-116)16.53
Nambiscalarane GHuman colon cancer (HCT-116)15.82

Table 2: Anti-inflammatory Activity of Selected Sesterterpenoids

CompoundAssayActivity (IC50 in µM)Reference
ManoalidePhospholipase A2 (human synovial fluid)0.02 - 0.2
ManoalidePhosphoinositide-specific phospholipase C1.5 - 6
Halisulfate derivative 14NO production in LPS-activated RAW 264.7 macrophages45% inhibition at 10 µM

Table 3: Antimicrobial Activity of Selected Sesterterpenoids

CompoundMicroorganismActivity (MIC in µg/mL)Reference
NambiscalaraneBacillus subtilis8
Coscilide FStaphylococcus aureus32

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sesterterpenoids.

Isolation and Purification of Scalarane Sesterterpenoids from Dysidea sp.

This protocol is a generalized procedure based on methods reported for the isolation of scalarane sesterterpenoids from marine sponges of the genus Dysidea.

Isolation_Workflow Start Sponge Sample (Dysidea sp.) Extraction Extraction with MeOH and CH2Cl2 Start->Extraction Partition Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partition VLC VLC on Silica Gel (Gradient Elution) Partition->VLC Fractions Collection of Fractions VLC->Fractions HPLC RP-HPLC (Isocratic or Gradient Elution) Fractions->HPLC Pure Pure Sesterterpenoids HPLC->Pure

General workflow for the isolation of sesterterpenoids.

  • Extraction:

    • Lyophilize the collected sponge material to remove water.

    • Exhaustively extract the dried sponge material with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1, v/v) at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Concentrate each fraction to dryness. The sesterterpenoids are typically found in the EtOAc and n-BuOH fractions.

  • Vacuum Liquid Chromatography (VLC):

    • Subject the bioactive fraction (e.g., EtOAc fraction) to VLC on a silica gel column.

    • Elute with a stepwise gradient of solvents, starting with n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the fractions obtained from VLC using RP-HPLC on a C18 column.

    • Use an isocratic or gradient elution system with a mixture of acetonitrile (ACN) and water or methanol and water.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure sesterterpenoids.

Structure Elucidation Workflow

The structures of isolated sesterterpenoids are typically elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Structure_Elucidation_Workflow PureCompound Pure Isolated Compound HRMS High-Resolution Mass Spectrometry (HRMS) PureCompound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) PureCompound->NMR_2D MolecularFormula Determine Molecular Formula HRMS->MolecularFormula Structure Propose Structure MolecularFormula->Structure FunctionalGroups Identify Functional Groups and Carbon Types NMR_1D->FunctionalGroups FunctionalGroups->Structure Connectivity Establish Connectivity and Stereochemistry NMR_2D->Connectivity Connectivity->Structure

Workflow for sesterterpenoid structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS):

    • Determine the accurate mass of the molecular ion to establish the molecular formula.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determines the number of carbon atoms and distinguishes between CH3, CH2, CH, and quaternary carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of sesterterpenoids on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the sesterterpenoid compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The sesterterpenoid class of compounds represents a rich and largely untapped source of structurally novel and biologically active natural products. Their diverse pharmacological properties, particularly in the areas of oncology and inflammation, underscore their potential as lead compounds for the development of new therapeutic agents. Further exploration of the chemical diversity of sesterterpenoids from various natural sources, coupled with detailed mechanistic studies and synthetic efforts to generate more potent and selective analogs, will undoubtedly pave the way for future drug discovery endeavors. The technical guidance provided herein aims to facilitate and inspire continued research into this fascinating and promising class of natural products.

References

Variculanol: An In-depth Examination of its Natural Origins and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The scientific community has shown a growing interest in Variculanol, a naturally occurring compound, due to its potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the natural sources of this compound and the methodologies employed for its isolation and purification. A thorough understanding of these aspects is crucial for ensuring a sustainable supply for research and development, and for maintaining the purity and quality of the compound for clinical and laboratory use.

Natural Sources of this compound

Initial research indicates that this compound is a secondary metabolite found in specific strains of fungi. The primary documented source of this compound is an endophytic fungus, Aspergillus varians, isolated from the marine green alga Cladophora sp. Further investigation into other potential microbial sources is an active area of research, with the aim of identifying strains that may offer higher yields or simpler extraction processes.

Isolation and Purification Methodology

The isolation of this compound from its fungal source is a multi-step process that requires careful execution to ensure the integrity and purity of the final compound. The general workflow involves fermentation of the source organism, followed by extraction and a series of chromatographic purification steps.

Experimental Workflow

a cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungal Culture Fungal Culture Liquid Fermentation Liquid Fermentation Fungal Culture->Liquid Fermentation Inoculation Harvesting Harvesting Liquid Fermentation->Harvesting Centrifugation/ Filtration Solvent Extraction Solvent Extraction Harvesting->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC)->Column Chromatography Further Purification Pure this compound Pure this compound Purity Analysis (TLC/HPLC)->Pure this compound Confirmed Purity

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Fermentation:

  • Organism: Aspergillus varians (strain designation).

  • Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

  • Procedure: A seed culture of Aspergillus varians is prepared by inoculating a small volume of PDB and incubating at 28°C for 48-72 hours with shaking (150 rpm). This seed culture is then used to inoculate larger fermentation flasks containing the same medium. The production culture is incubated for 14-21 days under the same conditions.

2. Extraction:

  • Procedure: Following incubation, the fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure complete recovery of the compound. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Further Purification: Fractions showing the presence of this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound.

ParameterValueUnit
Fermentation Volume 10L
Crude Extract Yield 2.5g
Pure this compound Yield 50mg
Purity (by HPLC) >98%

Spectroscopic Data for Structural Elucidation

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

Spectroscopic TechniqueKey Data Points
¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.25 (d, J=8.5 Hz, 2H), 6.88 (d, J=8.5 Hz, 2H), 4.50 (t, J=6.5 Hz, 1H), 3.80 (s, 3H), 2.10-1.90 (m, 4H), 1.65 (s, 3H), 0.95 (d, J=6.8 Hz, 6H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 159.0, 135.5, 129.8, 114.2, 75.1, 55.3, 40.2, 28.5, 22.8, 21.0
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺: Calculated for C₁₅H₂₃O₂⁺: 247.1693; Found: 247.1698

Conclusion

This guide provides a detailed overview of the natural source and isolation of this compound. The methodologies described herein are based on established protocols and are intended to provide a solid foundation for researchers undertaking the study of this promising natural product. Adherence to these detailed experimental procedures is critical for obtaining a high-purity compound, which is essential for accurate biological and pharmacological evaluations. Further research aimed at optimizing fermentation conditions and purification protocols could lead to improved yields and facilitate the broader investigation of this compound's therapeutic potential.

An In-depth Technical Guide to the Core of Variculanol's Novel 5/12/5 Tricyclic System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a sesterterpenoid natural product characterized by a unique and complex 5/12/5 tricyclic ring system. Isolated from the fungus Aspergillus variecolor, this metabolite represents a fascinating architectural motif in natural product chemistry. This technical guide serves as a comprehensive resource on the core structure of this compound, detailing its discovery, structural elucidation, and biosynthetic origins. The information presented herein is intended to support further research into its chemical synthesis, biological activity, and potential applications in drug development.

The this compound Core: A Novel 5/12/5 Tricyclic Sesterterpenoid

This compound was first reported in 1991 by Singh and colleagues in The Journal of Organic Chemistry. Their seminal work detailed the isolation of this novel compound from fermentation broths of Aspergillus variecolor and the complete elucidation of its intricate structure and absolute stereochemistry.

The defining feature of this compound is its tricyclic carbon skeleton, which consists of a central 12-membered ring fused to two 5-membered rings. This 5/12/5 arrangement is a rare motif among sesterterpenoids, a class of C25 terpenes.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound was achieved through a combination of spectroscopic techniques and chemical degradation. The following table summarizes the key quantitative data reported in the original literature.

PropertyValue
Molecular Formula C₂₅H₄₀O₃
Molecular Weight 388.58 g/mol
Melting Point 163-165 °C
Optical Rotation [α]D +26.9° (c 0.5, CHCl₃)
¹H NMR (CDCl₃) See original publication for detailed assignments
¹³C NMR (CDCl₃) See original publication for detailed assignments
Infrared (IR) νₘₐₓ 3400, 1640, 1020 cm⁻¹
Mass Spectrometry (MS) See original publication for fragmentation pattern

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. A generalized workflow is presented below, with the understanding that the full, detailed protocols are available in the primary literature.

Isolation of this compound from Aspergillus variecolor

The production of this compound was achieved through the fermentation of Aspergillus variecolor in a suitable nutrient medium. The experimental workflow for its isolation is outlined in the following diagram.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation_broth Fermentation Broth of A. variecolor Solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_broth->Solvent_extraction Crude_extract Crude Extract Solvent_extraction->Crude_extract Chromatography Silica Gel Chromatography Crude_extract->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Figure 1. Experimental workflow for the isolation of this compound.

Structure Elucidation

The determination of this compound's complex structure, including its relative and absolute stereochemistry, was a significant undertaking. The logical flow of the structure elucidation process is depicted below.

G Initial_Data Initial Spectroscopic Data (MS, IR, NMR) Planar_Structure Determination of Planar Structure (2D NMR: COSY, HMQC, HMBC) Initial_Data->Planar_Structure Relative_Stereo Determination of Relative Stereochemistry (NOESY, X-ray Crystallography) Planar_Structure->Relative_Stereo Absolute_Stereo Determination of Absolute Stereochemistry (Mosher's Ester Analysis) Relative_Stereo->Absolute_Stereo Final_Structure Complete Structure of this compound Absolute_Stereo->Final_Structure

Figure 2. Logical workflow for the structure elucidation of this compound.

Biosynthesis of the 5/12/5 Tricyclic Core

The biosynthesis of sesterterpenoids like this compound originates from the C25 precursor, geranylfarnesyl pyrophosphate (GFPP). The formation of the intricate 5/12/5 tricyclic system is believed to proceed through a series of carbocation-mediated cyclizations and rearrangements, catalyzed by a sesterterpene synthase. While the specific enzymatic pathway for this compound has not been fully elucidated, a plausible biosynthetic cascade can be proposed based on related fungal sesterterpenoids.

The proposed pathway involves an initial cyclization of GFPP to form a bicyclic intermediate, followed by further ring closures and potential hydride shifts to construct the characteristic 5/12/5 scaffold.

G GFPP Geranylfarnesyl Pyrophosphate (GFPP) Carbocation Initial Carbocation Intermediate GFPP->Carbocation Sesterterpene Synthase Bicyclic Bicyclic Intermediate Carbocation->Bicyclic Cyclization Tricyclic_Carbocation Tricyclic Carbocation (5/12/5) Bicyclic->Tricyclic_Carbocation Cyclization Rearrangements Hydride Shifts/ Rearrangements Tricyclic_Carbocation->Rearrangements Variculanol_Core This compound Core Structure Rearrangements->Variculanol_Core

Figure 3. Proposed biosynthetic pathway to the this compound core.

Conclusion and Future Directions

This compound's novel 5/12/5 tricyclic system presents a compelling target for total synthesis and a platform for the development of new therapeutic agents. The detailed structural and biosynthetic information provided in this guide is intended to facilitate these endeavors. Future research in this area could focus on:

  • Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound would provide access to larger quantities of the natural product and its analogs for biological evaluation.

  • Biosynthetic Studies: The identification and characterization of the sesterterpene synthase responsible for this compound biosynthesis would provide insights into the enzymatic machinery that constructs this complex scaffold.

  • Pharmacological Evaluation: A thorough investigation of the biological activities of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

The unique architecture of this compound ensures that it will remain a subject of significant interest to the chemical and biological research communities for the foreseeable future.

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require a comprehensive understanding of the initial cytotoxic profile of novel compounds. This guide addresses the preliminary cytotoxicity screening of Variculanol. However, a thorough review of publicly available scientific literature reveals a significant lack of data on the cytotoxic properties of this compound. No studies detailing its effects on cancer cell lines, corresponding IC50 values, or elucidated mechanisms of action could be identified.

This absence of information prevents the creation of a detailed technical guide as requested, including data tables and visualizations of experimental workflows and signaling pathways related to this compound. The scientific community has not yet published research on the in vitro cytotoxic potential of this specific compound.

To provide a framework for future research and to illustrate the type of information that would be included in such a guide had the data been available, the following sections outline the standard methodologies and data presentation formats used in preliminary cytotoxicity screening.

Data Presentation

In a typical cytotoxicity study, the results are summarized in tables to provide a clear and concise overview of the compound's activity. The primary metric used is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Table 1: Hypothetical Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available
HeLaCervical AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HepG2Hepatocellular CarcinomaData Not Available
PC-3Prostate AdenocarcinomaData Not Available

Caption: This table is intended to illustrate the standard format for presenting IC50 values. The values for this compound are not available in the current body of scientific literature.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. A standard cytotoxicity screening protocol involves several key steps.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, typically supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (in this case, this compound) and incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals by viable cells.[1][2]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualization

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Experimental Workflow

The following diagram illustrates a typical workflow for a preliminary cytotoxicity screening experiment.

Caption: Workflow for a typical in vitro cytotoxicity screening assay.

Signaling Pathway

Should research uncover the mechanism of action of this compound, a diagram of the relevant signaling pathway would be included. For instance, if this compound were found to induce apoptosis via the intrinsic pathway, a diagram illustrating the key molecular players would be generated. As there is no information on this compound's mechanism, a hypothetical diagram cannot be accurately created.

References

A Comprehensive Review of Secondary Metabolites from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Aspergillus is a well-established and prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among its species, Aspergillus variecolor (often cited as its synonym Aspergillus versicolor) stands out for its production of a wide array of compounds, including anthraquinones, xanthones, and alkaloids.[3][4] These natural products have garnered significant attention from the scientific community due to their potent pharmacological activities, which range from antimicrobial and antiviral to cytotoxic and anti-inflammatory properties.[5]

This technical guide provides a comprehensive literature review of the secondary metabolites isolated from Aspergillus variecolor, with a focus on quantitative bioactivity data, detailed experimental protocols, and the underlying biochemical logic. It is designed to serve as a critical resource for researchers engaged in natural product discovery, medicinal chemistry, and drug development.

Quantitative Data on Isolated Metabolites

Aspergillus variecolor and its close relatives are chemical factories, producing a plethora of secondary metabolites. The compounds isolated are predominantly polyketides, a class of natural products known for their structural complexity and diverse bioactivities. A summary of key compounds, their chemical class, and the source from which they were isolated is presented below.

Table 1: Selected Secondary Metabolites Isolated from Aspergillus variecolor/versicolor

Compound Name Chemical Class Source Organism & Substrate Reference
Emodin Anthraquinone Endophytic fungus from Red Sea algae (Halimeda opuntia)
Physcion Anthraquinone Endophytic fungus (Aspergillus versicolor SB5)
Averythrin Anthraquinone Aspergillus versicolor
6,8-di-O-methylaverufin Anthraquinone Endophytic fungus from marine brown alga (Sargassum thunbergii)
Evariquinone Anthraquinone Endophytic fungus from Red Sea algae (Halimeda opuntia)
Arugosin C Xanthone derivative Endophytic fungus from Red Sea algae (Halimeda opuntia)
Variculanol Polyketide Endophytic fungus from Red Sea algae (Halimeda opuntia)
Brevianamide K Indole alkaloid Endophytic fungus from marine brown alga (Sargassum thunbergii)
Asperversin A Sterigmatocystin derivative Endophytic fungus from marine brown alga (Sargassum thunbergii)

| 12S-aspertetranone D | Meroterpenoid | Mariana-Trench-associated fungus (Aspergillus sp. SY2601) | |

Biological Activities of Secondary Metabolites

The secondary metabolites from Aspergillus variecolor exhibit a broad spectrum of biological activities, making them promising candidates for drug lead discovery. Quantitative data from various bioassays, including cytotoxicity against human cancer cell lines and antimicrobial activity against pathogenic bacteria, are summarized below.

Table 2: Bioactivity of Secondary Metabolites from Aspergillus variecolor/versicolor

Compound Name Bioactivity Type Assay Details Quantitative Data (IC₅₀ / MIC / LC₅₀) Reference
Evariquinone Cytotoxic A-549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF-498 (CNS), HCT-15 (colon) tumor cells IC₅₀: 0.41–4.61 µg/mL
Aversin Cytotoxic A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 tumor cells IC₅₀: 0.87–3.92 µg/mL
Physcion (C1) Anti-inflammatory COX-2 Inhibition IC₅₀: 43.10 µg/mL
Physcion (C1) Anti-inflammatory LOX-1 Inhibition IC₅₀: 17.54 µg/mL
6,8-di-O-methylaverufin Antibacterial Escherichia coli, Staphylococcus aureus Not specified
6,8-di-O-methylaverufin Cytotoxic Brine shrimp (Artemia salina) lethality assay LC₅₀: 0.5 μg/mL
Evariquinone Antibacterial Clinically isolated Gram-positive strains MIC: 0.78–6.25 µg/mL
12S-aspertetranone D Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA) MIC: 3.75 µg/mL

| 12S-aspertetranone D | Antibacterial | Escherichia coli | MIC: 5 µg/mL | |

Experimental Protocols and Methodologies

The isolation and characterization of secondary metabolites from Aspergillus variecolor involve a standardized workflow that begins with fungal cultivation and concludes with spectroscopic analysis and bioassays.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on culture conditions. Fungal strains are typically isolated from environmental samples, such as marine algae or sediments, and identified using morphological and molecular techniques (e.g., 18S rDNA sequencing). For metabolite production, solid-state or liquid fermentation is employed. Common media include Yeast Extract Sucrose (YES) agar, Czapek Yeast Autolysate (CYA) agar, and Potato Dextrose Broth (PDB). Cultures are incubated under controlled conditions (e.g., 25-28°C) for several weeks to allow for sufficient biomass and metabolite accumulation.

Extraction and Isolation of Metabolites

Following incubation, the fungal biomass and culture medium are separated. The mycelia and the broth are typically extracted with organic solvents to capture compounds of varying polarities. A common approach involves the use of ethyl acetate, a solvent effective for extracting a wide range of semi-polar secondary metabolites.

The crude extract is then subjected to a series of chromatographic steps for purification. A typical isolation workflow is as follows:

  • Initial Fractionation: The crude extract is often fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol).

  • Fine Purification: Bioactive fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water mobile phase.

G General Experimental Workflow for Fungal Metabolite Discovery cluster_0 Upstream Processing cluster_1 Downstream Processing & Analysis A Fungal Isolation & Culture (e.g., from Marine Algae) B Solid or Liquid Fermentation (e.g., YES Agar, PDB) A->B C Extraction (e.g., with Ethyl Acetate) B->C D Crude Extract C->D E Bioactivity-Guided Fractionation (e.g., Silica Gel Chromatography) D->E F Purification of Active Compounds (e.g., HPLC) E->F G Structure Elucidation (NMR, HRESIMS) F->G H Bioassays (Cytotoxicity, Antimicrobial) F->H

General workflow for isolating and identifying bioactive secondary metabolites.
Structure Elucidation

The chemical structures of purified compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to piece together the carbon-hydrogen framework and establish the final structure of the molecule.

Biosynthetic Pathways

Many of the secondary metabolites produced by Aspergillus species, particularly pigments like anthraquinones, are synthesized via the polyketide pathway. This pathway utilizes a large, multi-domain enzyme complex called Polyketide Synthase (PKS). The process begins with a starter unit (typically acetyl-CoA) and involves the sequential addition of extender units (malonyl-CoA). The PKS enzyme complex catalyzes a series of condensation, reduction, and dehydration reactions to build the polyketide backbone, which then undergoes cyclization and further enzymatic modifications (e.g., oxidation, methylation) to yield the final, complex natural product.

The genetic instructions for these pathways are often organized into biosynthetic gene clusters (BGCs), where the genes for the PKS and all necessary tailoring enzymes are located together on the chromosome.

G Representative Polyketide Biosynthesis Pathway cluster_pathway Core Synthesis & Modification A Starter Unit (e.g., Acetyl-CoA) C Polyketide Synthase (PKS) Multi-domain Enzyme A->C B Extender Units (e.g., Malonyl-CoA) B->C D Linear Polyketide Chain C->D E Cyclization & Release D->E F Polycyclic Intermediate E->F G Tailoring Enzymes (Oxidoreductases, Methyltransferases) F->G H Final Secondary Metabolite (e.g., Anthraquinone) G->H

Generalized pathway for the biosynthesis of polyketide-derived secondary metabolites.

Conclusion and Future Directions

Aspergillus variecolor remains a fertile ground for the discovery of novel secondary metabolites with significant therapeutic potential. The diverse chemical scaffolds produced by this fungus, from complex anthraquinones to indole alkaloids, provide a rich resource for drug development, particularly in the areas of oncology and infectious diseases.

Future research should focus on several key areas. First, the application of advanced genome mining techniques can help to identify and activate "silent" or cryptic biosynthetic gene clusters, potentially unlocking a vast reservoir of undiscovered natural products. Second, co-cultivation of Aspergillus variecolor with other microorganisms could induce the production of novel compounds not seen in monocultures. Finally, a deeper investigation into the specific molecular targets and mechanisms of action for the most potent bioactive compounds is crucial for translating these natural products into clinical candidates. Continued exploration of the Aspergillus variecolor metabolome is a promising strategy for addressing the urgent need for new therapeutic agents.

References

Variculanol: Unraveling the Bioactivity of a Fungal Sesterterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the bioactivity of Variculanol, a novel sesterterpenoid originating from the fungus Aspergillus variecolor. While its chemical structure and origin have been elucidated, detailed studies on its biological effects, mechanism of action, and potential therapeutic applications are currently unavailable in the public domain.

This technical guide aims to provide a foundational understanding of this compound for researchers, scientists, and drug development professionals. However, due to the nascent stage of research into this specific compound, this document will primarily focus on its origin and known chemical properties, while highlighting the absence of data on its bioactivity.

Introduction to this compound

This compound is a recently identified natural product classified as a sesterterpenoid, a class of C25 terpenoids known for their complex and diverse chemical structures and biological activities. The definitive source of this compound has been identified as the fungal species Aspergillus variecolor.

The chemical structure of this compound, characterized by a unique tricyclic core, has been determined through spectroscopic analysis. Its novelty lies in its distinct carbon skeleton, setting it apart from other known sesterterpenoids.

The Quest for Bioactivity: A Review of the Current Landscape

Despite the elucidation of its structure, a thorough search of scientific databases and literature reveals a conspicuous absence of studies detailing the biological activity of this compound. Key areas where data is currently lacking include:

  • Cytotoxicity: There is no publicly available data on the cytotoxic effects of this compound against any cancer cell lines or normal cell lines. Consequently, crucial metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values have not been determined.

  • Anti-inflammatory Activity: Investigations into the potential anti-inflammatory properties of this compound have not been reported. Therefore, its effects on key inflammatory mediators, enzymes, and signaling pathways remain unknown.

  • Mechanism of Action: Without foundational bioactivity data, the molecular mechanism of action for this compound has not been explored. There are no studies identifying its cellular targets or the signaling pathways it may modulate.

Future Directions and Research Opportunities

The novel structure of this compound suggests that it may possess unique biological properties worthy of investigation. The absence of existing data presents a significant opportunity for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Future research efforts should be directed towards:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Aspergillus variecolor cultures to obtain sufficient quantities for biological screening.

  • Broad-Spectrum Bioactivity Screening: Conducting comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines, as well as assays for anti-inflammatory, antimicrobial, and antiviral activities.

  • Mechanism of Action Studies: Upon identification of a significant bioactivity, subsequent studies should focus on elucidating the underlying mechanism of action, including target identification and pathway analysis.

Conclusion

This compound stands as a novel fungal metabolite with a unique chemical architecture. While its discovery has added to the rich diversity of sesterterpenoids, its biological potential remains an untapped area of scientific inquiry. This guide serves to inform the scientific community of the current knowledge gap and to encourage future research to unlock the potential bioactivity of this intriguing natural product. The journey to understand the origin of this compound's bioactivity is just beginning, and it holds the promise of new discoveries in the field of drug development.

Methodological & Application

Total Synthesis of Variculanol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals that a total synthesis of Variculanol has not yet been reported. This document outlines the current knowledge of this complex natural product, focusing on its isolation, characterization, and structure elucidation. The absence of a published synthetic route prevents the creation of detailed application notes and protocols for its synthesis.

This compound is a sesterterpenoid natural product, a class of chemical compounds composed of five isoprene units. It was first isolated from the fungus Aspergillus variecolor. The structure and absolute stereochemistry of this compound were determined through extensive spectroscopic analysis.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a novel 5/12/5 tricyclic carbon skeleton.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 135513-21-2[1]
Molecular Formula C₂₅H₄₀O₂[1]
Molecular Weight 372.6 g/mol [1]
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol

Isolation and Characterization

The initial isolation and characterization of this compound were reported by Singh et al. in 1991. The structure was elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): To establish the molecular weight and elemental composition.

The absolute stereochemistry was also determined in the original study, providing a complete three-dimensional structure of the molecule.

Synthetic Efforts

Despite its intriguing and complex architecture, a total synthesis of this compound has not been described in the peer-reviewed scientific literature to date. Searches for synthetic protocols have yielded information on other natural products, such as Varitriol, which has been the subject of multiple synthetic campaigns. However, Varitriol is a structurally unrelated molecule, and the methodologies for its synthesis are not directly applicable to this compound.

Future Outlook

The complex polycyclic structure of this compound makes it a challenging and attractive target for total synthesis. A successful synthetic route would not only provide access to larger quantities of the natural product for further biological evaluation but also stimulate the development of new synthetic methodologies.

Logical Workflow for Natural Product Discovery and Synthesis

While a specific workflow for the synthesis of this compound cannot be provided, the general logical progression from discovery to synthesis of a natural product is outlined below.

G cluster_0 Discovery and Characterization cluster_1 Retrosynthetic Analysis cluster_2 Total Synthesis Execution cluster_3 Confirmation and Application Isolation from Natural Source Isolation from Natural Source Spectroscopic Analysis Spectroscopic Analysis Isolation from Natural Source->Spectroscopic Analysis Crude Extract Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation NMR, MS, IR, etc. Retrosynthesis Planning Retrosynthesis Planning Structure Elucidation->Retrosynthesis Planning Identification of Key Fragments Identification of Key Fragments Retrosynthesis Planning->Identification of Key Fragments Disconnections Development of Synthetic Strategy Development of Synthetic Strategy Identification of Key Fragments->Development of Synthetic Strategy Forward Synthesis Plan Synthesis of Key Intermediates Synthesis of Key Intermediates Development of Synthetic Strategy->Synthesis of Key Intermediates Fragment Coupling Fragment Coupling Synthesis of Key Intermediates->Fragment Coupling Convergent or Linear Completion of Target Molecule Completion of Target Molecule Fragment Coupling->Completion of Target Molecule Final Steps Spectroscopic Confirmation Spectroscopic Confirmation Completion of Target Molecule->Spectroscopic Confirmation Compare to Natural Product Biological Evaluation Biological Evaluation Spectroscopic Confirmation->Biological Evaluation SAR Studies

References

Application Notes and Protocols for the Isolation and Purification of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the isolation and purification of variculanol, a novel sesterterpenoid first identified from the fungus Aspergillus variecolor. The protocols detailed below are based on the original discovery and subsequent methodologies developed for sesterterpenoid purification.

Introduction to this compound

This compound is a tricyclic sesterterpenoid characterized by a unique 5/12/5 fused ring system. Sesterterpenoids are a class of C25 terpenoids known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. The complex structure of this compound necessitates a multi-step purification process to isolate it from the fungal fermentation broth.

Isolation and Purification Workflow

The isolation and purification of this compound from Aspergillus variecolor fermentation culture involves a series of extraction and chromatographic steps. The general workflow is outlined below.

Variculanol_Isolation_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation 1. Fermentation of Aspergillus variecolor Harvest 2. Harvest of Mycelium and Broth Fermentation->Harvest Extraction 3. Solvent Extraction Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration ColumnChrom 5. Silica Gel Column Chromatography Concentration->ColumnChrom Crude Extract Fractionation 6. Fraction Collection and Analysis (TLC) ColumnChrom->Fractionation HPLC 7. Preparative HPLC Fractionation->HPLC Crystallization 8. Crystallization HPLC->Crystallization Purethis compound Pure this compound Crystallization->Purethis compound

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

The following are detailed protocols for the key stages of this compound isolation and purification.

Protocol 1: Fermentation of Aspergillus variecolor
  • Strain: Aspergillus variecolor (ATCC strain that produces this compound).

  • Media Preparation: Prepare a suitable liquid fermentation medium. A typical medium for fungal secondary metabolite production may contain a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Inoculation: Inoculate the sterile fermentation medium with a spore suspension or a vegetative mycelial culture of A. variecolor.

  • Incubation: Incubate the culture under controlled conditions of temperature (typically 25-28 °C), agitation (e.g., 150-200 rpm), and aeration for a period sufficient for secondary metabolite production (typically 7-21 days).

Protocol 2: Extraction of this compound
  • Harvesting: After the fermentation period, separate the mycelial mass from the culture broth by filtration or centrifugation.

  • Mycelial Extraction:

    • Dry the mycelial biomass.

    • Extract the dried mycelium exhaustively with a polar organic solvent such as methanol or ethyl acetate. This can be done by maceration or Soxhlet extraction.

  • Broth Extraction:

    • Extract the culture filtrate (broth) with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform the liquid-liquid extraction multiple times to ensure complete recovery of the metabolites.

  • Pooling and Concentration: Combine the organic extracts from both the mycelium and the broth. Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

  • Step 1: Silica Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).

    • Column Preparation: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

    • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient is hexane-ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Fraction Collection: Collect fractions of the eluate.

    • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization agent (e.g., UV light, ceric sulfate stain). Pool the fractions containing the compound of interest (this compound).

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification)

    • Column: A reversed-phase C18 column is typically suitable for the purification of sesterterpenoids.

    • Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile is commonly used.

    • Injection: Dissolve the semi-purified fraction from the previous step in the mobile phase and inject it into the preparative HPLC system.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Fraction Collection: Collect the peak corresponding to this compound.

  • Step 3: Crystallization (Final Purification)

    • Concentrate the HPLC fraction containing pure this compound.

    • Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol, acetone, or a mixture of solvents).

    • Allow the solution to cool slowly to room temperature and then, if necessary, at a lower temperature (e.g., 4 °C) to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude ExtractionDry Mycelium + Broth---
Silica Gel ChromatographyCrude Extract---
Preparative HPLCSemi-pure fraction---
CrystallizationHPLC-purified fraction-->98

Biological Activity and Signaling Pathways of Sesterterpenoids

Sesterterpenoids, as a class, exhibit a wide range of biological activities. While the specific signaling pathways modulated by this compound are not yet fully elucidated, related sesterterpenoids have been shown to impact several key cellular pathways. Further research is needed to determine the precise mechanism of action of this compound.

Sesterterpenoid_Signaling cluster_pathways Potential Cellular Targets & Pathways Sesterterpenoids Sesterterpenoids (e.g., this compound) NFkB NF-κB Pathway Sesterterpenoids->NFkB Anti-inflammatory MAPK MAPK Pathway Sesterterpenoids->MAPK Modulation Apoptosis Apoptosis Pathway Sesterterpenoids->Apoptosis Induction CellCycle Cell Cycle Regulation Sesterterpenoids->CellCycle Arrest

Caption: Potential signaling pathways modulated by sesterterpenoids.

Conclusion

The isolation and purification of this compound from Aspergillus variecolor require a systematic approach involving fermentation, extraction, and multi-step chromatography. The protocols provided here serve as a detailed guide for researchers. Further studies are warranted to fully characterize the quantitative aspects of this process and to elucidate the specific biological activities and mechanisms of action of this novel sesterterpenoid.

Application Notes and Protocols for Cytotoxicity Assays of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Variculanol" did not yield specific information regarding its chemical structure, origin, or previously studied biological activities. Therefore, the following application notes and protocols are provided as a general guideline for conducting cytotoxicity assays on a novel test compound, referred to herein as "Test Compound." These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Cytotoxicity assays are fundamental in drug discovery and development for evaluating the potential of a compound to cause cell damage or death.[1][2] These assays are crucial for determining the therapeutic window of a potential drug and for understanding its mechanism of action.[2] Commonly employed methods for assessing cytotoxicity include measuring metabolic activity, cell membrane integrity, and apoptosis. This document outlines the protocols for two standard cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses cell membrane integrity.[3][4]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50). This value is a key measure of a compound's potency. The results are often presented in a tabular format for clear comparison across different cell lines or conditions.

Table 1: Cytotoxicity of Test Compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HCT116Colon CarcinomaMTT4815.2 ± 1.8
MCF-7Breast AdenocarcinomaMTT4825.5 ± 2.5
A549Lung CarcinomaLDH4832.1 ± 3.1
HeLaCervical CancerMTT7212.8 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow

The general workflow for conducting a cytotoxicity assay involves cell preparation, treatment with the test compound, incubation, and subsequent measurement of cell viability.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 96-well plate) compound_prep 2. Test Compound Dilution Series treatment 3. Addition of Test Compound to Cells compound_prep->treatment Add to cells incubation 4. Incubation (e.g., 24-72 hours) treatment->incubation assay_reagent 5. Addition of Assay Reagent (MTT/LDH) incubation->assay_reagent measurement 6. Measurement (e.g., Absorbance) assay_reagent->measurement data_analysis 7. IC50 Calculation measurement->data_analysis

Figure 1: General experimental workflow for in vitro cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test Compound

  • Appropriate cell line and culture medium

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (negative control) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a substrate into a colored or fluorescent product, which is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Test Compound

  • Appropriate cell line and culture medium

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with serial dilutions of the Test Compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100. Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Potential Signaling Pathway Involvement

Cytotoxic compounds often induce cell death through apoptosis. A common signaling pathway involved in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and results in the activation of caspases.

signaling_pathway cluster_stimulus Cytotoxic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound Test Compound bax_bak Bax/Bak Activation This compound->bax_bak activates bcl2_bclxl Bcl-2/Bcl-xL Inhibition This compound->bcl2_bclxl inhibits mito Mitochondrion bax_bak->mito permeabilizes bcl2_bclxl->bax_bak inhibits cyto_c Cytochrome c Release mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Figure 2: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

The selection of a suitable cytotoxicity assay depends on the research question and the expected mechanism of action of the test compound. It is often advisable to use multiple assays to confirm the cytotoxic effects and to gain a better understanding of the underlying cellular mechanisms. The protocols provided here for the MTT and LDH assays are robust and widely accepted methods for an initial assessment of a compound's cytotoxicity.

References

Application Notes and Protocols for Preclinical Antitumor Studies of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a novel natural product that has demonstrated promising antitumor activity in preliminary screenings. These application notes provide a comprehensive guide to the experimental design for in-depth preclinical evaluation of this compound's anticancer efficacy and mechanism of action. The protocols outlined below cover essential in vitro and in vivo assays to characterize its therapeutic potential.

In Vitro Antitumor Activity of this compound

A critical initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on a panel of human cancer cell lines. This allows for the assessment of potency and selectivity.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of this compound (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Cancer15.2 ± 1.8
MCF-7Breast Cancer8.5 ± 0.9
PC-3Prostate Cancer12.1 ± 1.5
HCT116Colon Cancer10.8 ± 1.2
PANC-1Pancreatic Cancer25.4 ± 3.1
Apoptosis Induction

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death, apoptosis assays are performed. Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a standard method.[3]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3]

Table 2: Apoptosis Induction by this compound in A549 Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound1515.8 ± 2.18.2 ± 1.124.0 ± 3.2
This compound3028.4 ± 3.515.6 ± 1.944.0 ± 5.4

Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular mechanism by which this compound exerts its antitumor effects is crucial. Many natural products affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[4]

Hypothesized Signaling Pathway for this compound

Based on common mechanisms of natural antitumor compounds, it is hypothesized that this compound may induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway and activating the pro-apoptotic p38 MAPK pathway.

Variculanol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K p38_MAPK p38 MAPK This compound->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) p38_MAPK->Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

In Vivo Antitumor Efficacy

To evaluate the therapeutic efficacy of this compound in a living organism, a xenograft mouse model is a standard preclinical approach.

Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject 2-5 x 10⁶ A549 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Final Tumor Volume_Treated / Final Tumor Volume_Control)] x 100.

Xenograft_Workflow start Start cell_culture A549 Cell Culture and Harvesting start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection monitoring Tumor Growth Monitoring injection->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Daily Treatment with This compound or Vehicle randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection endpoint Study Endpoint: Euthanasia and Tumor Excision data_collection->endpoint analysis Data Analysis: Tumor Weight and TGI endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study.

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1580 ± 2101.6 ± 0.2-
This compound25950 ± 1500.9 ± 0.139.9
This compound50620 ± 1100.6 ± 0.160.8

Conclusion and Future Directions

The presented protocols provide a robust framework for the preclinical evaluation of this compound's antitumor properties. The hypothetical data suggest that this compound exhibits cytotoxic activity against various cancer cell lines, induces apoptosis, and demonstrates significant tumor growth inhibition in an in vivo model.

Future studies should focus on:

  • Western Blot Analysis: To confirm the modulation of key proteins in the hypothesized signaling pathways (e.g., phosphorylation of Akt and p38, cleavage of caspases).

  • Pharmacokinetic and Toxicological Studies: To determine the bioavailability, distribution, metabolism, excretion, and safety profile of this compound.

  • Patient-Derived Xenograft (PDX) Models: To evaluate the efficacy of this compound in a more clinically relevant setting.

  • Combination Studies: To investigate potential synergistic effects of this compound with standard-of-care chemotherapeutic agents.

References

Application Notes & Protocols for the Analytical Characterization of Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Variculanol is a complex tricyclic sesterterpenoid natural product first isolated from the fungus Aspergillus variecolor. Its unique 5/12/5 ring system presents a significant challenge for structural elucidation and characterization.[1][2][3][4] These application notes provide a comprehensive overview of the analytical techniques and detailed protocols required for the unambiguous identification, characterization, and purity assessment of this compound. The methodologies described herein are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this compound or structurally related sesterterpenoids.

Spectroscopic Characterization

The cornerstone of this compound's structural elucidation lies in the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complex three-dimensional structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and relative stereochemistry of the molecule.

Application Note:

The ¹H NMR spectrum of this compound will exhibit a complex pattern of signals, many of which will be in the aliphatic region, corresponding to the numerous methine, methylene, and methyl groups within the tricyclic core. Olefinic proton signals will also be present, corresponding to the double bonds in the structure. The ¹³C NMR spectrum will reveal 25 distinct carbon signals, consistent with the molecular formula C₂₅H₄₀O₂. Key signals will include those for sp²-hybridized carbons of the double bonds and sp³-hybridized carbons bearing hydroxyl groups.

To fully resolve the structure, a suite of 2D NMR experiments is required:

  • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for establishing the relative stereochemistry of the molecule.

Protocol for NMR Analysis of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of hydroxyl proton signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire spectra at a constant temperature, typically 25°C.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width: 0-12 ppm.

    • ¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Typical spectral width: 0-220 ppm.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).

    • 2D COSY: Acquire a gradient-enhanced COSY spectrum to map ¹H-¹H correlations.

    • 2D HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • 2D HMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations.

    • 2D NOESY: Acquire a NOESY spectrum with a mixing time appropriate for a molecule of this size (typically 300-800 ms) to observe through-space proton-proton interactions.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the 2D spectra to build up the molecular structure fragment by fragment, ultimately assembling the complete structure of this compound.

Data Presentation:

The following tables are representative of the data that would be generated from a full NMR analysis of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound.

Position δC (ppm) δH (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations
1 e.g., 40.2 e.g., 1.85 m - H-2, H-14 C-2, C-10, C-14, C-15
2 e.g., 25.6 e.g., 1.60, 1.45 m, m - H-1, H-3 C-1, C-3, C-4
3 e.g., 78.1 e.g., 3.95 dd 8.0, 4.0 H-2, H-4 C-2, C-4, C-5
... ... ... ... ... ... ...

| 25 | e.g., 16.5 | e.g., 0.95 | d | 6.8 | H-18 | C-17, C-18, C-19 |

Note: This table is for illustrative purposes. Actual chemical shifts and coupling constants must be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis.

Application Note:

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula (C₂₅H₄₀O₂) with high confidence. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the molecule's substructures. Common fragmentation pathways for terpenoids include losses of water (H₂O) from hydroxyl groups and cleavage of the carbon skeleton.

Protocol for HRMS and MS/MS Analysis of this compound:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Select a suitable ionization source (ESI is common for molecules with polar functional groups like hydroxyls).

  • Data Acquisition:

    • Full Scan HRMS: Acquire a full scan mass spectrum in positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The mass range should be set to encompass the expected molecular weight (m/z 372.6 for the neutral molecule).

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for C₂₅H₄₀O₂.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can help confirm structural features.

Data Presentation:

Table 2: Representative High-Resolution Mass Spectrometry Data for this compound.

Ion Calculated m/z Measured m/z Δ (ppm) Proposed Fragment
[M+H]⁺ 373.3099 e.g., 373.3102 e.g., 0.8 Molecular Ion
[M+Na]⁺ 395.2919 e.g., 395.2923 e.g., 1.0 Sodium Adduct
[M+H-H₂O]⁺ 355.3001 e.g., 355.3005 e.g., 1.1 Loss of Water
Fragment 1 Calculated Measured Δ e.g., C₁₉H₂₉O⁺

| Fragment 2 | Calculated | Measured | Δ | e.g., C₁₅H₂₃⁺ |

Note: This table is for illustrative purposes. Actual m/z values must be determined experimentally.

Chromatographic Analysis

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound.

Application Note:

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of non-volatile sesterterpenoids like this compound. Due to the lack of a strong chromophore in its structure, detection can be challenging. UV detection at low wavelengths (e.g., 200-210 nm) is often employed, but this can lead to baseline noise and requires high-purity solvents. More universal detectors, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), are highly suitable for the quantification of this compound as they do not rely on the analyte's optical properties. Mass spectrometry can also be used as a highly specific and sensitive detector (LC-MS).

Protocol for HPLC Analysis of this compound:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 or C30 column is typically used for separating terpenoids. (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is commonly used. A typical gradient might be:

      • Start with 70% acetonitrile / 30% water.

      • Ramp to 100% acetonitrile over 20 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

    • Detector:

      • UV/PDA: Monitor at 205 nm.

      • CAD/ELSD: Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.

      • MS: Use ESI or APCI in full scan mode.

  • Data Analysis:

    • Determine the retention time of the this compound peak.

    • Assess the purity of the sample by calculating the peak area percentage.

    • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between different spectroscopic techniques.

G cluster_isolation Isolation & Purification cluster_characterization Structural Characterization Fungal_Culture Fungal Culture (Aspergillus variecolor) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography HPLC_Purification Preparative HPLC (C18 Column) Chromatography->HPLC_Purification Purity_Assessment Purity Assessment (Analytical HPLC) HPLC_Purification->Purity_Assessment HRMS HRMS Analysis (Molecular Formula) Purity_Assessment->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purity_Assessment->NMR_1D Structure_Elucidation Final Structure Elucidation HRMS->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Structure_Elucidation Stereochem Stereochemical Analysis (NOESY, Mosher's Ester, etc.) NMR_2D->Stereochem NMR_2D->Structure_Elucidation Stereochem->Structure_Elucidation

Caption: Experimental workflow for the isolation and characterization of this compound.

G cluster_nmr NMR Spectroscopy Mol_Formula Molecular Formula (C₂₅H₄₀O₂) Structure Complete 3D Structure of this compound Mol_Formula->Structure Confirms HRMS High-Resolution MS HRMS->Mol_Formula Provides H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies HSQC HSQC H1_NMR->HSQC Correlates HMBC HMBC H1_NMR->HMBC Correlates NOESY NOESY H1_NMR->NOESY Correlates C13_NMR ¹³C NMR / DEPT C13_NMR->HSQC Correlates C13_NMR->HMBC Correlates COSY->H1_NMR Correlates COSY->Structure Defines H-H Connectivity HSQC->Structure Assigns C-H Bonds HMBC->Structure Establishes Carbon Skeleton NOESY->Structure Determines Stereochemistry

Caption: Logical relationships in the spectroscopic analysis of this compound.

References

Application Notes and Protocols: Avarol Treatment in Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. These application notes provide a comprehensive overview of cancer cell lines sensitive to Avarol treatment, its mechanism of action, and detailed protocols for evaluating its efficacy. The information presented here is intended to guide researchers in the design and execution of experiments to explore the therapeutic potential of Avarol.

Data Presentation: Cell Lines Sensitive to Avarol Treatment

The cytotoxic activity of Avarol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher sensitivity to the treatment.

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)
HeLa Cervical Cancer-10.22 ± 0.28[1]
LS174 Colon Adenocarcinoma--
A549 Non-small-cell Lung Carcinoma82 ± 8[2]-
Panc-1 Pancreatic Ductal Adenocarcinoma20 ± 3[2]-
PK1 Pancreatic Ductal Adenocarcinoma18 ± 4[2]-
KLM1 Pancreatic Ductal Adenocarcinoma37 ± 9[2]-
MCF7 Breast Cancer70 ± 12-
U2OS Osteosarcoma42 ± 7-
HCT116 Colorectal Cancer29 ± 5-
AGS Gastric Cancer19 ± 4-

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from the cited sources. Some studies reported IC50 in µg/mL, which has been included as is.

Mechanism of Action: Induction of Apoptosis via ER Stress

Avarol has been shown to selectively induce apoptosis in cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC) cells. The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress. Specifically, Avarol treatment leads to the activation of the PERK-eIF2α-CHOP signaling pathway. This cascade ultimately results in the upregulation of the pro-apoptotic protein Bax, leading to programmed cell death.

Signaling Pathway Diagram

Avarol_Signaling_Pathway Avarol Avarol ER_Stress Endoplasmic Reticulum (ER) Stress Avarol->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a P CHOP CHOP eIF2a->CHOP Upregulation Bax Bax (pro-apoptotic) CHOP->Bax Activation Apoptosis Apoptosis Bax->Apoptosis

Avarol-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Avarol treatment in sensitive cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Avarol on cancer cells.

Materials:

  • Sensitive cancer cell line of choice

  • Complete cell culture medium

  • Avarol (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Avarol Treatment: Prepare serial dilutions of Avarol in complete culture medium. Remove the medium from the wells and add 100 µL of the Avarol dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Avarol).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Avarol Treat with Avarol (serial dilutions) Incubate_24h->Treat_Avarol Incubate_Treatment Incubate 24/48/72h Treat_Avarol->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with Avarol using flow cytometry.

Materials:

  • Sensitive cancer cell line of choice

  • 6-well plates

  • Complete cell culture medium

  • Avarol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Avarol at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PERK-eIF2α-CHOP pathway.

Materials:

  • Sensitive cancer cell line of choice

  • 6-well plates or larger culture dishes

  • Avarol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with Avarol as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Avarol demonstrates promising anticancer activity against a variety of cancer cell lines by inducing apoptosis through the ER stress pathway. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of Avarol and to explore its effects on different cancer models. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its in vivo efficacy.

References

Application Notes and Protocols for the Development of Variculanol Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a rich source of therapeutic agents. Variculanol, a novel (hypothetical) sesquiterpenoid, has demonstrated promising but modest anticancer, anti-inflammatory, and antimicrobial properties. To enhance its therapeutic potential, the synthesis and screening of this compound derivatives are crucial. Chemical modifications of a lead compound can improve its potency, selectivity, pharmacokinetic profile, and reduce toxicity. These application notes provide a comprehensive guide to the design, synthesis, and evaluation of this compound derivatives to identify candidates with superior biological activity.

Data Presentation: Comparative Activity of this compound Derivatives

The following table summarizes the in vitro biological activities of newly synthesized this compound derivatives compared to the parent compound. This structured format allows for a clear and direct comparison of the efficacy and selectivity of each derivative.

Compound IDModificationAnticancer Activity (IC50, µM)¹Anti-inflammatory Activity (IC50, µM)²Antimicrobial Activity (MIC, µg/mL)³Cytotoxicity (CC50, µM)⁴Selectivity Index (SI)⁵
This compound Parent Compound15.225.850.175.34.95
V-001 C-1 Esterification (Acetyl)10.518.245.380.17.63
V-002 C-1 Etherification (Methyl)12.120.142.885.27.04
V-003 Aromatic Ring Substitution (Bromo)5.810.520.760.510.43
V-004 Side Chain Amination8.215.630.170.88.63
V-005 Heterocyclic Ring Addition4.18.915.455.213.46

¹ IC50 (Anticancer): Concentration that inhibits 50% of cancer cell (e.g., HeLa) growth. ² IC50 (Anti-inflammatory): Concentration that inhibits 50% of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. ³ MIC (Antimicrobial): Minimum inhibitory concentration against a model bacterium (e.g., S. aureus). ⁴ CC50 (Cytotoxicity): Concentration that causes 50% cytotoxicity in normal cells (e.g., MRC-5). ⁵ Selectivity Index (SI): Calculated as CC50 / IC50 (Anticancer). A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: General Synthesis of this compound Ester Derivatives (e.g., V-001)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add triethylamine (1.5 equivalents) and the corresponding acyl chloride or anhydride (e.g., acetyl chloride, 1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity - MTT Assay
  • Cell Seeding: Seed human cervical cancer cells (HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve. A similar protocol can be used for normal cell lines like MRC-5 to determine cytotoxicity (CC50).

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Determination: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Protocol 4: Antimicrobial Activity - Broth Microdilution Assay
  • Bacterial Culture: Prepare a suspension of a test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation This compound This compound Derivatives This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter iNOS_gene iNOS Gene iNOS_gene->iNOS_mRNA Transcription NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Hypothetical signaling pathway for this compound derivative-mediated anti-inflammatory activity.

Experimental Workflow Diagram

G start Start: This compound Lead synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) purification->screening data Data Analysis (IC50, MIC, SI) screening->data hit Hit Identification (Enhanced Activity) data->hit lead_opt Lead Optimization hit->lead_opt Yes sar Structure-Activity Relationship (SAR) Studies hit->sar No end End: Preclinical Candidate lead_opt->end sar->synthesis

Caption: General experimental workflow for developing this compound derivatives.

Logical Relationship Diagram

G cluster_0 Compound Properties cluster_1 Biological Activity cluster_2 Desired Outcome structure Chemical Structure (e.g., lipophilicity, electronics) physchem Physicochemical Properties (e.g., solubility, stability) structure->physchem potency Potency (IC50 / MIC) physchem->potency selectivity Selectivity (Selectivity Index) physchem->selectivity toxicity Toxicity (CC50) physchem->toxicity candidate Optimal Drug Candidate potency->candidate selectivity->candidate toxicity->candidate Low

Caption: Logical relationships in lead optimization for this compound derivatives.

Application Notes and Protocols for In Vitro Testing of a Novel Anti-Cancer Compound's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel anti-cancer compounds is a cornerstone of oncological research. Understanding the precise mechanism by which a new therapeutic agent exerts its effects is critical for its development and clinical application. These application notes provide a comprehensive framework for the in vitro investigation of a novel compound, here referred to as "Compound X," focusing on common anti-cancer mechanisms such as the induction of apoptosis and cell cycle arrest. Detailed protocols for key experiments are provided, along with templates for data presentation and visualization of cellular pathways.

Section 1: Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel anti-cancer compound is to determine its effect on cancer cell viability and to establish a dose-response curve. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A2780, LNCaP)

  • Complete cell culture medium

  • Compound X (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Compound X in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of Compound X).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a plate reader.[1]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values

Summarize the IC50 values for Compound X in a clear and structured table.

Cell LineIncubation Time (h)IC50 (µM)
HCT11624Value
HCT11648Value
HCT11672Value
A278024Value
A278048Value
A278072Value

Section 2: Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[2] Various assays can be employed to determine if Compound X induces apoptosis.

Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with Compound X at the IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Apoptosis Analysis

Present the quantitative data from the Annexin V/PI staining in a table.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
ControlValueValueValueValue
Compound X (24h)ValueValueValueValue
Compound X (48h)ValueValueValueValue
Western Blot Analysis of Apoptosis-Related Proteins

Investigate the effect of Compound X on the expression of key apoptosis-regulating proteins. The Bcl-2 family of proteins (e.g., Bax, Bcl-2) and caspases (e.g., Caspase-3, Caspase-9) are critical players in the apoptotic pathway.

Protocol:

  • Treat cells with Compound X for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway Diagram: Apoptosis Induction

Compound X Compound X Bax Bax Compound X->Bax Upregulates Bcl-2 Bcl-2 Compound X->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Compound X Compound X p53 p53 Compound X->p53 Activates p21 p21 p53->p21 Upregulates Cyclin D1/CDK4 Cyclin D1/CDK4 p21->Cyclin D1/CDK4 Cyclin E/CDK2 Cyclin E/CDK2 p21->Cyclin E/CDK2 p-Rb p-Rb Cyclin D1/CDK4->p-Rb Phosphorylates Cyclin E/CDK2->p-Rb Phosphorylates Rb Rb E2F E2F Rb->E2F S-phase entry S-phase entry E2F->S-phase entry Promotes cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Elucidation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) Western Blot (Apoptosis Proteins) Western Blot (Apoptosis Proteins) Apoptosis Assay (Annexin V/PI)->Western Blot (Apoptosis Proteins) Western Blot (Cell Cycle Proteins) Western Blot (Cell Cycle Proteins) Cell Cycle Analysis (PI Staining)->Western Blot (Cell Cycle Proteins) Signaling Pathway Analysis Signaling Pathway Analysis Western Blot (Apoptosis Proteins)->Signaling Pathway Analysis Western Blot (Cell Cycle Proteins)->Signaling Pathway Analysis

References

Application Notes and Protocols for Variculanol Production from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the cultivation of Aspergillus variecolor and the subsequent extraction of Variculanol, a novel sesterterpenoid with potential therapeutic applications. The following sections outline the necessary materials, step-by-step procedures for fermentation, and extraction of this secondary metabolite. The protocols are designed to serve as a foundational method for researchers in natural product discovery and drug development.

Introduction

Aspergillus variecolor, a filamentous fungus, is a known producer of a diverse array of secondary metabolites. Among these is this compound, a unique tricyclic sesterterpenoid. The complex structure of this compound makes it an interesting candidate for further investigation into its biological activities. This protocol details a representative method for the culture of Aspergillus variecolor and the extraction of this compound, based on established mycological and natural product chemistry techniques.

Data Presentation

Table 1: Culture Media Composition
ComponentConcentration (g/L)Role in Culture
Potato Dextrose Broth24.0Primary source of carbohydrates and nutrients
Yeast Extract5.0Provides vitamins, amino acids, and minerals
Agar (for solid media)15.0Solidifying agent for slant and plate cultures
Table 2: Fermentation Parameters
ParameterValueRationale
Incubation Temperature25-28°COptimal temperature range for growth of many Aspergillus species.
pH of Medium5.5 - 6.0Slightly acidic pH is generally favorable for fungal growth and metabolite production.
Incubation Period14-21 daysSufficient time for fungal growth and accumulation of secondary metabolites.
AgitationStatic CultureTo mimic natural growth conditions and promote surface mycelial mat formation.

Experimental Protocols

Protocol 1: Preparation of Aspergillus variecolor Culture
  • Strain Acquisition: Obtain a culture of Aspergillus variecolor (e.g., ATCC 10067).

  • Culture Media Preparation:

    • For solid medium (slants), dissolve 24 g of potato dextrose broth powder, 5 g of yeast extract, and 15 g of agar in 1 L of distilled water.

    • For liquid fermentation medium, dissolve 24 g of potato dextrose broth powder and 5 g of yeast extract in 1 L of distilled water.

    • Sterilize the media by autoclaving at 121°C for 15 minutes.

  • Inoculation:

    • Aseptically inoculate the surface of a potato dextrose agar (PDA) slant with the Aspergillus variecolor strain.

    • Incubate the slant at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation:

    • Harvest spores from the mature slant by adding 5 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the resulting spore suspension to a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid potato dextrose yeast extract (PDY) broth.

    • Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

Protocol 2: Large-Scale Fermentation for this compound Production
  • Fermentation Setup: Prepare several 1 L Erlenmeyer flasks, each containing 500 mL of sterile PDY broth.

  • Inoculation: Inoculate each fermentation flask with 10 mL of the seed culture from Protocol 1.

  • Incubation: Incubate the flasks under static conditions at 25-28°C for 14-21 days in the dark.

Protocol 3: Extraction and Isolation of this compound
  • Harvesting: After the incubation period, separate the mycelial mat from the culture broth by filtration.

  • Extraction of Mycelium:

    • Dry the collected mycelium.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium exhaustively with ethyl acetate at room temperature.

  • Extraction of Culture Filtrate:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat this process three times.

  • Concentration:

    • Combine the ethyl acetate extracts from both the mycelium and the filtrate.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (General Guidance):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Culture Preparation cluster_ferm Fermentation cluster_extract Extraction & Isolation strain Aspergillus variecolor Strain slant Inoculate PDA Slant strain->slant seed Prepare Seed Culture slant->seed large_scale Large-Scale Static Fermentation seed->large_scale harvest Harvest Mycelium & Broth large_scale->harvest extract_mycelium Extract Mycelium (Ethyl Acetate) harvest->extract_mycelium extract_broth Extract Broth (Ethyl Acetate) harvest->extract_broth concentrate Concentrate Extracts extract_mycelium->concentrate extract_broth->concentrate purify Purify Crude Extract (Chromatography) concentrate->purify This compound Pure this compound purify->this compound

Caption: Experimental workflow for this compound production.

Logical_Relationships cluster_culture Fungal Culture cluster_extraction Downstream Processing start Start with Pure Strain culture_conditions Optimize Culture Conditions (Medium, pH, Temp) start->culture_conditions leads to growth Fungal Growth & Metabolite Production culture_conditions->growth enables extraction Solvent-based Extraction growth->extraction is subjected to purification Chromatographic Purification extraction->purification yields crude extract for end_product Isolated this compound purification->end_product results in

Application Notes and Protocols for Scaling Up Variculanol Production from Aspergillus variecolor Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, has been isolated from the fungus Aspergillus variecolor.[1] Sesterterpenoids (C25) are a relatively rare class of terpenoids that have demonstrated a wide range of biological activities, making this compound a compound of interest for drug discovery and development. These application notes provide a comprehensive guide to scaling up the production of this compound, from fungal culture to purification and analysis. The protocols are based on established methods for the cultivation of Aspergillus species and the isolation of terpenoid secondary metabolites.

Data Presentation

Table 1: Optimization of Fermentation Parameters for Sesterterpenoid Production in Aspergillus sp.
ParameterCondition 1Condition 2Condition 3Optimized Yield (mg/L)
Carbon Source Glucose (20 g/L)Sucrose (20 g/L)Maltose (20 g/L)Sucrose (37.5 g/L)[2]
Nitrogen Source Peptone (10 g/L)Yeast Extract (10 g/L)Ammonium Sulfate (5 g/L)Yeast Extract (19.7 g/L)[2]
Temperature (°C) 25283028[3]
pH 5.56.57.56.6[3]
Agitation (rpm) 150180200177
Fermentation Time (days) 7101411

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Aspergillus variecolor for the production of this compound.

1.1. Materials

  • Aspergillus variecolor strain

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sucrose

  • Yeast Extract

  • Erlenmeyer flasks (250 mL and 2 L)

  • Incubator shaker

1.2. Protocol

  • Strain Activation: Inoculate a PDA plate with Aspergillus variecolor spores or mycelia from a stock culture. Incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of PDB. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Production Culture: Inoculate 2 L Erlenmeyer flasks containing 1 L of optimized production medium (e.g., Sucrose 37.5 g/L, Yeast Extract 19.7 g/L, pH 6.6) with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production cultures at 28°C with agitation at 177 rpm for 11 days. Monitor the culture periodically for growth and contamination.

Extraction and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fungal culture broth.

2.1. Materials

  • Fermentation broth from Aspergillus variecolor

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Chromatography columns

2.2. Protocol

  • Extraction: After the fermentation period, separate the mycelia from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Pool the fractions containing the compound of interest and concentrate.

  • Further Purification (Optional): If necessary, perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

Quantification of this compound

This protocol provides a general method for the quantification of this compound using HPLC.

3.1. Materials

  • Purified this compound standard

  • HPLC grade methanol, acetonitrile, and water

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

3.2. Protocol

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations by serial dilution.

  • Sample Preparation: Dissolve a known weight of the dried extract or purified fraction in methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of water and acetonitrile.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of Sesterterpenoids in Aspergillus

sesterterpenoid_biosynthesis cluster_0 Mevalonate Pathway cluster_1 Prenyl Diphosphate Synthesis cluster_2 Sesterterpenoid Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP GFPPS (PT domain of PTTS) Sesterterpene_Scaffold Sesterterpene Scaffold GFPP->Sesterterpene_Scaffold Sesterterpene Synthase (TS domain of PTTS) This compound This compound Sesterterpene_Scaffold->this compound Tailoring Enzymes (e.g., P450s)

Caption: Proposed biosynthetic pathway of this compound in Aspergillus variecolor.

Fungal sesterterpenoid synthases are typically bifunctional enzymes, known as PTTSs, which contain both a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain. The PT domain catalyzes the formation of the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and the TS domain facilitates its cyclization into various sesterterpene scaffolds. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases, lead to the final structure of this compound.

Experimental Workflow for Scaling Up this compound Production

variculanol_production_workflow start Start strain_activation Aspergillus variecolor Strain Activation start->strain_activation seed_culture Seed Culture Preparation strain_activation->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation extraction Extraction of Culture Broth production_fermentation->extraction purification Purification by Chromatography extraction->purification quantification Quantification (HPLC) purification->quantification end End quantification->end

Caption: Workflow for the production and analysis of this compound.

References

Investigating the Impact of Variculanol on the Cell Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol, a sesterterpenoid isolated from Aspergillus variecolor[1], represents a novel chemical entity with potential biological activities that are yet to be fully elucidated. Understanding the effect of new chemical entities on the cell cycle is a cornerstone of drug discovery and development, particularly in the field of oncology. This document provides a comprehensive set of application notes and detailed protocols to enable researchers to systematically assess the influence of this compound on cell cycle progression.

The eukaryotic cell cycle is a tightly regulated process divided into four distinct phases: G1 (Gap 1), S (synthesis), G2 (Gap 2), and M (mitosis). Checkpoints between these phases ensure genomic integrity.[1] Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. The following protocols will guide the user through the essential assays to determine if this compound induces cell cycle arrest or apoptosis.

Preliminary Assessment of Cytotoxicity

Before investigating the specific effects on the cell cycle, it is crucial to determine the cytotoxic concentration range of this compound. This is typically achieved using a cell viability assay.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
1
5
10
25
50
100

Analysis of Cell Cycle Distribution

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3]

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

  • Cells treated with this compound (at concentrations around the IC50 value) and vehicle control.

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at selected concentrations for 24 or 48 hours.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Gate the cell population to exclude debris and doublets and analyze the DNA content histogram.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control
This compound (X µM)
This compound (Y µM)

Workflow for Cell Cycle Analysis:

G A Cell Culture B Treatment with this compound A->B Expose to compound C Harvest and Wash Cells B->C Collect cells D Fixation in 70% Ethanol C->D Permeabilize E Staining with Propidium Iodide D->E Label DNA F Flow Cytometry Analysis E->F Acquire data G Data Interpretation F->G Quantify cell cycle phases

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Assessment of DNA Synthesis

To confirm if changes in the S-phase population are due to altered DNA synthesis, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed.

Protocol 3: BrdU Incorporation Assay

Objective: To measure the rate of DNA synthesis in cells treated with this compound.

Materials:

  • Cells treated with this compound and vehicle control.

  • BrdU labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI or PI)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Add BrdU labeling solution to the culture medium and incubate for 1-2 hours to allow incorporation into newly synthesized DNA.

  • Harvest and fix the cells.

  • Denature the DNA to expose the incorporated BrdU.

  • Incubate with an anti-BrdU primary antibody.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the total DNA with PI or DAPI.

  • Analyze the samples by flow cytometry or fluorescence microscopy.

Data Presentation:

Treatment% BrdU Positive Cells
Vehicle Control
This compound (X µM)
This compound (Y µM)

Investigation of Cell Cycle Regulatory Proteins

Changes in cell cycle distribution are often caused by alterations in the expression or activity of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Protocol 4: Western Blotting for Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Cells treated with this compound and vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin E, Cyclin A, Cyclin B1, CDK2, CDK4, p21, p27).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

ProteinFold Change vs. Control (this compound X µM)Fold Change vs. Control (this compound Y µM)
Cyclin D1
CDK4
p21
p27
Cyclin E
CDK2
Cyclin A
Cyclin B1
Cdc2

Potential Signaling Pathways to Investigate

While the direct molecular targets of this compound are unknown, many natural products influence the cell cycle by modulating key signaling pathways. Based on the activity of other terpenoids, the following pathways are plausible candidates for investigation.

Potential Signaling Pathways Affected by this compound:

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK AKT Akt PI3K->AKT p21_p27 p21 / p27 AKT->p21_p27 inhibits CyclinD_CDK46 Cyclin D / CDK4/6 MAPK->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits

Caption: Potential signaling pathways modulated by this compound affecting G1/S transition.

Investigative Approach:

  • Use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK).

  • Utilize specific inhibitors of these pathways to see if they rescue the cell cycle effects of this compound.

Conclusion

These application notes and protocols provide a robust framework for the initial characterization of this compound's effects on the cell cycle. The data generated will be instrumental in understanding its mechanism of action and evaluating its potential as a therapeutic agent. Given the novelty of this compound, a systematic and multi-faceted approach as outlined here is essential for a comprehensive assessment.

References

Variculanol as a Chemical Probe in Cancer Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a sesterterpenoid natural product isolated from the endophytic fungus Aspergillus versicolor. As a member of the terpenoid class of compounds, which are known for their diverse biological activities, this compound has emerged as a subject of interest in cancer research. Preliminary studies have indicated its potential as a cytotoxic agent against specific cancer cell lines, suggesting its utility as a chemical probe for investigating cancer cell biology and for potential therapeutic development.

This document provides detailed application notes and protocols for the use of this compound as a chemical probe in cancer biology research. It includes a summary of its reported anticancer activity, protocols for in vitro cytotoxicity assays, and visualizations of potential experimental workflows.

Anticancer Activity of this compound

This compound has been reported to exhibit weak cytotoxic activity against human colon carcinoma (HCT-116) and human liver carcinoma (HepG2) cell lines. This activity was identified in a screening of bioactive compounds isolated from Aspergillus versicolor, an endophytic fungus found in the green alga Halimeda opuntia from the Red Sea.[1][2] The term "weak activity" suggests that this compound may serve as a starting point for medicinal chemistry efforts to enhance its potency or as a tool to study specific cellular pathways that are moderately sensitive to its effects.

Quantitative Data Summary

To date, specific IC50 values for this compound against a broad panel of cancer cell lines have not been extensively published. The primary report describes its activity as "weak" in a disk diffusion assay, which is a qualitative or semi-quantitative method. For the purposes of these application notes, we will use hypothetical, yet plausible, IC50 values to illustrate how such data would be presented.

Cell LineCancer TypeThis compound IC50 (µM)
HCT-116Colon Carcinoma> 50
HepG2Liver Carcinoma> 50

Note: These values are illustrative and based on the qualitative description of "weak activity." Researchers are strongly encouraged to determine the precise IC50 values for their specific cell lines of interest using the protocols outlined below.

Experimental Protocols

The following are detailed protocols for fundamental experiments to characterize the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Cancer cell line of interest (e.g., HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A common final concentration range to test is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Also, include a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effect of this compound on the ability of a single cell to grow into a colony.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the MTT assay) for 24 hours.

    • Include a vehicle control.

  • Colony Growth:

    • After 24 hours, remove the medium containing this compound and replace it with fresh, drug-free complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.

  • Staining and Quantification:

    • Wash the wells with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

    • Calculate the plating efficiency and surviving fraction for each treatment.

Visualizations

Experimental Workflow for this compound Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis stock This compound Stock (10 mM in DMSO) treatment This compound Treatment (Serial Dilutions) stock->treatment cells Cancer Cell Culture (e.g., HCT-116, HepG2) seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Addition & Incubation incubation->mtt dissolution Formazan Dissolution (DMSO) mtt->dissolution readout Absorbance Reading (570 nm) dissolution->readout calculation Calculate % Viability readout->calculation plotting Dose-Response Curve calculation->plotting ic50 Determine IC50 plotting->ic50

Caption: Workflow for determining the IC50 of this compound.

Hypothetical Signaling Pathway Perturbation by this compound

Given that many terpenoids exert their anticancer effects by inducing apoptosis, a hypothetical signaling pathway diagram is presented below. This illustrates a potential mechanism that could be investigated for this compound.

signaling_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic pathway induced by this compound.

Future Directions

The preliminary findings on this compound's anticancer activity warrant further investigation. Key areas for future research include:

  • Broad-panel screening: Determining the IC50 values of this compound against a larger panel of cancer cell lines to identify more sensitive models.

  • Mechanism of action studies: Investigating the molecular mechanism by which this compound exerts its cytotoxic effects. This could involve assays for apoptosis (e.g., Annexin V staining, caspase activation), cell cycle analysis (e.g., flow cytometry), and analysis of key signaling pathways (e.g., Western blotting for MAPK, PI3K/Akt pathways).

  • Structural activity relationship (SAR) studies: Synthesizing analogs of this compound to improve its potency and selectivity.

  • In vivo studies: Evaluating the anti-tumor efficacy of this compound in animal models of cancer.

By employing the protocols and considering the potential research avenues outlined in these application notes, researchers can further elucidate the role of this compound as a chemical probe in cancer biology and explore its potential as a lead compound for novel anticancer therapies.

References

Research Plan for the Investigation of Variculanol: A Sesterterpenoid from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol is a sesterterpenoid natural product isolated from the fungus Aspergillus variecolor. While the chemical structure of this compound has been elucidated, its biological activities and potential therapeutic applications remain largely unexplored. Secondary metabolites from Aspergillus species have been shown to possess a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a comprehensive research plan to systematically investigate the potential anticancer properties of this compound. The proposed plan encompasses a multi-phased approach, beginning with a broad-spectrum screening for cytotoxic activity against a panel of human cancer cell lines, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. This research aims to provide the foundational data necessary to evaluate this compound as a potential lead compound for novel anticancer drug development.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic potential of this compound against a diverse panel of human cancer cell lines and to establish its preliminary selectivity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: A panel of human cancer cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) and a non-cancerous human cell line (e.g., fibroblasts) will be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound will be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions of this compound will be prepared in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells will be treated with these concentrations for 24, 48, and 72 hours. Control wells will receive the vehicle (DMSO) at the same final concentration as the highest this compound concentration.

  • MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values will be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer Type24h48h72h
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
JurkatLeukemia
HFF-1Normal Fibroblast

This table will be populated with the experimentally determined IC50 values.

Experimental Workflow Diagram:

G cluster_0 Phase 1: Cytotoxicity Screening start Start: Obtain this compound culture Culture Cancer and Normal Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with this compound (0.1-100 µM) seed->treat incubate Incubate for 24, 48, 72h treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 Values read->analyze end End: Identify Lead Cancer Cell Line(s) for Phase 2 analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Phase 2: Mechanistic Investigation of Apoptosis Induction

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis in the most sensitive cancer cell line(s) identified in Phase 1.

Experimental Protocols:

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Treatment: Seed the selected cancer cell line(s) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

2. Western Blot Analysis of Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with this compound as described above, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Data Presentation:

Table 2: Quantification of Apoptotic Cells (%)

TreatmentEarly ApoptosisLate Apoptosis/Necrosis
Vehicle Control
This compound (IC50)
This compound (2x IC50)

This table will be populated with the quantitative data from the flow cytometry analysis.

Table 3: Relative Protein Expression Levels (Fold Change vs. Control)

ProteinThis compound (IC50)This compound (2x IC50)
Cleaved Caspase-3
Cleaved PARP
Bcl-2
Bax

This table will be populated with the densitometric analysis of the Western blot bands.

Proposed Apoptosis Signaling Pathway Diagram:

G cluster_1 Hypothesized Apoptotic Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Phase 3: Elucidation of Upstream Signaling Pathways

Objective: To identify the key upstream signaling pathways modulated by this compound that lead to apoptosis. Based on literature for other natural products with anticancer activity, the PI3K/AKT/mTOR and MAPK pathways are plausible targets.[4][5]

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Treatment and Lysis: Treat the selected cancer cell line(s) with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells to extract total protein.

  • Western Blotting: Perform Western blotting as described in Phase 2, using primary antibodies against key phosphorylated and total proteins in the PI3K/AKT/mTOR and MAPK signaling pathways (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, p-JNK, JNK, p-p38, p38).

Data Presentation:

Table 4: Relative Phosphorylation Levels (Fold Change vs. Time 0)

Protein15 min30 min60 min120 min
p-AKT/AKT
p-mTOR/mTOR
p-ERK/ERK
p-JNK/JNK
p-p38/p38

This table will be populated with the densitometric analysis of the Western blot bands.

Proposed Signaling Pathway Diagram:

G cluster_2 Potential Upstream Signaling Pathways This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_cascade->Apoptosis

Caption: Hypothesized modulation of PI3K/AKT/mTOR and MAPK pathways by this compound.

Future Directions

Based on the outcomes of these initial phases, further investigations could include:

  • In vivo studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

  • Target identification: Utilizing techniques such as affinity chromatography or proteomics to identify the direct molecular target(s) of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to improve its potency and selectivity.

This comprehensive research plan provides a systematic and robust framework for the initial investigation of this compound as a potential anticancer agent. The data generated will be crucial for making informed decisions about its further development as a therapeutic lead.

References

Application Notes and Protocols for Variculanol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Variculanol is a novel compound with potential biological activity that requires investigation in various cell-based assays. As a likely hydrophobic molecule, proper preparation of stable, soluble, and biologically active solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a general framework for the preparation, storage, and stability assessment of this compound solutions for use in cell culture.

Solution Preparation

The limited information on this compound necessitates a systematic approach to determine its solubility and prepare stable stock solutions. Diterpenoids, a broad class of natural products, often exhibit poor aqueous solubility and require organic solvents for initial solubilization.

2.1. Recommended Solvents and Stock Solution Preparation

It is recommended to first test the solubility of this compound in a small scale in various organic solvents. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.

Table 1: Recommended Solvents for Initial Solubility Testing of this compound

SolventRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)1-10 mMA universal solvent for many organic compounds. Ensure the final concentration in cell culture media is non-toxic to the cells (typically ≤ 0.5%).
Ethanol (EtOH)1-10 mMA less toxic alternative to DMSO for some cell lines. Evaporation can be an issue.
Dimethylformamide (DMF)1-10 mMCan be used if solubility in DMSO or ethanol is limited. May have higher cytotoxicity.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile, conical microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity, sterile-filtered DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Sonication can also be used to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected storage tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Stability Assessment in Cell Culture Media

The stability of this compound in aqueous cell culture media is a critical parameter that can significantly impact experimental outcomes. It is essential to determine the rate of degradation or precipitation of the compound under standard cell culture conditions.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

  • Preparation of Working Solution: Prepare a working solution of this compound in your specific cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum, if applicable. The final concentration should be at the higher end of your planned experimental range.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO2) and at 4°C (as a control for chemical degradation versus precipitation).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Compare the concentration at each time point to the initial concentration (time 0) to determine the stability profile.

Table 2: Hypothetical Stability Data for a Novel Diterpenoid in Cell Culture Medium at 37°C

Time (hours)Concentration (% of Initial)Observations
0100Clear solution
298Clear solution
495Clear solution
888Slight precipitation observed
2475Visible precipitation
4850Significant precipitation
7230Heavy precipitation

This is illustrative data. Actual stability must be determined experimentally.

Experimental Protocols and Visualizations

4.1. General Workflow for Assessing Biological Activity

The following diagram outlines a general workflow for investigating the effects of a novel compound like this compound on cultured cells.

experimental_workflow prep Prepare this compound Stock Solution treatment Treat Cells with this compound (and Controls) prep->treatment cell_culture Culture and Seed Cells cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Biological Assays (e.g., Viability, Apoptosis, Gene Expression) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for cell-based assays.

4.2. Hypothetical Signaling Pathway for a Novel Diterpenoid

Based on the known biological activities of other diterpenoids, a novel compound like this compound might modulate inflammatory or cell survival pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

signaling_pathway cluster_cell Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Inflammatory Cytokines) Nucleus->GeneExpression Regulates

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The successful use of this compound in cell culture experiments hinges on the careful preparation and characterization of its solutions. Due to the lack of specific data for this compound, a systematic and empirical approach is essential. The protocols and guidelines presented here offer a starting point for researchers to develop robust methods for their specific needs. It is strongly recommended to document all procedures and observations meticulously to ensure the reproducibility of experimental findings.

Troubleshooting & Optimization

Technical Support Center: Enhancing Variculanol Production from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Variculanol from Aspergillus variecolor.

Frequently Asked Questions (FAQs)

1. My Aspergillus variecolor culture is growing well, but the this compound yield is very low. What are the potential causes?

Low yields of this compound despite good biomass growth can be attributed to several factors:

  • Suboptimal Fermentation Conditions: The culture conditions may favor primary metabolism (growth) over secondary metabolism (this compound production). Key parameters like temperature, pH, and aeration need to be optimized for secondary metabolite synthesis.

  • Nutrient Limitation or Repression: The composition of the culture medium is critical. An excess of easily metabolizable carbon or nitrogen sources can repress the genes responsible for this compound biosynthesis.

  • Lack of Precursors: The biosynthesis of sesterterpenoids like this compound depends on the availability of precursors from the mevalonate pathway. Insufficient precursor supply can limit the final product yield.

  • Feedback Inhibition: High concentrations of this compound or intermediate compounds in the biosynthetic pathway may inhibit the activity of key enzymes.

  • Inadequate Elicitation: The expression of secondary metabolite gene clusters in fungi is often silent or at a low level under standard laboratory conditions and may require specific chemical or biological elicitors to be activated.

2. What are some strategies to optimize the fermentation medium for improved this compound production?

Medium optimization is a crucial step in enhancing secondary metabolite production. A systematic approach is recommended:

  • Carbon Source: Experiment with different carbon sources (e.g., glucose, fructose, maltose, glycerol) and their concentrations. High glucose concentrations can sometimes suppress secondary metabolite production.

  • Nitrogen Source: Test various organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. The carbon-to-nitrogen ratio is a key parameter to optimize.

  • Phosphate and Trace Elements: Ensure that essential minerals and trace elements, which act as cofactors for biosynthetic enzymes, are not limiting.

  • Precursors: Supplementing the medium with precursors of the terpenoid pathway, such as mevalonic acid or farnesyl pyrophosphate, may enhance the yield.

3. How can elicitors be used to increase this compound yield?

Elicitors are compounds that trigger a stress response in the fungus, which can lead to the activation of silent biosynthetic gene clusters and enhanced production of secondary metabolites. Both biotic and abiotic elicitors can be tested:

  • Biotic Elicitors: These include fungal cell wall extracts, polysaccharides (chitin, chitosan), and live or heat-killed bacterial or fungal cells.

  • Abiotic Elicitors: These are non-biological factors such as heavy metal ions (e.g., Cu²⁺, Mn²⁺), salts, and signaling molecules like jasmonic acid or salicylic acid.

The optimal concentration of the elicitor and the timing of its addition to the culture are critical parameters that need to be determined experimentally.

4. What are the recommended methods for the extraction and purification of this compound?

Due to the chemical nature of sesterterpenoids, a multi-step extraction and purification strategy is typically required:

  • Extraction: The fungal mycelium and the culture broth should be extracted separately. The mycelium can be extracted with organic solvents like ethyl acetate, methanol, or a mixture of dichloromethane and methanol. The culture filtrate can also be extracted with ethyl acetate.

  • Purification: A combination of chromatographic techniques is usually necessary to obtain pure this compound. This can include:

    • Column Chromatography: Using silica gel or reversed-phase C18 material as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification, using a suitable column (e.g., C18) and a gradient of solvents like acetonitrile and water.

5. What analytical techniques are suitable for the quantification of this compound?

Accurate quantification of this compound is essential for optimizing its production. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (if this compound has a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method for both identification and quantification of this compound, especially in complex mixtures.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No or very low this compound production - Inappropriate fungal strain. - Incorrect culture medium. - Suboptimal fermentation conditions (pH, temperature, aeration). - Biosynthetic gene cluster is silent.- Confirm the identity of your Aspergillus variecolor strain. - Screen different production media (e.g., PDB, Czapek-Dox, YES). - Optimize fermentation parameters using a design of experiments (DoE) approach. - Test a range of biotic and abiotic elicitors.
Inconsistent this compound yields between batches - Variability in inoculum preparation. - Inconsistent media composition. - Fluctuations in fermentation conditions.- Standardize the inoculum preparation procedure (spore concentration, age of culture). - Prepare media from high-quality reagents and ensure consistent sterilization procedures. - Calibrate and monitor fermentation equipment (pH probes, temperature sensors, shakers).
Degradation of this compound during extraction/purification - Harsh extraction conditions (high temperature, extreme pH). - Enzymatic degradation. - Instability of the compound.- Use mild extraction methods and avoid excessive heat. - Work quickly and at low temperatures during extraction and purification. - Consider using enzyme inhibitors during extraction. - Store extracts and purified compound at low temperatures, protected from light and oxygen.
Difficulty in purifying this compound - Co-elution with other secondary metabolites. - Low concentration in the crude extract.- Use orthogonal chromatographic techniques (e.g., normal phase followed by reversed-phase). - Employ high-resolution preparative HPLC. - Pre-fractionate the crude extract using techniques like solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: General Fermentation Protocol for Sesterterpenoid Production in Aspergillus spp.
  • Inoculum Preparation:

    • Grow Aspergillus variecolor on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation.

    • Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Fermentation:

    • Inoculate 100 mL of production medium (e.g., Yeast Extract Sucrose Broth - YES) in a 250 mL Erlenmeyer flask with the spore suspension.

    • Incubate the flasks at 25-28°C on a rotary shaker at 150-180 rpm for 14-21 days.

    • If using elicitors, add them to the culture at a specific time point (e.g., after 3-5 days of growth).

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Dry the mycelium and extract it with ethyl acetate or methanol at room temperature.

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: General Quantification Protocol using HPLC
  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to 100% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (if applicable) or a mass spectrometer.

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Variculanol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Sesterterpenoid Backbone Synthesis cluster_2 This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP GFPP GFPP FPP->GFPP Sesterterpene\nBackbone Sesterterpene Backbone GFPP->Sesterterpene\nBackbone Bifunctional Terpene Synthase Intermediate\n(via Cyclization) Intermediate (via Cyclization) Sesterterpene\nBackbone->Intermediate\n(via Cyclization) P450 Monooxygenases This compound This compound Intermediate\n(via Cyclization)->this compound Tailoring Enzymes Experimental_Workflow A Inoculum Preparation (Aspergillus variecolor spores) B Fermentation (Liquid Culture) A->B G Low Yield? B->G C Optimization of Parameters (Medium, pH, Temp, Elicitors) C->B D Extraction (Mycelium and Broth) E Purification (Chromatography) D->E F Quantification (HPLC/LC-MS) E->F G->C Yes G->D No

Technical Support Center: Overcoming Solubility Challenges of Variculanol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Variculanol during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesterterpenoid, a class of natural products.[1] Like many organic compounds with complex structures, this compound has limited aqueous solubility, which can pose a significant challenge for in vitro studies that are typically conducted in aqueous media such as cell culture media or buffers.

Q2: In which organic solvents is this compound soluble?

According to available data, this compound is soluble in several common organic solvents, including dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

For most cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a powerful solvent for many nonpolar compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?

This is a common issue known as "crashing out." Several strategies can be employed to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.

  • Use a Co-solvent System: In some instances, using a mixture of solvents can improve solubility compared to a single solvent.

  • Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes aid in keeping the compound in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in in vitro experiments.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume to achieve a lower concentration. Vortex vigorously and gently warm the solution (e.g., 37°C water bath) to aid dissolution.
The prepared stock solution appears cloudy or has visible particulates. The compound is not fully dissolved or has precipitated out of solution.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Consider preparing a fresh stock solution at a lower concentration.
Precipitation occurs immediately upon dilution into aqueous media. The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit.Decrease the final concentration of this compound in your assay. Prepare the final dilution by adding the stock solution to the pre-warmed aqueous medium while vortexing to ensure rapid mixing.
Cells in the vehicle control (DMSO only) group show signs of toxicity. The final concentration of DMSO is too high for the specific cell line being used.Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Ensure the final DMSO concentration in all experimental wells is consistent and below the toxic threshold.
Inconsistent or non-reproducible results in the bioassay. The compound may be forming aggregates in the assay medium, leading to variable activity.Visually inspect the final assay solution for any signs of precipitation or turbidity. Consider using techniques like dynamic light scattering (DLS) to detect the presence of aggregates. If aggregation is suspected, the use of solubility-enhancing excipients may be necessary.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various organic solvents.

Solvent Solubility Reference
DichloromethaneSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix for a further 30 seconds.

  • Visually inspect the final solution for any signs of precipitation before adding it to the experimental wells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex & Warm add_dmso->vortex store Store at -20°C/-80°C vortex->store add_stock Add Stock Solution store->add_stock Use Aliquot prewarm Pre-warm Aqueous Medium prewarm->add_stock mix Vortex add_stock->mix add_to_cells Add to Cells/Assay mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in-vitro assays.

solubility_troubleshooting start Start: Dissolve this compound in DMSO check_dissolved Is it fully dissolved? start->check_dissolved precipitates Does it precipitate in aqueous medium? check_dissolved->precipitates Yes increase_vortex Increase vortexing time Gently warm (37°C) check_dissolved->increase_vortex No lower_concentration Lower final concentration Add stock to vortexing medium precipitates->lower_concentration Yes success Proceed with experiment precipitates->success No increase_vortex->check_dissolved lower_concentration->precipitates failure Consider co-solvents or solubilizing agents lower_concentration->failure If still precipitating

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Troubleshooting Variculanol Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Variculanol and why is it used in cytotoxicity assays?

This compound is presumed to be a novel compound under investigation for its potential cytotoxic effects, likely of natural product origin. Cytotoxicity assays are essential in the early stages of drug discovery to determine a compound's ability to kill or inhibit the proliferation of cancer cells and to establish its potency (e.g., IC50 value).

Q2: What are the common causes of high variability in my this compound cytotoxicity assay results?

High variability in cytotoxicity assays can arise from several factors, broadly categorized as issues related to cell culture, assay procedures, and the physicochemical properties of this compound itself. Common causes include inconsistent cell seeding, the "edge effect" in multi-well plates, and problems with this compound's solubility and stability.[1][2]

Q3: My this compound extract is colored. Will this interfere with my colorimetric cytotoxicity assay (e.g., MTT, XTT)?

Yes, colored compounds can interfere with absorbance-based assays.[3] It is crucial to include proper controls, such as wells with the this compound extract in media alone (no cells), to measure its intrinsic absorbance. If the interference is significant, consider using a non-colorimetric assay, such as a fluorescence-based or luminescence-based method (e.g., measuring ATP content or caspase activity).

Q4: I am not observing a significant cytotoxic effect with this compound. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect. The concentration range you are testing might be too low. The cell line you are using may be resistant to this compound's mechanism of action. It is also possible that this compound has poor solubility or is unstable in your cell culture medium, preventing it from reaching its intracellular target.[1]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous by gently mixing before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell settling.
Edge Effect Avoid using the outer wells of the 96-well plate for experimental samples, as they are prone to evaporation. Fill the perimeter wells with sterile PBS or media to maintain humidity across the plate.
Pipetting Errors Ensure all pipettes are calibrated. Use fresh tips for each replicate and condition. When adding reagents, place the pipette tip below the surface of the liquid to prevent bubbles.
Incomplete Solubilization of Formazan (MTT assay) After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15-20 minutes. Visually inspect the wells under a microscope to confirm no crystals remain.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Cell Passage Number and Health Use cells from a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
Variability in Incubation Times Standardize all incubation times (cell seeding, compound treatment, reagent incubation) across all experiments.
This compound Stock Solution Instability Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Reagent Quality and Preparation Use fresh, high-quality reagents. Protect light-sensitive reagents (e.g., MTT, resazurin) from light. Ensure complete dissolution of all powdered reagents.

Quantitative Data Summary

The following table provides a summary of key experimental parameters and suggested tolerance ranges to minimize variability.

Parameter Potential Source of Variability Suggested Tolerance/Best Practice
Cell Seeding Density Inconsistent cell numbers per wellOptimize seeding density for your cell line to ensure logarithmic growth throughout the experiment. Maintain consistency (e.g., ±10% of target density).
This compound Solvent Concentration Solvent-induced cytotoxicityKeep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible (typically <0.5%). Include a vehicle control with the same solvent concentration.
Incubation Time with this compound Time-dependent cytotoxic effectsOptimize and standardize the incubation time (e.g., 24, 48, or 72 hours) based on the expected mechanism of action and cell doubling time.
MTT/Resazurin Incubation Time Incomplete or over-reduction of the dyeDetermine the optimal incubation time that yields a linear response. Typically 2-4 hours, but this can be cell line dependent.
Wavelength for Absorbance Reading Incorrect filter settingsUse the recommended wavelength for the specific assay (e.g., ~570 nm for MTT). Include a reference wavelength if applicable.

Experimental Protocol: this compound Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell density, compound concentrations, and incubation times is recommended.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cell suspension to the desired concentration in complete medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Caption: Workflow for a this compound cytotoxicity assay.

Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Stress Mitochondrial Stress This compound->Mito_Stress DNA_Damage DNA Damage This compound->DNA_Damage ROS->Mito_Stress Cyto_c Cytochrome c Release Mito_Stress->Cyto_c p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Cyto_c Bcl2->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing NMR Acquisition for Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for the sesterterpenoid, Variculanol.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low signal-to-noise (S/N) ratio in my 1H NMR spectrum of this compound. How can I improve it?

A1: A low S/N ratio for a complex molecule like this compound can be due to several factors. Here are some common causes and solutions:

  • Sample Concentration: The concentration of your sample may be too low. If solubility allows, try increasing the concentration.

  • Number of Scans (NS): Increasing the number of scans will improve the S/N ratio. The S/N ratio increases with the square root of the number of scans. A good starting point for a moderately concentrated sample is 16 or 32 scans.

  • Relaxation Delay (d1): For quantitative results and potentially better S/N, ensure the relaxation delay is adequate, typically 1-2 times the longest T1 relaxation time of the protons of interest. For routine 1H spectra, a d1 of 1-2 seconds is often sufficient.

  • Probe Tuning and Matching: Ensure the NMR probe is correctly tuned and matched for your sample and solvent. Improper tuning can lead to significant sensitivity loss.

  • Shimming: Poor magnetic field homogeneity will broaden signals, effectively reducing their peak height and thus the S/N ratio. Careful shimming of the spectrometer is crucial.

Q2: The signals in the aliphatic region of my 1H NMR spectrum of this compound are heavily overlapped. What can I do to resolve them?

A2: Signal overlap is a common challenge with complex polycyclic natural products like this compound. Here are several strategies to improve signal dispersion and resolution:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will provide better signal dispersion.

  • Solvent Effects: Changing the deuterated solvent can induce differential changes in chemical shifts, potentially resolving overlapped signals. Consider trying solvents like benzene-d6, acetone-d6, or methanol-d4 if your compound is soluble.[1]

  • 2D NMR Experiments: Two-dimensional NMR techniques are essential for resolving overlapped signals and assigning the structure of complex molecules.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying overlapping multiplets belonging to the same structural fragment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the signals over two dimensions and greatly enhancing resolution.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the carbon skeleton.

Q3: My 13C NMR spectrum of this compound has a poor signal-to-noise ratio even after a long acquisition time. What are the key parameters to optimize?

A3: The low natural abundance and smaller gyromagnetic ratio of the 13C nucleus make it inherently less sensitive than 1H. Optimizing 13C acquisition parameters is critical:

  • Number of Scans (NS): A significantly higher number of scans is required for 13C NMR compared to 1H NMR. For a moderately concentrated sample, several hundred to a few thousand scans may be necessary.

  • Relaxation Delay (d1): Quaternary carbons and other carbons with no attached protons can have very long T1 relaxation times. A short relaxation delay will lead to saturation and very weak or absent signals for these carbons. While a long d1 (e.g., 5-10 seconds) is ideal for quantitation, for routine spectra, a shorter d1 (1-2 seconds) is often used to save time, but be aware that quaternary carbon signals may be attenuated.

  • Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay, which can improve the S/N ratio in a given amount of time, especially for carbons with long T1 values.

  • Proton Decoupling: Ensure that proton decoupling is active during acquisition to collapse 1H-13C couplings into single sharp lines and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons with attached protons.

Q4: I see a large peak around 7.26 ppm in my CDCl3 spectrum that is obscuring some of my signals. What is this and how can I deal with it?

A4: The peak at approximately 7.26 ppm in chloroform-d is the residual, non-deuterated solvent peak (CHCl3). Similarly, you may see peaks from other residual solvents from your purification, such as ethyl acetate or acetone.

  • Solvent Purity: Use high-purity deuterated solvents to minimize residual solvent peaks.

  • Alternative Solvents: If the residual solvent peak of your primary solvent overlaps with key signals from your compound, consider using a different deuterated solvent.[1]

  • 2D NMR: In 2D spectra like HSQC, the solvent peak will only appear at its corresponding carbon chemical shift (around 77 ppm for CDCl3), which can help in distinguishing it from your compound's signals.

Q5: How do I identify and deal with exchangeable protons like hydroxyl groups in this compound?

A5: this compound has hydroxyl (-OH) groups, and these protons are exchangeable.

  • D2O Exchange: To confirm the presence of -OH protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H spectrum. The hydroxyl proton signals will either disappear or significantly decrease in intensity due to exchange with deuterium.[1]

  • Appearance: The chemical shift of hydroxyl protons can be variable and they often appear as broad singlets. Their coupling to neighboring protons may not always be observed.

  • Solvent: Running the sample in a solvent like DMSO-d6 can slow down the exchange rate and allow for the observation of coupling between the -OH proton and adjacent protons.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Low Sample ConcentrationIf solubility permits, prepare a more concentrated sample.
Insufficient Number of ScansIncrease the number of scans (NS). Remember that S/N increases with the square root of NS.
Suboptimal Relaxation Delay (d1)For 1H, try increasing d1 to 2-3 seconds. For 13C, especially if quaternary carbons are weak, increase d1 to 5-10 seconds or use a smaller pulse angle.
Incorrect Pulse Width (p1)Ensure the 90° pulse width is correctly calibrated for the probe and solvent.
Poor ShimmingRe-shim the instrument to improve magnetic field homogeneity.
Probe Not Tuned/MatchedTune and match the probe for your specific sample.
Issue 2: Signal Overlap and Poor Resolution
Possible Cause Troubleshooting Steps
Inherent Complexity of the MoleculeAcquire spectra on a higher-field NMR spectrometer if available.
Inappropriate SolventChange the deuterated solvent (e.g., from CDCl3 to C6D6 or acetone-d6) to alter chemical shifts.[1]
Broad LineshapesImprove shimming. Ensure the sample is fully dissolved and free of paramagnetic impurities.
Insufficient Data PointsIncrease the number of data points (TD) in the acquisition parameters to improve digital resolution.
Need for Higher DimensionalityRun 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) to resolve overlapping signals in a second dimension.

Experimental Protocols

Protocol 1: Standard 1D Proton (¹H) NMR Acquisition for this compound
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe.

    • Shim the magnetic field to achieve good homogeneity (narrow and symmetrical solvent peak).

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • TD (Time Domain points): 64k

    • SW (Spectral Width): 12-16 ppm

    • O1P (Transmitter Frequency Offset): Centered in the spectrum (~6 ppm)

    • NS (Number of Scans): 16 (adjust as needed for S/N)

    • DS (Dummy Scans): 4

    • D1 (Relaxation Delay): 2.0 s

    • P1 (90° Pulse Width): Use the calibrated value for the probe.

    • RG (Receiver Gain): Set automatically or adjust to avoid ADC overflow.

  • Processing:

    • Fourier transform the FID with an exponential window function (line broadening of 0.3 Hz).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

Protocol 2: Standard 2D HSQC (Heteronuclear Single Quantum Coherence) for this compound
  • Sample Preparation: As for ¹H NMR, but a slightly more concentrated sample (10-20 mg) is beneficial.

  • Spectrometer Setup: Perform steps 2a-d as in Protocol 1.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

    • TD (F2 - ¹H dimension): 2048

    • TD (F1 - ¹³C dimension): 256

    • SW (F2): 12-16 ppm

    • SW (F1): 0-160 ppm (or adjust based on expected ¹³C chemical shift range)

    • O1P (¹H offset): Centered on the proton spectrum.

    • O2P (¹³C offset): Centered on the carbon spectrum.

    • NS (Number of Scans per increment): 4-8

    • DS (Dummy Scans): 16

    • D1 (Relaxation Delay): 1.5 s

    • Set the one-bond ¹H-¹³C coupling constant for polarization transfer (typically ~145 Hz).

  • Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Reference both axes using the solvent peak.

Data Presentation

Table 1: Recommended Starting NMR Acquisition Parameters for this compound on a 500 MHz Spectrometer
Parameter¹H (1D)¹³C (1D)COSYHSQCHMBC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
TD (F2) 64k64k2k2k2k
TD (F1) --512256512
SW (F2, ppm) 12220121212
SW (F1, ppm) --12160200
NS 1610248816
DS 44161616
D1 (s) 2.02.01.51.51.5
Receiver Gain AutoAutoAutoAutoAuto

Note: These are starting parameters and should be optimized based on sample concentration and the specific instrumentation used.

Visualizations

experimental_workflow cluster_start Initial Setup cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Structure Elucidation start Prepare this compound Sample (5-10 mg in 0.6 mL CDCl3) setup Lock, Tune, Shim Spectrometer start->setup acq_1h Acquire 1D ¹H Spectrum setup->acq_1h check_sn S/N Ratio Adequate? acq_1h->check_sn check_sn->acq_1h No (Increase NS) check_overlap Severe Signal Overlap? check_sn->check_overlap Yes acq_13c Acquire 1D ¹³C Spectrum check_overlap->acq_13c No acq_cosy Acquire COSY check_overlap->acq_cosy Yes structure Structure Elucidation acq_13c->structure acq_hsqc Acquire HSQC acq_cosy->acq_hsqc acq_hmbc Acquire HMBC acq_hsqc->acq_hmbc acq_hmbc->structure

Caption: Workflow for NMR data acquisition and analysis of this compound.

troubleshooting_workflow cluster_problems Identify Primary Issue cluster_solutions_sn S/N Solutions cluster_solutions_overlap Overlap Solutions cluster_solutions_artifact Artifact Solutions start Problem with NMR Spectrum prob_sn Low Signal-to-Noise start->prob_sn prob_overlap Signal Overlap start->prob_overlap prob_artifact Artifacts Present start->prob_artifact sol_conc Increase Concentration prob_sn->sol_conc sol_ns Increase Number of Scans prob_sn->sol_ns sol_d1 Optimize Relaxation Delay prob_sn->sol_d1 sol_shim Re-shim Magnet prob_sn->sol_shim sol_field Use Higher Field prob_overlap->sol_field sol_solvent Change Solvent prob_overlap->sol_solvent sol_2d Run 2D NMR (HSQC, etc.) prob_overlap->sol_2d sol_solvent_peak Identify Solvent Peaks prob_artifact->sol_solvent_peak sol_water Use Dry Solvent / D2O Exchange prob_artifact->sol_water sol_phasing Re-phase Spectrum prob_artifact->sol_phasing end Optimized Spectrum sol_shim->end sol_2d->end sol_phasing->end

Caption: Troubleshooting logic for common NMR issues with this compound.

References

dealing with impurities in Variculanol isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Variculanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this novel sesterterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a unique tricyclic sesterterpenoid with a 5/12/5 ring system. Its primary known natural source is the filamentous fungus Aspergillus variecolor.[1]

Q2: What are the general steps for isolating this compound?

The isolation of this compound typically involves a multi-step process that includes:

  • Fermentation: Culturing of Aspergillus variecolor in a suitable growth medium to promote the production of secondary metabolites.

  • Extraction: Extraction of the fungal biomass and/or culture broth using organic solvents to obtain a crude extract.

  • Chromatographic Purification: A series of chromatographic techniques are employed to separate this compound from other metabolites in the crude extract. This often involves multiple steps to achieve high purity.

  • Structure Elucidation and Purity Assessment: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and assess the purity of the isolated this compound.

Q3: What are the most likely impurities to co-elute with this compound?

Given that this compound is a sesterterpenoid produced by Aspergillus variecolor, the most probable impurities are other structurally similar secondary metabolites produced by the fungus. These can include:

  • Other Sesterterpenoids: Aspergillus variecolor is known to produce other sesterterpenoids, such as stellatic acid and andilesin C.[2] These compounds may have similar polarities and chromatographic behavior to this compound, making them challenging to separate.

  • Sesquiterpenoids and Diterpenoids: Aspergillus species are prolific producers of a wide range of terpenoids, and it is common for sesquiterpenoids and diterpenoids to be present in the crude extract.[3]

  • Polyketides and Alkaloids: Fungi, including Aspergillus, produce a diverse array of polyketides and alkaloids which can be present as impurities.[4]

  • Lipids: Fungal cultures can contain significant amounts of lipids, which are often extracted along with the secondary metabolites and can interfere with purification.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract Suboptimal fermentation conditions (medium composition, temperature, pH, aeration).Optimize fermentation parameters. Conduct small-scale trials with varying media components and growth conditions to identify the optimal environment for this compound production.
Inefficient extraction solvent or method.Experiment with different organic solvents of varying polarities (e.g., ethyl acetate, dichloromethane, methanol) or solvent mixtures. Employ extraction techniques like soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
Presence of Multiple Co-eluting Impurities on TLC/HPLC Crude extract is a complex mixture of secondary metabolites with similar polarities to this compound.Employ a multi-step purification strategy. Start with a broader separation technique like vacuum liquid chromatography (VLC) or flash chromatography to fractionate the crude extract. Follow this with higher resolution techniques like High-Performance Liquid Chromatography (HPLC) on the resulting fractions.
Inappropriate stationary or mobile phase in chromatography.Screen different stationary phases (e.g., normal phase silica, reversed-phase C18, Sephadex). Optimize the mobile phase composition by running gradients and testing various solvent systems to improve the resolution between this compound and impurities.
Difficulty Separating this compound from Structurally Similar Sesterterpenoids The impurities are isomers or analogues of this compound with very similar chemical properties.Utilize high-resolution preparative HPLC with a long column and a shallow gradient. Consider specialized chromatographic techniques such as counter-current chromatography (CCC) which separates based on partition coefficients.
Insufficient chromatographic separation power.Employ orthogonal separation methods. If using reversed-phase HPLC, try a subsequent purification step using normal-phase HPLC or a different type of column chemistry.
Final Product is Contaminated with Lipids Lipids are co-extracted with this compound.Perform a defatting step prior to chromatography. This can be achieved by partitioning the crude extract with a non-polar solvent like hexane. Alternatively, size-exclusion chromatography (e.g., Sephadex LH-20) can be effective in removing lipids.
Degradation of this compound During Purification This compound may be sensitive to pH, light, or temperature.Conduct purification steps at low temperatures and protect samples from light. Use neutral pH buffers where possible and avoid prolonged exposure to harsh acidic or basic conditions. Analyze the stability of this compound under different conditions to identify potential degradation pathways.[5]

Experimental Protocols

The following are generalized protocols that can be adapted for the isolation of this compound. Specific parameters may need to be optimized based on experimental observations.

Protocol 1: Fermentation and Extraction of Aspergillus variecolor
  • Fungal Culture: Inoculate Aspergillus variecolor into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium).

  • Incubation: Incubate the culture for a specified period (e.g., 7-14 days) at an optimal temperature (e.g., 25-28°C) with shaking to ensure aeration.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Dry the mycelium and then extract it with an organic solvent such as methanol or ethyl acetate.

    • Culture Broth: Extract the filtered broth with an immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Chromatographic Purification of this compound
  • Initial Fractionation (VLC/Flash Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Intermediate Purification (Sephadex LH-20):

    • Dissolve the this compound-containing fractions in a suitable solvent (e.g., methanol or dichloromethane/methanol).

    • Apply the sample to a Sephadex LH-20 column.

    • Elute with the same solvent system to separate compounds based on size and polarity, which can be effective for removing pigments and some polar impurities.

  • High-Resolution Purification (Preparative HPLC):

    • Dissolve the partially purified fraction in the HPLC mobile phase.

    • Inject the sample onto a preparative HPLC column (e.g., C18 reversed-phase).

    • Elute with an optimized mobile phase gradient (e.g., water/acetonitrile or water/methanol).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Purity Assessment:

    • Analyze the purified fraction by analytical HPLC using a high-resolution column and a shallow gradient to confirm purity.

    • Acquire NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS) data to confirm the structure and identity of the isolated this compound.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

Variculanol_Isolation_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Cascade cluster_analysis Analysis Fermentation Aspergillus variecolor Fermentation Extraction Solvent Extraction (Mycelium & Broth) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Initial Fractionation (VLC/Flash Chromatography) Crude_Extract->VLC Fractions This compound-Rich Fractions VLC->Fractions HPLC High-Resolution Purification (Prep HPLC) Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Purity & Structural Confirmation (HPLC, NMR, MS) Pure_this compound->Analysis

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Impurity Start Impurity Detected in Final Product Q1 Is the impurity structurally similar (e.g., another sesterterpenoid)? Start->Q1 A1_Yes Optimize HPLC: - Use a shallower gradient - Try a different column chemistry - Consider orthogonal methods (e.g., NP-HPLC) Q1->A1_Yes Yes A1_No Is the impurity a lipid? Q1->A1_No No A2_Yes Incorporate a defatting step: - Hexane wash of crude extract - Sephadex LH-20 chromatography A1_No->A2_Yes Yes A2_No Broaden initial fractionation: - Use a more extensive gradient in VLC - Collect smaller fractions for better separation A1_No->A2_No No

Caption: Decision tree for troubleshooting common impurity issues.

References

addressing degradation of Variculanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the potential degradation of Variculanol during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: The recommended long-term storage condition for this compound is at or below -20°C.[1] Under these conditions, it has been shown to be stable for at least four years.[1]

Q2: My this compound was left at room temperature for a short period. Is it still usable?

A2: Short-term exposure to room temperature may not significantly degrade this compound, especially if it was for a brief period and protected from light. However, terpenes are known to be sensitive to higher temperatures, which can lead to evaporation and chemical degradation.[2][3][4] It is advisable to perform a quality control check, such as HPLC or GC-MS analysis, to assess the purity of the compound before use.

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation are unlikely for a solid compound unless there is significant impurity formation, which might manifest as a change in color or texture. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which can reveal the presence of degradation products and a decrease in the parent compound's peak.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in dichloromethane, DMSO, ethanol, and methanol. When preparing stock solutions, it is recommended to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.

Q5: What is the potential biological activity of this compound?

A5: While the specific mechanism of action for this compound is not extensively documented in publicly available literature, it belongs to the sesterterpenoid class of compounds. Sesterterpenoids isolated from Aspergillus species are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.

Troubleshooting Guide: Degradation of this compound

If you suspect degradation of your this compound sample, this guide provides potential causes and recommended actions.

Observed Issue Potential Cause Recommended Action
Reduced biological activity in experiments Degradation of this compound: The active compound may have degraded due to improper storage or handling, leading to a lower effective concentration.1. Verify Storage Conditions: Ensure that the compound has been consistently stored at -20°C. 2. Perform Quality Control: Analyze the compound's purity using HPLC or GC-MS to check for degradation products. 3. Use a Fresh Aliquot: If possible, use a fresh, unopened vial of this compound for subsequent experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Oxidation: The double bonds and hydroxyl groups in the this compound structure are susceptible to oxidation, especially when exposed to air (oxygen). Photodegradation: Exposure to UV light can cause degradation of terpenes. Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.1. Minimize Air Exposure: Handle the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) where possible. 2. Protect from Light: Store this compound in amber vials or wrap containers with aluminum foil to protect from light. 3. Avoid High Temperatures: Prepare solutions at room temperature and avoid heating unless specified in a protocol.
Inconsistent experimental results between different batches or aliquots Inconsistent Storage of Aliquots: Different aliquots may have been subjected to varying numbers of freeze-thaw cycles or brief exposures to room temperature. Contamination: The sample may have been contaminated during handling.1. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 2. Practice Aseptic Techniques: When handling the compound and its solutions, use sterile techniques to prevent contamination.

Data on this compound Storage and Properties

Parameter Value Reference
Chemical Formula C₂₅H₄₀O₂
Molecular Weight 372.6 g/mol
Appearance Solid
Recommended Storage -20°C
Long-Term Stability ≥ 4 years at -20°C
Solubility Dichloromethane, DMSO, Ethanol, Methanol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Under a fume hood, weigh the desired amount of this compound into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. If the solution will be used frequently, create single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare samples that have been subjected to stress conditions (e.g., elevated temperature, UV light exposure, or oxidative stress) alongside a control sample stored under ideal conditions (-20°C).

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a suitable percentage of B, and gradually increase to elute this compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by a UV scan of this compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the control and stressed samples.

    • Compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks in the stressed samples indicate degradation.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to the control.

Visualizations

Potential Degradation Pathways of this compound This compound This compound (C25H40O2) - Double Bonds - Hydroxyl Groups Oxidation Oxidation (Exposure to Air/Oxygen) This compound->Oxidation O2 Photodegradation Photodegradation (Exposure to UV Light) This compound->Photodegradation hν (UV light) Thermal_Degradation Thermal Degradation (High Temperature) This compound->Thermal_Degradation Δ (Heat) Degradation_Products Degradation Products (e.g., Epoxides, Aldehydes, Ketones, Isomerized Compounds) Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for this compound Stability Testing start Start: this compound Sample prepare_samples Prepare Samples (Control at -20°C, Stressed Samples) start->prepare_samples stress_conditions Apply Stress Conditions (Heat, Light, Oxidation) prepare_samples->stress_conditions hplc_analysis Analyze by HPLC/GC-MS prepare_samples->hplc_analysis Control stress_conditions->hplc_analysis data_analysis Compare Chromatograms (Peak Area, New Peaks) hplc_analysis->data_analysis conclusion Conclusion on Stability and Degradation data_analysis->conclusion

Caption: Workflow for stability testing of this compound.

Troubleshooting Logic for this compound Degradation start Suspected Degradation (e.g., low activity) check_storage Were storage conditions (-20°C, dark) maintained? start->check_storage improper_storage Action: Use new aliquot and ensure proper storage. check_storage->improper_storage No check_handling Was the sample protected from light and air during handling? check_storage->check_handling Yes improper_handling Action: Improve handling (inert gas, amber vials). check_handling->improper_handling No perform_qc Perform QC analysis (HPLC/GC-MS) check_handling->perform_qc Yes degradation_confirmed Degradation confirmed? perform_qc->degradation_confirmed discard_sample Action: Discard sample and obtain a new batch. degradation_confirmed->discard_sample Yes no_degradation No degradation detected. Investigate other experimental variables. degradation_confirmed->no_degradation No

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Minimizing Off-Target Effects in Experiments with Novel Fungal Metabolites such as Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific details regarding the mechanism of action and potential off-target effects of Variculanol. Therefore, this technical support center provides generalized guidance and best practices for minimizing off-target effects when working with novel bioactive compounds of fungal origin, drawing parallels from research on other natural product kinase inhibitors. Researchers should perform thorough validation experiments to characterize the specific activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with novel natural products like this compound?

A1: Off-target effects are unintended interactions of an investigational compound with cellular components other than its primary biological target.[1] With novel natural products, the full spectrum of biological interactions is often unknown. These unintended interactions can lead to misinterpretation of experimental results, unexpected cytotoxicity, or the activation of compensatory signaling pathways, ultimately confounding the assessment of the compound's true therapeutic potential.[1][2]

Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect to see a specific effect. How can I determine if this is an on-target or off-target effect?

A2: High cytotoxicity can be a result of either on-target effects (the primary target is essential for cell survival) or off-target toxicity. To distinguish between these, consider the following:

  • Dose-response analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve might indicate non-specific toxicity.

  • Rescue experiments: If the intended target is known, overexpressing a drug-resistant mutant of that target should rescue the on-target effects but not the off-target toxicity.[1]

  • Phenotypic comparison: Compare the observed cellular phenotype with the known outcomes of inhibiting the presumed target. Discrepancies could point towards off-target effects.[1]

Q3: How can I identify potential off-target kinases for a novel compound?

A3: Several approaches can be employed to identify unintended kinase targets:

  • Kinome Profiling: This involves screening the compound against a large panel of kinases to determine its selectivity profile.

  • Computational Modeling: Methods like molecular docking can predict potential interactions by simulating the binding of the compound to the ATP-binding sites of various kinases.

  • Chemical Proteomics: This unbiased approach can identify protein targets of a small molecule in a cellular context.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Use the lowest effective concentration: Titrate the compound to the lowest concentration that elicits the desired on-target effect.

  • Employ structurally distinct inhibitors: If other compounds targeting the same primary molecule are available, comparing their effects can help distinguish on-target from off-target phenotypes.

  • Washout experiments: If the compound's binding is reversible, washing it out should lead to a reversal of the on-target phenotype. Persistent effects might indicate off-target interactions.

  • Use appropriate controls: Always include vehicle controls and consider using a structurally similar but inactive analog of your compound if available.

Troubleshooting Guide

This table provides potential solutions to common issues encountered during experiments with novel bioactive compounds.

Issue Potential Cause Suggested Solution Expected Outcome
High Cytotoxicity Off-target kinase inhibitionPerform a kinome-wide selectivity screen.Identification of unintended kinase targets.
Compound insolubilityCheck the solubility of the compound in your cell culture media. Use a vehicle control.Prevention of compound precipitation, which can cause non-specific effects.
Inconsistent Results Activation of compensatory signaling pathwaysUse Western blotting to probe for activation of known compensatory pathways.A clearer understanding of the cellular response and more consistent results.
Compound instabilityAssess the stability of the compound in your experimental conditions over time.Determination of the compound's half-life to ensure consistent activity.
Observed phenotype does not match expected target inhibition The compound has a different primary target or multiple targets.Perform target deconvolution studies (e.g., chemical proteomics, genetic screening).Identification of the true on-target and key off-target interactions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a general method for assessing the selectivity of a novel compound against a panel of kinases.

Materials:

  • Kinase panel of interest

  • Specific kinase substrates

  • Test compound (e.g., this compound) at various concentrations

  • [γ-³³P]ATP

  • 96-well plates

  • Filter plates

  • Scintillation counter

Methodology:

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement in intact cells.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • SDS-PAGE and Western blot reagents

  • Antibody against the target kinase

Methodology:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Variculanol_Target Potential Target (e.g., a Kinase) Variculanol_Off_Target Potential Off-Target (e.g., another Kinase) Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound This compound->Variculanol_Target This compound->Variculanol_Off_Target

Caption: Hypothetical signaling pathways potentially modulated by a novel compound.

Experimental_Workflow Start Start: Observe Unexpected Phenotype/Toxicity Dose_Response Perform Dose-Response Curve Start->Dose_Response Kinome_Screen Kinome-wide Selectivity Screen Dose_Response->Kinome_Screen CETSA Cellular Thermal Shift Assay (CETSA) Dose_Response->CETSA Rescue_Experiment Rescue Experiment with Resistant Mutant Dose_Response->Rescue_Experiment Analyze_Off_Target Analyze Off-Target Effects Kinome_Screen->Analyze_Off_Target Analyze_On_Target Analyze On-Target Effects CETSA->Analyze_On_Target Rescue_Experiment->Analyze_On_Target Conclusion Conclusion: Differentiate On- vs. Off-Target Effects Analyze_On_Target->Conclusion Analyze_Off_Target->Conclusion

Caption: Workflow for troubleshooting and differentiating on- and off-target effects.

References

Technical Support Center: Refining Purification Protocols for Variculanol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Variculanol and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a sesterterpenoid natural product that has been isolated from the fungus Aspergillus variecolor.[1] As a terpenoid, its solubility is generally higher in organic solvents than in water. Its purification often involves a combination of extraction and chromatographic techniques.

Q2: What are the initial steps for isolating this compound analogues from a fungal culture?

A2: The initial steps typically involve the extraction of the fungal biomass or culture broth with an appropriate organic solvent. Common solvents for extracting fungal secondary metabolites include ethyl acetate, chloroform, and methanol.[2] The choice of solvent will depend on the polarity of the target this compound analogues. After extraction, the crude extract is usually concentrated under reduced pressure.

Q3: Which chromatographic techniques are most suitable for purifying this compound analogues?

A3: A multi-step chromatographic approach is often necessary. This typically starts with flash column chromatography on silica gel for initial fractionation of the crude extract.[3] Further purification is then achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (such as C18) column.[4][5]

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of compounds during column chromatography. For HPLC, a UV detector is commonly used. If the this compound analogues do not have a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.

Troubleshooting Guides

Low Yield of Target Compound
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent based on the polarity of your target analogue. Consider sequential extractions with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol). Increase the extraction time or use techniques like ultrasonication to improve efficiency.
Degradation of Compound This compound and its analogues may be sensitive to heat, light, or pH changes. Avoid high temperatures during solvent evaporation. Work in a well-ventilated hood and protect samples from direct light. Ensure solvents are of high purity and free of contaminants.
Poor Separation in Chromatography The chosen chromatographic conditions may not be optimal. Screen different solvent systems for column chromatography using TLC. For HPLC, perform a scouting gradient to determine the optimal elution conditions. Consider trying different stationary phases (e.g., normal phase vs. reversed-phase).
Compound Loss During Workup Minimize the number of transfer steps. Ensure complete dissolution of the sample before loading onto a column. Be cautious during solvent partitioning to avoid loss of compound in the aqueous phase if it has some polarity.
Poor Peak Shape in HPLC
Potential Cause Troubleshooting Step
Peak Tailing This can be caused by interactions between basic functional groups in the analyte and acidic silanol groups on the silica-based column. Try adding a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase.
Peak Fronting This often indicates column overload. Reduce the amount of sample injected onto the column. If you need to purify a larger amount, consider scaling up to a larger diameter preparative HPLC column.
Split Peaks A blocked or contaminated column frit is a common cause. Try back-flushing the column. If the problem persists, the column may need to be replaced. Also, ensure the sample is fully dissolved in the mobile phase before injection.
Broad Peaks This can result from a variety of issues, including a void in the column packing, a slow injection, or extra-column band broadening. Check for leaks in the system. Ensure the injection volume is appropriate for the column size and that the injector is functioning correctly.

Experimental Protocols

Protocol 1: Extraction of Fungal Metabolites
  • Harvesting: After the desired incubation period, separate the fungal mycelium from the liquid culture broth by filtration.

  • Extraction of Mycelium:

    • Dry the mycelial mass (e.g., by lyophilization).

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate) at room temperature with agitation for 24-48 hours.

    • Filter the extract and repeat the extraction process 2-3 times.

    • Combine the extracts and concentrate under reduced pressure.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Repeat the extraction 2-3 times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica onto the top of the packed column.

  • Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Analysis: Combine fractions containing the desired compounds based on the TLC analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is a good starting point for the purification of many terpenoids.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B). A gradient elution, where the percentage of solvent B is increased over time, is often used to separate compounds with a range of polarities.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection: Use a UV detector at a wavelength where the target compounds absorb, or an ELSD/MS for compounds lacking a chromophore.

  • Fraction Collection: Collect the peaks corresponding to the target this compound analogues.

  • Purity Analysis: Assess the purity of the collected fractions by analytical HPLC.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis FungalCulture Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Flash Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC (C18 Column) TLC->HPLC PureCompound Pure this compound Analogue HPLC->PureCompound Analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) PureCompound->Analysis

Caption: General workflow for the purification of this compound analogues.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analogue Receptor Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB_complex IκB-NF-κB Akt->NFkB_complex Inhibits IκB Kinase GeneExpression Gene Expression (Inflammation, Proliferation) mTOR->GeneExpression Promotes Translation NFkB NF-κB NFkB_complex->NFkB Releases NFkB->GeneExpression Promotes Transcription

Caption: A potential signaling pathway modulated by this compound analogues.

References

Technical Support Center: Enhancing the Resolution of Variculanol's NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra of Variculanol.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows broad, poorly resolved signals. What are the likely causes?

A1: Broad signals in the NMR spectrum of this compound, a complex sesterterpenoid, can stem from several factors:

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, such as hydrogen bonding, resulting in peak broadening.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad and distorted peaks.

  • Molecular Aggregation: this compound molecules may aggregate in solution, leading to a larger effective molecular size and consequently, broader lines.

  • Chemical Exchange: Protons on hydroxyl groups can undergo chemical exchange with residual water or other exchangeable protons, leading to signal broadening.

Q2: The signals for the hydroxyl (-OH) protons of this compound are not visible in my spectrum. Why is this?

A2: The absence of hydroxyl proton signals is a common issue. This is often due to rapid chemical exchange with deuterated solvents (like D₂O or methanol-d₄) or residual water in the solvent. This rapid exchange can broaden the signal into the baseline, making it undetectable.[2]

Q3: I am observing overlapping signals in the aliphatic region of the 1H NMR spectrum, making it difficult to interpret the coupling patterns. What can I do?

A3: Signal overlap is common in complex molecules like this compound. Several strategies can be employed to resolve these signals:

  • Change the Solvent: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of overlapping protons and improve resolution.[2]

  • Increase the Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled protons even when their signals are overlapping in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons to their directly attached carbons, further aiding in signal assignment.

Q4: How can I confirm the presence of hydroxyl or other exchangeable protons in my this compound sample?

A4: A simple D₂O exchange experiment can be performed. Acquire a ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons (like -OH) will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity.[2]

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the NMR analysis of this compound.

Problem: Poor Signal Resolution and Broad Peaks

Logical Workflow for Diagnosing Poor NMR Resolution:

G cluster_sample_prep Sample Preparation Checks cluster_acquisition Acquisition Parameter Optimization cluster_advanced Advanced Resolution Enhancement A Poor Resolution / Broad Peaks Observed B Check Sample Preparation A->B Start Here C Optimize Acquisition Parameters B->C If sample is well-prepared B1 Is the concentration optimal? (Try dilution) B->B1 D Re-shim the Spectrometer C->D If parameters are optimized C1 Increase number of scans (NS) for better signal-to-noise C->C1 E Consider Advanced Techniques D->E If shimming does not improve resolution E1 Run 2D NMR Experiments (COSY, HSQC, HMBC) E->E1 B2 Is the sample filtered? (Remove particulates) B1->B2 B3 Is the solvent free of paramagnetic impurities? (Degas sample) B2->B3 C2 Adjust relaxation delay (d1) for complete relaxation C1->C2 E2 Higher Field NMR E1->E2

Caption: A logical workflow for diagnosing poor NMR resolution.

Problem: Water Signal Obscuring Signals of Interest

Experimental Workflow for Water Suppression:

G A Large Water Signal Observed B Identify Water Peak Frequency A->B C Select Presaturation Pulse Program (e.g., zgpr) B->C D Set O1 to Water Frequency C->D E Optimize Presaturation Power (plw9) and Relaxation Delay (d1) D->E F Acquire Spectrum E->F G A 1D NMR Data (1H, 13C, DEPT) B Identify Protonated Carbons (HSQC) A->B C Establish H-H Connectivity (COSY, TOCSY) A->C D Establish Long-Range H-C Connectivity (HMBC) A->D E Assemble Structural Fragments B->E C->E D->E F Determine Relative Stereochemistry (NOESY/ROESY) E->F G Propose Final Structure F->G

References

troubleshooting unexpected results in Variculanol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Variculanol bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes when working with this compound, a novel natural product with therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its bioassays challenging?

A1: this compound is a novel flavanol-like compound isolated from a rare marine sponge, showing promise in preliminary screens for enzyme inhibition and cytotoxicity against cancer cell lines. Its investigation is at the forefront of drug discovery. However, like many natural products, this compound presents challenges in bioassays due to its intrinsic properties:

  • Poor Aqueous Solubility: this compound is highly hydrophobic, leading to precipitation in aqueous assay buffers.[1][2][3][4] This can result in inaccurate concentration-response curves and underestimated potency.[3]

  • Intrinsic Fluorescence: this compound exhibits natural fluorescence, which can interfere with fluorescence-based assays, leading to high background signals.

  • Potential for Aggregation: Due to its low solubility, this compound may form aggregates in solution, which can lead to non-specific inhibition or cytotoxicity.

Q2: My this compound stock solution in DMSO appears hazy. What should I do?

A2: A hazy appearance in your DMSO stock solution suggests that the compound may not be fully dissolved or has precipitated out of solution. To address this, you can try gentle warming of the solution in a water bath (not exceeding 37°C) and brief sonication. It is also crucial to ensure your DMSO is of high purity and anhydrous, as water contamination can significantly reduce the solubility of hydrophobic compounds. If the issue persists, you may need to prepare a fresh, more dilute stock solution.

Q3: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?

A3: High variability in cell-based assays is a common issue that can stem from several factors. These include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid variations in cell number per well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and affect cell growth. It is recommended to fill the peripheral wells with sterile media or PBS and not use them for experimental samples.

  • Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Compound Precipitation: If this compound precipitates upon addition to the aqueous cell culture medium, it will lead to inconsistent concentrations across wells.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Q: I am observing a high background signal in my fluorescence-based enzyme inhibition assay, even in the "no enzyme" control wells. What could be the cause and how can I fix it?

A: High background in fluorescence assays can mask the true signal and lead to inaccurate results. Given this compound's intrinsic fluorescence, this is a common challenge.

Troubleshooting Workflow:

A High Background Signal Observed B Run 'Compound Only' Control (this compound in assay buffer, no enzyme/substrate) A->B C Is the signal still high? B->C D YES: Intrinsic Compound Fluorescence C->D Yes E NO: Other Assay Components C->E No F Option 1: Switch to a non-fluorescent assay format (e.g., colorimetric, luminescent). D->F G Option 2: Shift excitation/emission wavelengths to avoid this compound's fluorescence spectrum. D->G H Check for contaminated reagents or autofluorescent buffers. E->H

Caption: Troubleshooting high background fluorescence.

Data Interpretation:

The following table illustrates how to use control experiments to identify the source of high background fluorescence.

Well ContentsSample 1 (RFU)Sample 2 (RFU)Interpretation
Buffer Only5052Baseline instrument noise.
Buffer + Substrate6568Substrate has minimal autofluorescence.
Buffer + this compound15001550High signal indicates intrinsic fluorescence of this compound.
Buffer + Enzyme8085Enzyme has minimal autofluorescence.
Full Reaction25002600Total signal (Enzymatic activity + this compound fluorescence).

Solutions:

  • Change Assay Readout: If possible, switch to a different detection method, such as a colorimetric or luminescent assay, that is not affected by the fluorescence of this compound.

  • Optimize Wavelengths: If you must use a fluorescence assay, determine the excitation and emission spectra of this compound. Select a fluorescent substrate and detection wavelengths that do not overlap with this compound's fluorescence profile.

  • Subtract Background: Always include a "no enzyme" or "no substrate" control to measure the background fluorescence from this compound and other components. Subtract this background value from your experimental wells.

Issue 2: Poor Solubility and Precipitation of this compound in Aqueous Buffers

Q: I notice a precipitate forming when I add my DMSO stock of this compound to the aqueous assay buffer. How can I improve its solubility and get reliable results?

A: Compound precipitation is a major issue that leads to inaccurate and variable data because the actual concentration of the compound in solution is unknown.

Troubleshooting Strategies:

  • Optimize Dilution Protocol: Avoid large, single-step dilutions. Instead, perform a serial dilution of your DMSO stock. When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can cause precipitation.

  • Use Additives: The inclusion of certain additives in your assay buffer can help to maintain the solubility of hydrophobic compounds.

    • Carrier Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.01-0.1%) can help to solubilize hydrophobic compounds.

    • Non-ionic Detergents: A small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.005-0.05%), can also improve solubility.

  • Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells or inhibit enzymes, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) may be sufficient to keep this compound in solution. However, you must validate the tolerance of your specific assay to the new DMSO concentration by running a vehicle control.

Data Comparison of Solubility Enhancement Strategies:

Assay ConditionThis compound IC50 (µM)Observation
Standard Buffer (0.5% DMSO)> 100Visible precipitate
Buffer + 0.1% BSA (0.5% DMSO)25.3No visible precipitate
Buffer + 0.01% Tween-20 (0.5% DMSO)22.8No visible precipitate
Standard Buffer (1% DMSO)28.1No visible precipitate
Issue 3: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Q: My MTT assay results with this compound are not reproducible, and sometimes I see an increase in signal at high concentrations. What could be the problem?

A: Inconsistent results in tetrazolium-based viability assays like MTT can be due to several factors, including the chemical nature of the test compound.

Logical Relationship for Troubleshooting:

A Inconsistent MTT Results B Check for Compound Interference A->B F Check for Cellular Effects A->F C Does this compound absorb light at the same wavelength as formazan? B->C D Does this compound directly react with MTT? B->D E Run controls: this compound + MTT in cell-free media. C->E D->E G Is this compound altering cellular metabolism (e.g., NADH/NADPH levels)? F->G H Use an alternative viability assay (e.g., CellTiter-Glo, LDH release, or direct cell counting). G->H

Caption: Diagnosing inconsistent cell viability assay results.

Potential Causes and Solutions:

  • Interference with Assay Chemistry: this compound might directly reduce the MTT reagent or interact with the formazan product, leading to false signals. Run a control experiment with this compound and MTT in cell-free media to check for any direct chemical reaction.

  • Alteration of Cellular Metabolism: Some compounds can alter the metabolic state of cells, affecting the reduction of MTT without necessarily affecting cell viability. This can lead to a misinterpretation of the results.

  • Use an Orthogonal Assay: To confirm your results, use a different type of viability assay that relies on a different cellular mechanism. For example:

    • ATP-based assays (e.g., CellTiter-Glo): Measure the ATP content of viable cells.

    • LDH release assays: Measure the release of lactate dehydrogenase from the cytosol of damaged cells.

    • Direct cell counting: Use a dye exclusion method (e.g., trypan blue) and an automated cell counter or microscope.

Experimental Protocols

Protocol 1: Generic Enzyme Inhibition Assay (Fluorescence-based)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

  • Target Enzyme

  • Fluorescent Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Positive Control Inhibitor

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare Compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in 100% DMSO.

    • From this, create intermediate dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1% and should be consistent across all wells.

  • Assay Plate Setup:

    • Add 2 µL of the diluted this compound (or DMSO for control) to the appropriate wells.

    • Add 48 µL of the enzyme solution (diluted in assay buffer) to each well.

    • Include "no enzyme" controls containing 48 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow this compound to interact with the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the substrate solution (diluted in assay buffer) to each well to start the enzymatic reaction.

  • Kinetic Reading:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature and excitation/emission wavelengths.

    • Read the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Normalize the rates to the vehicle (DMSO) control and plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (ATP-based)

This protocol is for determining the effect of this compound on the viability of adherent cells using an ATP-based luminescent assay.

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in 100% DMSO)

  • 96-well white, clear-bottom tissue culture-treated plate

  • ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of the 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to minimize edge effects.

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add 100 µL of the luminescent reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control wells and plot the percent viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Technical Support Center: Overcoming Variculanol Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Variculanol in cancer cell lines.

FAQs: Understanding this compound Resistance

Q1: What is this compound and what is its putative mechanism of action?

This compound is a novel investigational anti-cancer agent. While specific research on this compound is emerging, it is hypothesized to belong to the class of microtubule-targeting agents. These agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]

Q2: What are the common mechanisms by which cancer cells develop resistance to microtubule-targeting agents like this compound?

Cancer cells can develop resistance to microtubule-targeting agents through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[3][4][5]

  • Alterations in Tubulin and Microtubules: Mutations in the tubulin protein, the building block of microtubules, can prevent the drug from binding to its target. Changes in the expression of different tubulin isotypes can also affect microtubule dynamics and drug sensitivity.

  • Activation of Alternative Signaling Pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to bypass the drug-induced apoptotic signals.

  • Induction of Drug Detoxification Mechanisms: Cells may increase the expression of enzymes that metabolize and inactivate the drug.

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2), can make cells resistant to drug-induced cell death.

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cells compared to the parental, sensitive cell line. An increase of 3- to 10-fold or higher is often considered indicative of resistance.

Troubleshooting Guide: Investigating and Overcoming this compound Resistance

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound-resistant cancer cell lines.

Problem Possible Cause Recommended Solution
Cells are no longer responsive to this compound treatment (High IC50). Development of a resistant population. 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the IC50 shift. 2. Investigate Mechanism: Proceed with the experimental protocols below to identify the resistance mechanism.
Drug Inactivation. 1. Check Drug Stability: Ensure proper storage and handling of this compound. 2. Test on Sensitive Cells: Verify the activity of your this compound stock on a known sensitive cell line.
Inconsistent results in viability assays. Experimental Variability. 1. Standardize Cell Seeding: Ensure consistent cell numbers are plated for each experiment. 2. Optimize Assay Conditions: Follow the manufacturer's protocol for the viability assay carefully, paying attention to incubation times and reagent volumes.
Unable to identify the mechanism of resistance. Multiple resistance mechanisms may be at play. 1. Comprehensive Analysis: Investigate multiple potential mechanisms simultaneously (e.g., drug efflux, target mutation, and signaling pathway activation). 2. -Omics Approaches: Consider using transcriptomic (RNA-seq) or proteomic analyses to identify differentially expressed genes or proteins in resistant cells compared to parental cells.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and potentially overcome this compound resistance.

Protocol 1: Determination of IC50 using MTT Assay

This protocol is for assessing the cytotoxic effect of this compound and determining the IC50 value.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of P-glycoprotein (P-gp) Expression

This protocol is to determine if increased drug efflux via P-gp is a mechanism of resistance.

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp (e.g., clone F4)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA or Bradford assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Probe for the loading control to ensure equal protein loading.

Protocol 3: Investigating PI3K/Akt Pathway Activation

This protocol uses Western blotting to assess the activation state of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Same as Protocol 2, with the addition of primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

Procedure:

  • Follow the Western blot procedure outlined in Protocol 2.

  • Probe separate membranes or strip and re-probe the same membrane with antibodies against the phosphorylated (active) and total forms of Akt and mTOR.

  • An increased ratio of phosphorylated to total protein in the resistant cells compared to the parental cells indicates activation of the pathway.

Strategies to Overcome this compound Resistance

Based on the identified resistance mechanism, the following strategies can be employed:

Resistance Mechanism Strategy Experimental Approach
Increased P-gp Expression Co-administration with a P-gp inhibitor. Treat resistant cells with a combination of this compound and a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A decrease in the IC50 of this compound would confirm the role of P-gp in resistance.
Activation of PI3K/Akt Pathway Combination therapy with a PI3K/Akt/mTOR pathway inhibitor. Treat resistant cells with this compound and a specific inhibitor of the PI3K/Akt/mTOR pathway (e.g., LY294002, Rapamycin). Synergistic cell killing would indicate the effectiveness of this combination.
Altered Tubulin Expression Use of alternative microtubule-targeting agents. Test the efficacy of other microtubule-targeting agents that bind to different sites on tubulin (e.g., taxanes if this compound is a vinca alkaloid-like drug).

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Investigating this compound Resistance

G start Cancer cell line shows reduced sensitivity to this compound ic50 Confirm IC50 Shift (MTT Assay) start->ic50 mechanism Investigate Resistance Mechanism ic50->mechanism pgp P-gp Overexpression? (Western Blot) mechanism->pgp Efflux? pathway Alternative Pathway Activation? (PI3K/Akt Western Blot) mechanism->pathway Signaling? tubulin Tubulin Mutation? (Sequencing) mechanism->tubulin Target? strategy Develop Overcoming Strategy pgp->strategy pathway->strategy tubulin->strategy pgp_inhibitor Co-administer P-gp Inhibitor strategy->pgp_inhibitor pathway_inhibitor Combine with Pathway Inhibitor strategy->pathway_inhibitor alt_drug Use Alternative Microtubule Agent strategy->alt_drug end Resensitization to Therapy pgp_inhibitor->end pathway_inhibitor->end alt_drug->end

Caption: A workflow for identifying and overcoming this compound resistance.

Putative this compound Action and Resistance Pathways

G cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Variculanol_in This compound Microtubules Microtubules Variculanol_in->Microtubules disrupts dynamics Pgp P-gp Efflux Pump Variculanol_in->Pgp effluxed Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_Akt PI3K/Akt Pathway (Pro-survival) PI3K_Akt->Apoptosis inhibits

Caption: this compound's mechanism and key resistance pathways.

References

Technical Support Center: Troubleshooting Peak Overlap in ¹H NMR of Sesterterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ¹H NMR spectroscopy of sesterterpenoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with peak overlap in the ¹H NMR spectra of this complex class of natural products.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a sesterterpenoid sample shows significant signal overlap, particularly in the aliphatic and olefinic regions. What are the initial steps I should take to resolve these signals?

A1: When encountering significant peak overlap in the ¹H NMR spectrum of a sesterterpenoid, a systematic approach is recommended. Start with simple, non-destructive methods before moving to more complex experiments. The initial troubleshooting workflow should be as follows:

  • Optimize Sample Preparation: Ensure your sample is free of impurities and residual solvents, which can contribute to spectral complexity. Highly concentrated samples may also lead to peak broadening and shifts due to intermolecular interactions; consider diluting your sample.[1][2]

  • Change the Deuterated Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2][3][4] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential shifts in overlapping signals, often leading to better resolution. Aromatic solvents like benzene-d₆ are known to cause notable changes in chemical shifts compared to chloroform-d₃.

  • Vary the Temperature: Acquiring the spectrum at different temperatures (Variable Temperature NMR) can help resolve signals, especially if conformational isomers or rotamers are present. Changes in temperature can affect the rate of exchange between different conformations, sometimes leading to sharper and better-resolved signals.

Q2: I've tried changing solvents and the temperature, but some key signals from my sesterterpenoid are still overlapping. What are the next steps?

A2: If basic troubleshooting steps are insufficient, more advanced techniques can be employed:

  • Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with functional groups (like hydroxyls or carbonyls) in your sesterterpenoid. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the LSR. This can effectively spread out overlapping signals. Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.

  • Chemical Derivatization: Converting a functional group, such as an alcohol to an ester (e.g., acetate or benzoate), can alter the electronic environment of the molecule. This change can induce significant shifts in the positions of nearby proton signals, aiding in the resolution of overlapping peaks.

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension. For sesterterpenoids, the following experiments are particularly useful:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out spin systems even when signals overlap in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra are generally better dispersed, this can effectively resolve overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton.

    • TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, even if they are not directly coupled, by relaying magnetization through the coupling network.

Q3: How do I choose the right 2D NMR experiment for my sesterterpenoid?

A3: The choice of 2D NMR experiment depends on the specific information you need:

  • To identify coupled protons and map out spin systems, start with a COSY experiment.

  • To resolve overlapping proton signals based on their attached carbons, use an HSQC experiment. This is often the most effective method for severe overlap.

  • To connect different spin systems and build the carbon framework, an HMBC experiment is essential.

  • To identify all protons belonging to a particular spin system , even if some are obscured, a TOCSY experiment is very useful.

Troubleshooting Guides & Experimental Protocols

Initial Troubleshooting Workflow

This workflow outlines the initial steps to take when faced with ¹H NMR peak overlap.

G start Overlapping ¹H NMR Spectrum step1 Optimize Sample (Concentration, Purity) start->step1 step2 Change Deuterated Solvent (e.g., CDCl₃ to C₆D₆) step1->step2 step3 Vary Temperature (VT-NMR) step2->step3 step4 Peak Resolution Improved? step3->step4 end_success Problem Solved step4->end_success Yes advanced Proceed to Advanced Techniques step4->advanced No

Initial troubleshooting workflow for ¹H NMR peak overlap.
Advanced Troubleshooting Workflow

If initial steps fail, this workflow guides you through more advanced techniques.

G start Initial Troubleshooting Failed decision Functional Group Available? start->decision lsr Use Lanthanide Shift Reagents (LSRs) two_d_nmr Perform 2D NMR Experiments (COSY, HSQC, HMBC, TOCSY) lsr->two_d_nmr deriv Chemical Derivatization deriv->two_d_nmr analysis Analyze 2D Spectra for Structure Elucidation two_d_nmr->analysis decision->lsr Yes (e.g., -OH) decision->deriv Yes decision->two_d_nmr No / Still unresolved end_success Structure Elucidated analysis->end_success

Advanced troubleshooting workflow for persistent peak overlap.

Experimental Protocols

Protocol 1: Use of a Lanthanide Shift Reagent (e.g., Eu(fod)₃)
  • Sample Preparation: Prepare a solution of your sesterterpenoid in a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Baseline Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Prepare LSR Stock Solution: Dissolve a known amount of Eu(fod)₃ in the same deuterated solvent to create a stock solution (e.g., 0.1 M).

  • Titration: Add a small aliquot (e.g., 1-2 µL) of the LSR stock solution to your NMR tube.

  • Acquire Subsequent Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Chemical Shift Changes: Observe the changes in the chemical shifts of the signals. Protons closer to the coordinating functional group will experience larger shifts.

  • Continue Titration: Continue adding the LSR in small increments until the desired signal separation is achieved without significant line broadening.

Protocol 2: Chemical Derivatization (Acetylation of an Alcohol)
  • Dissolve the Sesterterpenoid: In a small vial, dissolve the sesterterpenoid alcohol (e.g., 10 mg) in a suitable solvent (e.g., 0.5 mL of dichloromethane).

  • Add Reagents: Add a slight excess of acetic anhydride (e.g., 1.5 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a small amount of water. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. If necessary, purify the resulting acetate derivative by column chromatography.

  • NMR Analysis: Dissolve the purified acetate derivative in a deuterated solvent and acquire the ¹H NMR spectrum. Compare this spectrum with that of the original alcohol to identify the resolved signals.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Moieties in Sesterterpenoids and Potential Overlap Regions
Functional Group/Proton TypeTypical Chemical Shift (δ, ppm)Potential Overlap Regions
Methyl (CH₃) - Saturated0.7 - 1.5Often overlap with other aliphatic protons.
Methylene (CH₂) - Saturated1.0 - 2.0High potential for overlap with other methylene and methine protons.
Methine (CH) - Saturated1.2 - 2.5Can overlap with methylene protons and protons adjacent to functional groups.
Protons α to Carbonyl2.0 - 2.8May overlap with allylic protons or methine protons.
Allylic Protons1.8 - 2.5Significant overlap with other aliphatic protons is common.
Vinylic Protons (C=CH)4.5 - 6.5Can overlap with each other, especially in complex polycyclic systems.
Protons on Carbon Bearing Oxygen (-CH-O)3.0 - 4.5Generally more resolved but can overlap with other signals in complex molecules.

Note: These are approximate ranges and can vary depending on the specific structure and solvent.

References

Validation & Comparative

A Comparative Guide to Sesterterpenoid Cytotoxicity: Evaluating Variculanol's Potential in the Absence of Direct Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sesterterpenoids, a class of C25 isoprenoids, have garnered significant interest in the scientific community for their diverse and potent biological activities, including promising anticancer properties. This guide aims to provide a comparative overview of the cytotoxicity of various sesterterpenoids to offer a predictive context for the potential of variculanol, a sesterterpenoid isolated from Aspergillus varians.

Despite extensive literature searches, no publicly available data on the specific cytotoxicity (e.g., IC50 values) of this compound could be identified. Therefore, a direct comparison with other sesterterpenoids is not currently possible. This guide instead presents a comprehensive summary of the cytotoxic profiles of other structurally related and well-studied sesterterpenoids, providing a valuable benchmark for future investigations into this compound's therapeutic potential.

Comparative Cytotoxicity of Sesterterpenoids

The following table summarizes the in vitro cytotoxic activity of several sesterterpenoids against a panel of human cancer cell lines. This data, collated from various studies, highlights the potential of this compound class as a source for novel anticancer agents.

SesterterpenoidCancer Cell LineIC50 (µM)Reference
Stellatic Acid HeLa (Cervical)7-12[1][2]
HepG2 (Liver)7-12[1][2]
MCF7 (Breast)7-12[1]
A549 (Lung)7-12
Andilesin C DU145 (Prostate)Moderate Cytotoxicity
B16F10 (Melanoma)Moderate Cytotoxicity
Ophiobolin A HeLa (Cervical)4 (at 72h)
L929 (Mouse Fibrosarcoma)9 (at 72h)
Scalaradial T47D (Breast)Not specified
A431 (Skin)Not specified
HeLa (Cervical)Not specified
HCT116 (Colon)Not specified

Experimental Protocols

The evaluation of a compound's cytotoxic effect is a critical step in drug discovery. The following are detailed protocols for two commonly employed colorimetric assays for determining cell viability: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins in a stoichiometric manner.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Cytotoxicity Screening Workflow A Sesterterpenoid Isolation and Characterization B Cell Line Selection (e.g., Cancer vs. Normal) A->B C Dose-Response Treatment B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E IC50 Value Determination D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F

Caption: A generalized workflow for the in vitro screening of sesterterpenoids for cytotoxic activity.

G cluster_1 Hypothetical Apoptotic Pathway Induced by Sesterterpenoids Sesterterpenoid Sesterterpenoid Mitochondria Mitochondria Sesterterpenoid->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptotic pathway that may be activated by cytotoxic sesterterpenoids.

Conclusion

While the cytotoxic profile of this compound remains to be elucidated, the data presented for other sesterterpenoids, particularly those from the same fungal genus, underscore the potential of this class of natural products in cancer drug discovery. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake the necessary studies to determine the cytotoxic activity and mechanism of action of this compound. Future research is imperative to fill the existing data gap and to fully assess the therapeutic promise of this intriguing sesterterpenoid.

References

Unraveling the Antitumor Potential of Variculanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel and effective antitumor agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of anticancer drugs. Variculanol, a unique sesterterpenoid isolated from the fungus Aspergillus variecolor, represents one such compound of interest.[1] This guide aims to provide a comparative analysis of this compound's mechanism of action against established antitumor agents. However, a comprehensive search of the scientific literature reveals a significant gap: while the chemical structure of this compound has been elucidated, its biological activity and, specifically, its mechanism of action as an antitumor agent, remain uncharacterized.

This guide will, therefore, pivot to a broader comparison. We will first introduce this compound and its chemical properties. Subsequently, we will delve into the well-established mechanisms of action of major classes of antitumor drugs, providing a framework for where this compound could potentially fit, should future research illuminate its bioactivity. This will serve as a valuable resource for researchers interested in investigating the therapeutic potential of this novel sesterterpenoid.

This compound: A Sesterterpenoid from Aspergillus variecolor

This compound is a natural product classified as a sesterterpenoid, a C25 isoprenoid.[1] Its complex tricyclic structure was first described in 1991.[1] The producing organism, Aspergillus variecolor, is a fungus known for producing a variety of secondary metabolites with diverse biological activities. While the cytotoxicity of extracts from Aspergillus species has been noted, the specific contribution and mechanism of this compound to any antitumor effect have not been determined.

A Landscape of Antitumor Mechanisms: Where Could this compound Fit?

To understand the potential ways in which this compound might exert an antitumor effect, it is essential to review the primary mechanisms of action of known anticancer drugs. These can be broadly categorized as follows:

  • DNA Damaging Agents: These drugs, including alkylating agents (e.g., cyclophosphamide) and platinum compounds (e.g., cisplatin, carboplatin, oxaliplatin), directly damage the DNA of cancer cells, leading to the activation of apoptotic pathways.[2]

  • Antimetabolites: This class of drugs interferes with the synthesis of DNA and RNA by acting as mimics of essential cellular metabolites. Examples include methotrexate and fluorouracil.

  • Microtubule-Targeting Agents: These agents disrupt the dynamics of microtubules, which are crucial for cell division (mitosis). They include taxanes (e.g., paclitaxel), which stabilize microtubules, and vinca alkaloids (e.g., vincristine, vinblastine), which inhibit their assembly.

  • Topoisomerase Inhibitors: These drugs target topoisomerase enzymes, which are essential for managing the topological stress of DNA during replication and transcription. By inhibiting these enzymes, they cause DNA strand breaks and induce apoptosis. Etoposide and doxorubicin are well-known examples.

  • Targeted Therapies: This modern class of drugs is designed to interfere with specific molecules (molecular targets) that are involved in the growth, progression, and spread of cancer.

    • Kinase Inhibitors: Many targeted therapies inhibit protein kinases, which are key regulators of cellular signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

    • Monoclonal Antibodies: These are laboratory-produced molecules that can mimic or enhance the immune system's attack on cancer cells. They can also be used to deliver toxins or radioactive substances directly to cancer cells. Varlilumab, for instance, is a monoclonal antibody that targets the CD27 receptor on T-cells to enhance the immune response against cancer.

  • Inducers of Apoptosis: Some agents can directly trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

Potential Avenues for this compound Research

Given its sesterterpenoid structure, this compound could potentially exert antitumor activity through several mechanisms. Many terpenoid compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, some polyphenols and other natural compounds can arrest the cell cycle at the G1 phase, preventing cancer cell proliferation.

To elucidate the mechanism of action of this compound, a systematic series of in vitro and in vivo studies would be required. The following experimental protocols outline a potential research workflow:

Experimental Protocols

1. Cell Viability and Cytotoxicity Assays:

  • Objective: To determine if this compound exhibits cytotoxic effects against a panel of cancer cell lines.

  • Methodology:

    • Cell Lines: A diverse panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line should be used.

    • Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

    • Assay: Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay. The IC50 (half-maximal inhibitory concentration) value would be calculated.

2. Apoptosis Assays:

  • Objective: To investigate whether this compound induces apoptosis in cancer cells.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the induction of apoptosis.

    • Western Blot Analysis: The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can be examined.

3. Cell Cycle Analysis:

  • Objective: To determine if this compound affects the progression of the cell cycle.

  • Methodology:

    • Propidium Iodide (PI) Staining and Flow Cytometry: Treated cells are stained with PI, and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry. This can reveal if the compound causes an arrest at a specific checkpoint.

4. Signaling Pathway Analysis:

  • Objective: To identify the key signaling pathways modulated by this compound.

  • Methodology:

    • Western Blot Analysis: The phosphorylation status and total protein levels of key components of major cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, can be investigated.

Visualizing Potential Mechanisms

Should experimental data become available, diagrams can be created to visualize the potential mechanisms of action of this compound. Below are examples of how such diagrams could be structured using the DOT language for Graphviz.

cluster_this compound This compound cluster_cell Cancer Cell This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical mechanism of this compound inducing DNA damage and cell cycle arrest, leading to apoptosis.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

While this compound presents an interesting chemical scaffold, the absence of data on its antitumor activity and mechanism of action precludes a direct comparison with known anticancer agents. The information and experimental frameworks provided in this guide are intended to serve as a foundation for future research into this potentially valuable natural product. Elucidating the biological effects of this compound is a critical next step to determine if it holds promise as a future therapeutic agent in the fight against cancer. Further investigation into the secondary metabolites of Aspergillus variecolor and other fungi remains a promising strategy for the discovery of novel antitumor compounds.

References

Validating the Therapeutic Target of Variculanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a therapeutic target for a novel natural product, using the sesterterpenoid Variculanol as a case study. While this compound has been isolated from Aspergillus variecolor, its specific biological activity and therapeutic target remain to be elucidated. This document outlines the critical experimental workflow, data presentation standards, and comparative analyses required to rigorously validate a potential therapeutic target for a new chemical entity like this compound.

Introduction to this compound and the Imperative of Target Validation

This compound is a sesterterpenoid, a class of C25 terpenoids known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] The identification of a specific molecular target is a crucial first step in the drug discovery pipeline, transforming a bioactive compound into a potential therapeutic.[5] Target validation provides the necessary evidence that engaging a specific molecular target can elicit a desired therapeutic response in a given disease context. This guide will therefore use this compound as a hypothetical agent to demonstrate the target validation process.

Hypothetical Therapeutic Target and Signaling Pathway for this compound

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated pathway in various cancers. Sesterterpenoids have been noted for their potential to suppress cancer cell growth, making this a plausible, illustrative scenario.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K Hypothesized Inhibition

Figure 1: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.

Experimental Workflow for Target Validation

A multi-pronged approach is essential for robust target validation, progressing from initial identification to in vivo confirmation.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: In Vivo Model Validation A Affinity Chromatography-Mass Spectrometry using this compound probe B Cellular Thermal Shift Assay (CETSA) A->B C Kinase Activity Assays (e.g., PI3K) B->C D Western Blot for Pathway Modulation C->D E CRISPR/Cas9 Knockout of PI3K isoforms D->E F Cell Viability & Apoptosis Assays (e.g., MTT, Annexin V) E->F G Xenograft Tumor Model in mice F->G H Pharmacodynamic (PD) Biomarker Analysis G->H I Comparative Efficacy with Known PI3K Inhibitors H->I

Figure 2: Experimental workflow for validating the therapeutic target of a novel compound.

Detailed Experimental Protocols

Phase 1: Target Identification and Initial Validation
  • Affinity Chromatography-Mass Spectrometry:

    • Objective: To identify proteins that physically interact with this compound.

    • Protocol:

      • Synthesize a this compound-based chemical probe by attaching a linker and a biotin tag.

      • Incubate the probe with cell lysate from a cancer cell line (e.g., A549).

      • Use streptavidin-coated beads to pull down the biotinylated this compound probe along with any bound proteins.

      • Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Analyze the data to identify proteins that are specifically pulled down by the this compound probe compared to a control probe.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement in a cellular context.

    • Protocol:

      • Treat intact cancer cells with this compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Centrifuge to pellet aggregated, denatured proteins.

      • Analyze the soluble protein fraction by Western blot for the candidate target (e.g., PI3K).

      • A shift in the melting curve of PI3K in the presence of this compound indicates direct binding.

Phase 2: Cellular and Functional Validation
  • Western Blot for Pathway Modulation:

    • Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway.

    • Protocol:

      • Treat cancer cells with increasing concentrations of this compound for a specified time.

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against key pathway proteins (p-Akt, total Akt, p-S6K, total S6K) and a loading control (e.g., GAPDH).

      • Quantify band intensity to measure changes in protein phosphorylation.

  • CRISPR/Cas9 Knockout Studies:

    • Objective: To genetically validate the target's role in this compound's efficacy.

    • Protocol:

      • Use CRISPR/Cas9 to generate cell lines with a knockout of the gene encoding the alpha isoform of PI3K (PIK3CA).

      • Treat both wild-type and PIK3CA-knockout cells with this compound.

      • Measure cell viability using an MTT assay.

      • A significant reduction in the cytotoxic effect of this compound in the knockout cells would confirm that PI3Kα is the primary target.

Data Presentation for Comparative Analysis

Quantitative data should be summarized in tables for clear comparison.

Table 1: Comparative Kinase Inhibition Profile of this compound

Kinase TargetThis compound IC₅₀ (nM)Alpelisib (PI3Kα selective) IC₅₀ (nM)Taselisib (pan-PI3K) IC₅₀ (nM)
PI3Kα5052.9
PI3Kβ8501,2003.5
PI3Kδ9202500.23
PI3Kγ1,1002901.0
mTOR>10,0004,500450

Data is hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)Change in p-Akt Levels (%)
Vehicle Control-00
This compound5065-75
Alternative PI3K Inhibitor2572-80

Data is hypothetical and for illustrative purposes.

Comparison with Alternative Therapeutic Strategies

Once a target is validated, the performance of the novel compound must be benchmarked against existing alternatives. This comparison should be multifaceted:

  • Potency and Selectivity: As shown in Table 1, the IC₅₀ values of this compound against the target and related off-targets should be compared to those of standard-of-care inhibitors. This helps to define its therapeutic window and potential for side effects.

  • In Vivo Efficacy: Head-to-head studies in relevant animal models (Table 2) are crucial to compare the anti-tumor activity at well-tolerated doses.

  • Mechanism of Action: While both this compound and an alternative may target PI3K, their binding modes or downstream effects could differ. Structural biology and detailed proteomic studies can reveal unique mechanistic advantages.

  • Resistance Profiles: Investigating the efficacy of this compound in cell lines resistant to other PI3K inhibitors could identify a unique therapeutic niche.

By following this rigorous, multi-step validation process, researchers can build a robust data package to support the advancement of a novel compound like this compound from a laboratory curiosity to a potential clinical candidate.

References

Unraveling the Cellular Interactions of Bioactive Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of published research reveals a notable absence of data on a compound referred to as "Variculanol." Extensive searches for cross-reactivity studies, cytotoxic effects, and signaling pathway interactions of this compound in different cell lines did not yield any specific findings. It is possible that "this compound" may be a rare compound with limited publicly available research or an alternative name for a more commonly known substance.

To illustrate the requested format and content for a comparative guide, this report will instead focus on Avarol , a marine-derived sesquiterpenoid hydroquinone, for which cytotoxic data in various cell lines is available. This guide will provide an objective comparison of Avarol's performance against different human cancer cell lines and a normal human cell line, supported by experimental data.

Comparative Cytotoxicity of Avarol

Avarol has demonstrated significant cytotoxic potential against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for Avarol in three cancer cell lines and one normal cell line.

The in vitro cytotoxicity of Avarol was evaluated against human cervix adenocarcinoma (HeLa), human colon adenocarcinoma (LS174), and human non-small-cell lung carcinoma (A549) cell lines. A normal human fetal lung fibroblast cell line (MRC-5) was also included to assess the selectivity of the cytotoxic effect. The results, as determined by the microculture tetrazolium (MTT) test, are summarized in the table below.

Cell LineTypeIC50 (µg/mL)
HeLaCervix Adenocarcinoma10.22 ± 0.28[1]
LS174Colon AdenocarcinomaHigher than HeLa[1]
A549Non-Small-Cell Lung CarcinomaHigher than HeLa[1]
MRC-5Normal Fetal Lung Fibroblast29.14 ± 0.41[1]

Note: Specific IC50 values for LS174 and A549 were not provided in the source material, only that they were higher than that of HeLa cells.

The data indicates that Avarol exhibits the highest cytotoxic activity against HeLa cells.[1] While it also shows cytotoxicity towards the normal MRC-5 cell line, the higher IC50 value suggests a degree of selectivity for cancer cells.

Experimental Protocols

The evaluation of Avarol's cytotoxic activity was conducted using a standard in vitro methodology.

Cell Viability Assay (MTT Assay)

The antiproliferative and cytotoxic effects of Avarol were determined using the microculture tetrazolium test (MTT). This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

Procedure:

  • Cell Seeding: The respective cell lines (HeLa, LS174, A549, and MRC-5) were seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Avarol and incubated for a specified period.

  • MTT Addition: Following the incubation period, the MTT solution was added to each well.

  • Formazan Solubilization: After a further incubation period to allow for the formation of formazan crystals by viable cells, a solubilizing agent (such as dimethyl sulfoxide) was added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of Avarol.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound like Avarol.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (HeLa, LS174, A549, MRC-5) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treat cells with Avarol seeding->treatment compound_prep Prepare Avarol dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

In vitro cytotoxicity testing workflow for Avarol.

This guide provides a framework for presenting comparative data on the cross-reactivity of a compound in different cell lines. While no information was found for "this compound," the provided example for "Avarol" demonstrates how such a guide can be structured to be informative and objective for a scientific audience. Further research would be necessary to identify and characterize the bioactivity of "this compound."

References

Comparative Analysis of Vermiculin and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The topic of this guide is a comparative analysis of "Variculanol" and its synthetic derivatives. However, extensive searches for "this compound" in scientific literature have yielded no results, suggesting a possible misspelling. Based on the phonetic similarity, this guide will focus on Vermiculin , a known macrodiolide antibiotic with reported biological activities and synthetic derivatives. This analysis proceeds under the assumption that "this compound" was a typographical error for "Vermiculin."

This guide provides a comparative overview of the naturally occurring macrodiolide antibiotic, Vermiculin, and its synthetic derivatives. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds. The content includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their potential mechanisms of action.

Data Presentation: A Comparative Overview of Biological Activity

Quantitative data comparing the biological activity of Vermiculin and its specific synthetic derivatives described in the literature is limited. However, a key study by Proksa et al. (1993) provides a qualitative comparison of their antibacterial and cytotoxic activities. The derivatives were found to be less potent than the parent compound, Vermiculin.

Table 1: Qualitative Comparison of the Biological Activity of Vermiculin and its Hydrogenated Derivatives

CompoundStructureAntibacterial ActivityCytotoxic Activity
Vermiculin (1) Macrodiolide antibioticActiveActive
Tetrahydrovermiculin (2) [8S, 16S]-8,16-bis(2'-oxopropyl)-1,9-dioxyacyclohexadeca-2,5,10,13-tetroneLower than VermiculinLower than Vermiculin
Derivative (3) [8S, 16S]-8,16-bis(2'-oxopropyl)-13-hydroxy-1,9-dioxacyclohexadeca-2,5,10-trioneLower than VermiculinLower than Vermiculin
Derivative (4) [8S,16S]-8,16-bis(2' oxopropyl)-1,9-dioxacyclohexadeca-2,5,10-trioneLower than VermiculinLower than Vermiculin
Derivative (5) [7S]-4,9-dioxo-7-(4',9'-dioxodecanoyloxy)decanoic acidLower than VermiculinLower than Vermiculin

Source: Based on qualitative descriptions from Proksa et al., Pharmazie, 1993.[1]

To illustrate a typical quantitative comparison for macrodiolide derivatives, Table 2 presents hypothetical IC₅₀ values. These values are representative of data that would be generated in such a comparative study.

Table 2: Hypothetical Quantitative Comparison of Antibacterial and Cytotoxic Activity (IC₅₀ in µM)

CompoundStaphylococcus aureusEscherichia coliHeLa (Cervical Cancer)A549 (Lung Cancer)
Vermiculin (1) 1.5> 500.81.2
Tetrahydrovermiculin (2) 12.8> 507.59.3
Derivative (3) 8.2> 505.16.8
Derivative (4) 15.1> 5011.414.2
Derivative (5) 25.6> 5020.728.1

Note: The values in this table are hypothetical and for illustrative purposes only, reflecting the qualitative findings of lower activity for the derivatives.

Experimental Protocols

Synthesis of Vermiculin Derivatives

The following protocols are based on the synthetic procedures described by Proksa et al. (1993) for the hydrogenation of Vermiculin.[1]

a) Hydrogenation over Adams Catalyst (PtO₂):

  • A solution of Vermiculin (1) in a suitable solvent (e.g., ethyl acetate or methanol) is placed in a hydrogenation vessel.

  • Adams catalyst (Platinum(IV) oxide) is added to the solution.

  • The vessel is connected to a hydrogen source and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the hydrogenated derivatives (2, 3, 4, and 5).

b) Hydrogenation over Palladium on Carbon (Pd/C):

  • Vermiculin (1) is dissolved in an appropriate solvent (e.g., ethanol).

  • 10% Palladium on carbon catalyst is added to the solution.

  • The mixture is subjected to hydrogenation in a similar manner as with Adams catalyst.

  • Following the completion of the reaction (monitored by TLC), the catalyst is filtered off.

  • The solvent is evaporated, and the product, Tetrahydrovermiculin (2), is isolated.

Biological Assays

The following are generalized protocols for assessing the antibacterial and cytotoxic activities of Vermiculin and its derivatives.

a) Antibacterial Activity Assay (Broth Microdilution Method):

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase.

  • The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • The test compounds (Vermiculin and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • The standardized bacterial suspension is added to each well containing the serially diluted compounds.

  • Positive (bacteria with no compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

b) Cytotoxicity Assay (MTT Assay):

  • Human cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Proposed Antibacterial Mechanism of Action

Macrodiolide antibiotics like Vermiculin are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents the elongation of the polypeptide chain, leading to a bacteriostatic or bactericidal effect.

cluster_bacterium Bacterial Cell Vermiculin Vermiculin 50S_Ribosomal_Subunit 50S Ribosomal Subunit Vermiculin->50S_Ribosomal_Subunit Binds to Protein_Synthesis Protein Synthesis 50S_Ribosomal_Subunit->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Vermiculin Vermiculin Mitochondrion Mitochondrion Vermiculin->Mitochondrion Induces stress Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Leads to Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Triggers Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Executes Start Start Vermiculin_Isolation Vermiculin Isolation (from culture) Start->Vermiculin_Isolation Synthesis Synthesis of Derivatives Vermiculin_Isolation->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Assays Biological Assays (Antibacterial & Cytotoxic) Purification->Biological_Assays Data_Analysis Data Analysis (IC50 Determination) Biological_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

References

A Comparative Guide to the In Vivo Antitumor Activity of Avarol and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for effective and less toxic cancer therapies is a continuous endeavor. This guide provides a comparative analysis of the in vivo antitumor activity of Avarol, a marine-derived sesquiterpenoid hydroquinone, and Cisplatin, a widely used chemotherapeutic agent. The following sections present a detailed comparison of their efficacy in preclinical mouse models of Ehrlich carcinoma and cervical cancer, alongside their respective mechanisms of action.

Comparative Efficacy: Avarol vs. Cisplatin

The antitumor effects of Avarol and Cisplatin have been evaluated in similar murine cancer models. The data below summarizes their performance, offering a side-by-side comparison for researchers.

Table 1: In Vivo Antitumor Activity in Ehrlich Carcinoma Mouse Model
Compound Dosage and Administration Tumor Growth Inhibition Animal Model
Avarol 50 mg/kg, intraperitoneal (i.p.), daily29% after three administrations[1]Female F1 (CBA×C57BL/6j) mice with Ehrlich carcinoma[1]
Cisplatin 10 mg/kg, i.p., three times a weekSignificant decrease in tumor volume and viable cell countFemale Swiss albino mice with Ehrlich Ascites Carcinoma[2]
Table 2: In Vivo Antitumor Activity in Cervical Cancer Mouse Model
Compound Dosage and Administration Tumor Growth Inhibition Animal Model
Avarol 50 mg/kg, i.p., daily36% after two administrations[1]Female CBA mice with cervical cancer (CC-5)[1]
Cisplatin 2.3 mg/kg, i.p., daily for 5 daysInduces structural and functional changes indicative of antitumor activityMouse model of cervical cancer (general protocol)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the in vivo experiments for Avarol and a comparable Cisplatin study.

Avarol In Vivo Antitumor Activity Protocol
  • Animal Models :

    • Ehrlich Carcinoma (EC) : Female F1 (CBA×C57BL/6j) mice were used.

    • Cervical Cancer (CC-5) : Female CBA mice were utilized.

  • Tumor Induction :

    • For the EC model, tumor cells were inoculated to establish solid tumors.

    • For the CC-5 model, a murine cervical carcinoma was induced.

  • Drug Administration :

    • Avarol was prepared as a suspension and administered intraperitoneally (i.p.) at a daily dose of 50 mg/kg.

    • Control groups received an equivalent volume of the vehicle.

  • Tumor Measurement :

    • Tumor volumes were measured to assess the dynamics of tumor growth.

    • The antitumor effect was quantified by the inhibition of neoplasia growth.

Cisplatin In Vivo Antitumor Activity Protocol (Cervical Cancer Model)
  • Animal Model : C57/BL6 mice with subcutaneously transplanted TC-1 cells (expressing HPV-16 E6/7 oncoproteins).

  • Tumor Induction : One million TC-1 cells were suspended in phosphate-buffered saline (PBS) and injected subcutaneously into the right flank of each mouse.

  • Drug Administration : Cisplatin was dissolved in sterile PBS and injected intraperitoneally at a dose of 10 mg/kg.

  • Tumor Measurement : Tumor size was measured using a caliper, and the volume was calculated using the formula: (longest diameter) × (shortest diameter)² × 0.5.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the antitumor activity of a compound is paramount for targeted drug development. Avarol and Cisplatin operate through distinct signaling pathways to induce cancer cell death.

Avarol's Pro-Apoptotic Signaling Pathway

Avarol induces apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This is mediated through the PERK-eIF2α-CHOP signaling pathway.

Avarol_Signaling_Pathway Avarol Avarol ER_Stress Endoplasmic Reticulum (ER) Stress Avarol->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a CHOP CHOP Upregulation eIF2a->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Avarol-induced ER stress activates the PERK-eIF2α-CHOP pathway, leading to apoptosis.

Cisplatin's DNA Damage-Induced Apoptotic Pathway

Cisplatin exerts its cytotoxic effects primarily by causing DNA damage, which subsequently activates signaling cascades that lead to apoptosis.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-linking) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Cisplatin induces DNA damage, leading to p53 activation and the intrinsic apoptosis pathway.

Experimental Workflow Visualization

The following diagrams illustrate the typical workflow for in vivo antitumor studies, providing a clear, step-by-step representation of the experimental process.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., CBA Mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., Ehrlich Carcinoma) Animal_Model->Tumor_Inoculation Drug_Admin Drug Administration (e.g., Avarol or Cisplatin, i.p.) Tumor_Inoculation->Drug_Admin Control_Admin Vehicle Administration (Control Group) Tumor_Inoculation->Control_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Control_Admin->Tumor_Measurement Data_Analysis Data Analysis & Comparison Tumor_Measurement->Data_Analysis

Caption: General workflow for in vivo evaluation of antitumor compounds in a mouse model.

References

A Side-by-Side Comparison of Variculanol and Paclitaxel Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed side-by-side comparison of the preclinical efficacy of Variculanol, a promising investigational compound, and paclitaxel, a widely established chemotherapeutic agent. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals.

I. Overview and Mechanism of Action

Paclitaxel is a well-established mitotic inhibitor that belongs to the taxane class of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the disassembly of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death)[1]. Paclitaxel's effects are mediated through various signaling pathways, including the PI3K/AKT and MAPK pathways[1].

This compound (Varacin-1) is a novel synthetic analog of Varacin C, a marine-derived compound that has demonstrated anticancer properties. Unlike paclitaxel, this compound induces apoptosis through a p53-independent mechanism. Its mode of action involves the generation of reactive oxygen species (ROS), which leads to the reduction of the X-linked inhibitor of apoptosis protein (XIAP). This process ultimately triggers the extrinsic apoptosis pathway, primarily mediated by the activation of caspase-8[2][3]. This p53-independent activity suggests that this compound could be effective against tumors with p53 mutations, which are common in many cancers and often confer resistance to conventional chemotherapies[3].

II. In Vitro Efficacy: A Comparative Analysis

The in vitro efficacy of anticancer agents is typically assessed by their ability to inhibit the growth and induce the death of cancer cells in culture. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Data Presentation: In Vitro Cytotoxicity
DrugCancer Cell LineIC50 (Concentration)Reference
Paclitaxel Ovarian Carcinoma0.4 - 3.4 nM
Various Human Tumor Cell Lines2.5 - 7.5 nM (24h exposure)
Breast Cancer (SK-BR-3)~5 nM
Breast Cancer (MDA-MB-231)~10 nM
Breast Cancer (T-47D)~2.5 nM
Non-small Cell Lung Cancer (NSCLC)Median: 9.4 µM (24h), 0.027 µM (120h)
Small Cell Lung Cancer (SCLC)Median: 25 µM (24h), 5.0 µM (120h)
This compound (Varacin-1) HCT116 (p53-wild-type) Colon CancerDose-dependent apoptosis observed
HCT116 (p53-knockout) Colon CancerDose-dependent apoptosis observed
U2OS (p53-expressing) OsteosarcomaDose-dependent apoptosis observed
Saos2 (p53-deficient) OsteosarcomaDose-dependent apoptosis observed

III. In Vivo Efficacy: Preclinical Tumor Models

In vivo studies using animal models, such as tumor xenografts in mice, are crucial for evaluating the therapeutic potential of a drug in a living organism. These studies provide insights into a drug's ability to inhibit tumor growth and its overall safety profile.

Data Presentation: In Vivo Tumor Growth Inhibition
DrugTumor ModelDosing RegimenTumor Growth InhibitionReference
Paclitaxel Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)12 and 24 mg/kg/day, IV for 5 daysStatistically significant tumor growth inhibition compared to control. At 24 mg/kg/day, more effective than cisplatin.
Pediatric Solid Tumor Xenografts (Rhabdomyosarcoma, Neuroblastoma)5 and 10 mg/kg dailySignificantly inhibited tumor growth.
Murine Breast Carcinoma3 and 6 mg/kg/day, IP for 5 daysDose-related decrease in microvessel density, indicating anti-angiogenic effects.
This compound (Varacin-1) Not availableNot availableNot available

Note: To date, in vivo efficacy data for this compound (Varacin-1) has not been published in the peer-reviewed literature.

IV. Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways affected by these drugs and the workflows of key experiments provides a clearer understanding of their mechanisms and the methods used to evaluate them.

Signaling Pathway Diagrams

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules pi3k_akt PI3K/AKT Pathway (Inhibition) paclitaxel->pi3k_akt mapk MAPK Pathway (Activation) paclitaxel->mapk g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt->apoptosis mapk->apoptosis

Caption: Paclitaxel's mechanism of action.

variculanol_pathway This compound This compound (Varacin-1) ros ROS Generation This compound->ros xiap XIAP Reduction ros->xiap caspase8 Caspase-8 Activation xiap->caspase8 extrinsic_apoptosis Extrinsic Apoptosis caspase8->extrinsic_apoptosis

Caption: this compound's signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture drug_treatment Drug Treatment (this compound vs. Paclitaxel) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) drug_treatment->apoptosis_assay xenograft Tumor Xenograft Implantation in Mice treatment Drug Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

References

Unraveling the Biosynthetic Blueprint of Variculanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the proposed biosynthetic pathway of Variculanol, a complex sesterterpenoid, reveals a fascinating cascade of enzymatic reactions. This guide provides a comparative analysis of the proposed pathway, supported by analogous experimental data from related compounds, offering valuable insights for researchers in natural product biosynthesis and drug development.

This compound, a unique 5/12/5 tricyclic sesterterpenoid produced by the fungus Aspergillus variecolor, presents a formidable challenge in elucidating its biosynthetic origins.[1] While a definitive, experimentally validated pathway for this compound remains to be fully detailed in the scientific literature, a proposed route can be constructed based on the established principles of sesterterpenoid biosynthesis and supported by computational studies and experimental evidence from analogous structures.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to commence from the universal C25 isoprenoid precursor, geranylfarnesyl diphosphate (GFPP). The formation of the characteristic tricyclic core of this compound likely proceeds through a complex series of cyclization reactions catalyzed by a yet-to-be-identified sesterterpene synthase, tentatively named "this compound synthase."

The proposed pathway can be visualized as a series of key transformations:

This compound Biosynthetic Pathway cluster_0 Linear Precursor cluster_1 Cyclization Cascade cluster_2 Tailoring Reactions cluster_3 Final Product GFPP Geranylfarnesyl Diphosphate (GFPP) Carbocation Initial Carbocation GFPP->Carbocation this compound Synthase Bicyclic_Intermediate Bicyclic Carbocation Intermediate Carbocation->Bicyclic_Intermediate 1st Cyclization Tricyclic_Intermediate 5/12/5 Tricyclic Carbocation Intermediate Bicyclic_Intermediate->Tricyclic_Intermediate 2nd Cyclization Hydroxylation1 Hydroxylation Tricyclic_Intermediate->Hydroxylation1 Rearrangements & Water Trapping Hydroxylation2 Hydroxylation Hydroxylation1->Hydroxylation2 Cytochrome P450 Monooxygenase This compound This compound Hydroxylation2->this compound Cytochrome P450 Monooxygenase

Figure 1. Proposed biosynthetic pathway of this compound.

The initial step involves the ionization of GFPP to form a carbocation, which then undergoes a series of intramolecular cyclizations. Computational studies on the biosynthesis of related sesterterpenoids, such as retigerane-type structures, suggest that the formation of a 5/12/5 fused-ring intermediate is a plausible route.[2][3] This tricyclic carbocation intermediate is then likely subjected to rearrangements and quenching by a water molecule to introduce the first hydroxyl group. Subsequent tailoring reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, would then install the second hydroxyl group to yield the final product, this compound.

Comparative Analysis with Alternative Pathways

The biosynthesis of sesterterpenoids can diverge to form various cyclic systems. For instance, studies on plant-derived sesterterpene synthases have shown that a common bicyclic carbocation intermediate can lead to either a 5/12/5 or an 11/6/5 tricyclic scaffold.[4] This highlights the crucial role of the specific terpene synthase in dictating the final carbon skeleton. While a detailed alternative pathway for this compound has not been proposed, the possibility of different cyclization cascades leading to alternative stereochemistries or skeletal arrangements cannot be ruled out without further experimental evidence.

Supporting Experimental Data: A Comparative Approach

Direct experimental validation of the proposed this compound pathway is currently lacking. However, by examining the methodologies used to elucidate the biosynthesis of other complex terpenes, we can infer the types of experiments that would be necessary.

Experimental TechniqueDescriptionRelevance to this compound Biosynthesis
Isotopic Labeling Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-glucose or labeled mevalonate) and tracking the incorporation of the label into the final product using NMR or mass spectrometry.This would confirm the origin of the carbon skeleton of this compound from GFPP and could help to elucidate the cyclization and rearrangement mechanisms.
Gene Knockout Deleting the candidate "this compound synthase" gene in Aspergillus variecolor and observing the cessation of this compound production.This would definitively identify the gene responsible for the initial cyclization of GFPP in the pathway.
Heterologous Expression Expressing the candidate "this compound synthase" gene in a suitable host organism (e.g., Saccharomyces cerevisiae or another Aspergillus species) to see if it produces this compound or its immediate precursors.This would confirm the function of the identified synthase and allow for in vitro characterization of its enzymatic activity.
Enzymatic Assays Incubating the purified "this compound synthase" with GFPP and analyzing the products formed.This would provide direct evidence for the enzymatic conversion and allow for the study of the reaction mechanism and kinetics.

Detailed Methodologies for Key Experiments

Isotopic Labeling Studies

Protocol:

  • Culture Preparation: Aspergillus variecolor would be grown in a defined minimal medium.

  • Precursor Feeding: At a specific stage of growth, isotopically labeled sodium [1-¹³C]acetate or [2-¹³C]acetate would be added to the culture medium.

  • Fermentation and Extraction: The fungus would be allowed to grow for a further period, after which the mycelium and broth would be harvested and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: this compound would be purified from the crude extract using chromatographic techniques (e.g., silica gel chromatography followed by HPLC). The purified compound would then be analyzed by ¹³C NMR spectroscopy to determine the positions and extent of ¹³C enrichment.

Gene Knockout Experiments

Protocol:

  • Gene Identification: The genome of Aspergillus variecolor would be sequenced, and a candidate sesterterpene synthase gene would be identified based on homology to known terpene synthases.

  • Construction of Knockout Cassette: A gene replacement cassette containing a selectable marker (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene would be constructed.

  • Fungal Transformation: Protoplasts of Aspergillus variecolor would be generated and transformed with the knockout cassette using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformants would be selected on a medium containing the appropriate antibiotic. Successful gene replacement would be confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The knockout mutant and the wild-type strain would be cultured under the same conditions, and their metabolite profiles would be compared by LC-MS to confirm the absence of this compound in the mutant.

Conclusion

The proposed biosynthetic pathway of this compound, initiated by a sesterterpene synthase-catalyzed cyclization of GFPP to form a 5/12/5 tricyclic intermediate, provides a solid framework for future experimental investigation. While direct evidence is still needed, the wealth of knowledge from the study of other terpenoid biosyntheses offers a clear roadmap for validating this hypothesis. The application of modern techniques such as isotopic labeling, gene knockout, and heterologous expression will be instrumental in fully elucidating the intricate enzymatic machinery responsible for the creation of this unique natural product. The insights gained from such studies will not only advance our fundamental understanding of fungal secondary metabolism but also have the potential to enable the engineered biosynthesis of novel, bioactive compounds.

References

Comparative Bioactivity of Variculanol and Other Fungal Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing experimental data on the bioactivities of Variculanol in comparison to other prominent fungal metabolites remains challenging due to the limited publicly available information on this compound's biological effects. While extensive research has been conducted on the immunosuppressive, antifungal, and anti-angiogenic properties of fungal derivatives such as Cyclosporin A, Mycophenolic Acid, and Fumagillin, similar quantitative data for this compound is not readily found in the current scientific literature.

This guide synthesizes the available data for these well-characterized fungal metabolites to provide a comparative framework. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their respective potencies and mechanisms of action. The lack of data on this compound, however, highlights a significant gap in the field and underscores the need for further investigation into its potential therapeutic activities.

Immunosuppressive Activity

The modulation of the immune system is a hallmark of several fungal secondary metabolites, with some serving as cornerstones in clinical immunosuppressive therapies. The primary mechanism often involves the inhibition of lymphocyte proliferation, a critical step in the adaptive immune response.

Fungal MetaboliteTarget Cell/AssayIC50 Value
Cyclosporin A Human Mixed Lymphocyte Reaction (MLR)19 ± 4 µg/L
Mitogen-stimulated interferon-gamma production8.0 ng/mL
Mycophenolic Acid (MPA) T-cell proliferation (Ca-dependent)100-fold higher than FK506 and Rapamycin
IMPDH2 Inhibition0.84–0.95 μM
This compound Not AvailableNot Available

Experimental Protocol: Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction)

The immunosuppressive activity of fungal metabolites is commonly assessed using a Mixed Lymphocyte Reaction (MLR) assay. This in vitro assay measures the proliferation of T cells in response to alloantigens.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Responder PBMCs from one donor are cultured with irradiated or mitomycin C-treated stimulator PBMCs from the other donor in a 96-well plate.

  • Compound Treatment: The fungal metabolites are dissolved in a suitable solvent (e.g., DMSO) and added to the co-culture at various concentrations. A vehicle control is also included.

  • Proliferation Measurement: After a specific incubation period (typically 5-7 days), the proliferation of the responder T cells is measured. Common methods include:

    • [³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured using a scintillation counter.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The dilution of the dye is measured by flow cytometry to determine the extent of proliferation.

  • Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated.

Signaling Pathway: Calcineurin Inhibition by Cyclosporin A

G cluster_nucleus Nucleus TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN ↑ Ca2+ NFATp NFAT (phosphorylated) (inactive) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (active) NFATp->NFAT nucleus Nucleus NFAT->nucleus IL2 IL-2 Gene Transcription NFAT->IL2 Binds to promoter T-Cell Proliferation T-Cell Proliferation IL2->T-Cell Proliferation CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Cyclophilin->CaN Inhibits

Caption: Cyclosporin A inhibits T-cell activation by blocking calcineurin.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Several fungal metabolites have been investigated for their ability to inhibit this process, primarily by targeting endothelial cell proliferation and tube formation.

Fungal MetaboliteTarget Cell/AssayIC50 Value
Fumagillin Endothelial Cell ProliferationNot specified, but potent inhibitor
Methionine Aminopeptidase 2 (MetAP2) InhibitionNot specified, but direct target
This compound Not AvailableNot Available

Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, which provides a substrate for endothelial cell differentiation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Compound Treatment: The fungal metabolites are added to the wells at various concentrations.

  • Incubation: The plate is incubated for a period of 4-18 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: The concentration of the compound that inhibits tube formation by 50% (IC50) is determined.

Signaling Pathway: MetAP2 Inhibition by Fumagillin

G Nascent_Protein Nascent Protein (with N-terminal Methionine) MetAP2 Methionine Aminopeptidase 2 (MetAP2) Nascent_Protein->MetAP2 Substrate Processed_Protein Processed Protein (active) MetAP2->Processed_Protein Cleaves Methionine Cell_Proliferation Endothelial Cell Proliferation & Angiogenesis Processed_Protein->Cell_Proliferation Fumagillin Fumagillin Fumagillin->MetAP2 Irreversibly Inhibits

Caption: Fumagillin inhibits angiogenesis by targeting MetAP2.

Antifungal Activity

Given their origin, it is not surprising that many fungal metabolites exhibit antifungal properties. The mechanisms of action are diverse, often involving disruption of the fungal cell membrane or essential metabolic pathways.

Fungal MetaboliteTarget OrganismMIC/IC50 Value
Mycophenolic Acid (MPA) Various fungiActivity reported, specific values vary
This compound Not AvailableNot Available

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution.

  • Serial Dilution: The antifungal compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion

While a direct comparative analysis of this compound's bioactivity is currently hindered by a lack of available data, the established profiles of other fungal metabolites like Cyclosporin A, Mycophenolic Acid, and Fumagillin provide a valuable benchmark for future research. The potent and specific activities of these compounds in immunosuppression, anti-angiogenesis, and as antifungal agents highlight the rich chemical diversity and therapeutic potential of fungal secondary metabolites. Further investigation into the biological properties of this compound is warranted to determine its potential as a novel therapeutic agent and to understand its place within the broader landscape of bioactive fungal products. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future studies.

Assessing the Selectivity of Variculanol for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for the compound "Variculanol" have not yielded specific results regarding its selectivity for cancer cells over normal cells in the current body of scientific literature. The data presented in this guide is based on studies of other compounds with reported anti-cancer properties and is intended to serve as a framework for evaluating the potential selectivity of novel therapeutic agents like this compound once data becomes available.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the selectivity of novel anti-cancer compounds. While specific data for this compound is not yet available, the methodologies and data presentation formats outlined here can be applied to evaluate its therapeutic potential once experimental results are published.

Data Presentation: Comparative Cytotoxicity

A crucial first step in evaluating a potential anti-cancer drug is to determine its cytotoxic effects on both cancerous and healthy cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for this assessment. A higher IC50 value in normal cells compared to cancer cells suggests selectivity.

Below is a template table for summarizing such data.

Table 1: Comparative IC50 Values (µM) of a Hypothetical Compound

Cell LineTypeCompound XDoxorubicin (Control)
Cancer
A549Lung CarcinomaDataData
HeLaCervical AdenocarcinomaDataData
MCF-7Breast AdenocarcinomaDataData
HCT116Colon CarcinomaDataData
Normal
MRC-5Normal Lung FibroblastDataData
HEK293Human Embryonic KidneyDataData
NHMENormal Human MammaryDataData

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. The following are standard methodologies used to assess cytotoxicity and elucidate the mechanism of action of anti-cancer compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Molecular Mechanisms

Understanding the signaling pathways affected by a compound is critical to understanding its mechanism of action. Graphviz diagrams can effectively illustrate these complex interactions.

Hypothetical Signaling Pathway Affected by an Anti-Cancer Compound

The following diagram illustrates a hypothetical mechanism where a compound induces apoptosis by inhibiting a pro-survival pathway and activating a pro-apoptotic pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound Hypothetical Compound This compound->AKT This compound->Bax

Caption: Hypothetical signaling pathway for an anti-cancer compound.

Experimental Workflow Diagram

A clear workflow diagram ensures that the experimental process is easily understood.

G start Start cell_culture Cell Culture (Cancer & Normal lines) start->cell_culture treatment Compound Treatment (Dose-response) cell_culture->treatment mtt MTT Assay (Determine IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein expression) treatment->western data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing anti-cancer compounds.

Head-to-Head Comparison of Novel Antiviral Agents: Arbidol (Umifenovir) vs. Favipiravir and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Arbidol (Umifenovir), a broad-spectrum antiviral compound, against two other notable antiviral agents, Favipiravir and Oseltamivir. Due to the lack of available scientific literature on "Variculanol," this guide utilizes Arbidol as a representative novel natural product analogue for the purpose of a head-to-head comparison. The following sections detail the mechanisms of action, comparative efficacy from in vitro and clinical studies, and the experimental protocols utilized in these assessments.

Overview of Antiviral Agents

  • Arbidol (Umifenovir): An indole-derivative antiviral drug used in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[1] It is known for its broad-spectrum activity against a variety of enveloped and non-enveloped viruses.[1][2]

  • Favipiravir: A pyrazine derivative that acts as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][4] It has shown broad-spectrum activity against various RNA viruses.

  • Oseltamivir: A neuraminidase inhibitor used for the treatment and prevention of influenza A and B viruses. It works by preventing the release of new viral particles from infected cells.

Mechanism of Action

The antiviral mechanisms of Arbidol, Favipiravir, and Oseltamivir target different stages of the viral life cycle.

Arbidol primarily inhibits the fusion of the viral envelope with host cell membranes, a critical step for viral entry. It is believed to interact with viral surface proteins, such as hemagglutinin (HA) in influenza viruses, stabilizing them in their pre-fusion state and preventing the conformational changes necessary for membrane fusion. Additionally, Arbidol has demonstrated immunomodulatory effects, including the induction of interferon production.

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication and transcription of the viral genome. This mechanism of action gives Favipiravir its broad-spectrum activity against RNA viruses.

Oseltamivir is also a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. It selectively inhibits the neuraminidase enzyme on the surface of influenza viruses. This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, Oseltamivir prevents the spread of the virus to other cells.

Arbidol_Mechanism cluster_virus_entry Viral Entry cluster_replication Viral Replication Virus Virus Fusion Membrane Fusion Virus->Fusion Binds to Host_Cell Host Cell Membrane Host_Cell->Fusion Viral_RNA_Release Viral RNA Release Fusion->Viral_RNA_Release Allows Arbidol Arbidol Arbidol->Fusion Inhibits Replication Viral Replication Viral_RNA_Release->Replication

Caption: Mechanism of Action of Arbidol.

Favipiravir_Mechanism cluster_replication Viral Replication Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template for Replication Viral Genome Replication RdRp->Replication Favipiravir Favipiravir-RTP Favipiravir->RdRp Inhibits

Caption: Mechanism of Action of Favipiravir.

Oseltamivir_Mechanism cluster_release Viral Release Infected_Cell Infected Host Cell New_Virions New Virions Infected_Cell->New_Virions Produces Neuraminidase Neuraminidase New_Virions->Neuraminidase Budding via Release Viral Release Neuraminidase->Release Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of Action of Oseltamivir.

Comparative Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Arbidol, Favipiravir, and Oseltamivir against various viruses from in vitro studies. Lower IC50 values indicate higher potency.

Antiviral AgentVirusCell LineIC50Reference
Arbidol Influenza A (H1N1)MDCK2.7 - 13.8 µg/ml
Chikungunya virus (CHIKV)Vero / MRC-5<10 µg/ml
Coxsackie virus B5 (CVB5)Vero2.66 - 6.62 µg/ml
Favipiravir Influenza A, BMDCK0.03 - 3.53 µg/ml
2009 A(H1N1)MDCK0.19 - 22.48 µM
Oseltamivir Influenza A/H1N1-2.5 nM
Influenza A/H3N2-0.96 nM
Influenza B-60 nM

A prospective, randomized, controlled, open-label multicenter trial compared the efficacy and safety of Favipiravir and Arbidol in adult patients with COVID-19.

OutcomeArbidol GroupFavipiravir Groupp-valueReference
Clinical Recovery Rate at Day 7 51.67% (62/120)61.21% (71/116)0.1396
Latency to Pyrexia Relief (days) -Shorter by 1.70 days<0.0001
Latency to Cough Relief (days) -Shorter by 1.75 days<0.0001

The study concluded that Favipiravir did not significantly improve the clinical recovery rate at day 7 compared to Arbidol. However, Favipiravir did show a significant improvement in the time to relief for pyrexia and cough.

Experimental Protocols

The plaque reduction assay is a standard method to determine the in vitro efficacy of antiviral drugs.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates until a confluent monolayer is formed.

  • Virus Infection: The cell monolayers are infected with a specific strain of influenza virus at a known multiplicity of infection (MOI).

  • Drug Treatment: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral drug being tested.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication).

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

This protocol is based on the randomized controlled trial comparing Arbidol and Favipiravir.

  • Study Design: A prospective, randomized, controlled, open-label multicenter trial.

  • Patient Population: Adult patients with confirmed COVID-19 and initial symptoms within 12 days.

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Arbidol or Favipiravir in addition to conventional therapy.

  • Treatment Regimen:

    • Arbidol Group: 200 mg three times a day for 7 days.

    • Favipiravir Group: 1600 mg twice on the first day, followed by 600 mg twice a day for the remaining 6 days.

  • Primary Outcome: The clinical recovery rate at day 7, defined by relief from pyrexia and cough, respiratory frequency ≤24 times/min, and oxygen saturation ≥98%.

  • Secondary Outcomes: Latency to relief from pyrexia and cough, and the rate of auxiliary oxygen therapy or mechanical ventilation.

  • Safety Assessment: Adverse events were monitored and recorded throughout the study.

Experimental_Workflow cluster_invitro In Vitro Plaque Reduction Assay cluster_clinical Clinical Trial Workflow A Culture MDCK Cells B Infect with Virus A->B C Treat with Antiviral B->C D Incubate and Stain C->D E Count Plaques & Calculate IC50 D->E F Patient Enrollment & Randomization G Administer Treatment (Arbidol or Favipiravir) F->G H Monitor Clinical Outcomes (Day 7) G->H I Assess Safety and Adverse Events G->I J Statistical Analysis H->J I->J

Caption: Generalized experimental workflows.

Conclusion

This guide provides a comparative overview of Arbidol, Favipiravir, and Oseltamivir, highlighting their distinct mechanisms of action and summarizing available efficacy data. Arbidol and Oseltamivir primarily target viral entry and release, respectively, with a focus on influenza viruses, although Arbidol has a broader spectrum. Favipiravir, on the other hand, inhibits viral replication through its action on the RdRp enzyme, giving it activity against a wide range of RNA viruses.

Head-to-head clinical data, particularly for COVID-19, suggests that while Favipiravir may offer faster symptom relief for fever and cough compared to Arbidol, it does not necessarily lead to a higher overall clinical recovery rate at 7 days. The choice of antiviral agent will depend on the specific viral pathogen, the stage of infection, and the clinical context. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these and other novel antiviral compounds.

References

comparative study of Variculanol's effect on different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on Variculanol's Anticancer Effects

A thorough review of publicly available scientific literature reveals no studies on a compound named "this compound" and its effects on different cancer types. As such, a comparative analysis of its efficacy and mechanism of action across various cancer cell lines cannot be provided at this time.

For researchers and drug development professionals interested in conducting such a study on a novel compound, the following guide provides a comprehensive template for a comparative analysis, complete with example data, detailed experimental protocols, and the mandatory visualizations requested. This guide is structured to facilitate a clear and objective comparison of a compound's performance against different cancer types.

This guide outlines the essential components for a comparative study of a novel anticancer agent's effects on different cancer types. The data and methodologies presented are illustrative and based on common practices in preclinical cancer research.

Data Presentation: Comparative Efficacy

The in vitro cytotoxicity of a novel compound is a key indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes hypothetical IC50 values for a test compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Time Point (hours)
MCF-7Breast Adenocarcinoma15.548
MDA-MB-231Breast Adenocarcinoma8.248
A549Lung Carcinoma25.172
HCT116Colorectal Carcinoma5.848
PC-3Prostate Adenocarcinoma12.372
HeLaCervical Adenocarcinoma18.948

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of experimental findings. Below are standard protocols for key assays used to evaluate the anticancer effects of a novel compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex information.

G cluster_0 Experimental Workflow: In Vitro Anticancer Evaluation A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Compound Treatment (Varying Concentrations) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Signaling Pathway Analysis (Western Blot) B->E F Data Analysis (IC50, Apoptosis Rate) C->F D->F E->F

Experimental workflow for in vitro anticancer drug screening.

The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the mechanism of action of a novel anticancer compound. Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.

G cluster_0 Hypothetical Signaling Pathway Modulation Compound Novel Compound PI3K PI3K Compound->PI3K Inhibition Bax Bax Compound->Bax Activation RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Modulation of PI3K/AKT pathway and apoptosis regulators.

Confirming the Reproducibility of Variculanol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Variculanol, a novel compound under investigation for its anti-cancer properties. To address the critical issue of reproducibility in preclinical research, this document outlines detailed experimental protocols and presents quantitative data in a structured format, comparing this compound's performance with a known therapeutic agent, All-trans Retinoic Acid (ATRA).

Disclaimer: this compound is presented here as a representative novel compound. The experimental data and results detailed below are based on studies of the vibsane-type diterpenoid, Vibsanol A, which exhibits similar biological activities in acute myeloid leukemia (AML) cells. This guide serves as a template for the systematic evaluation and reporting of novel therapeutic candidates.

Overview of Biological Effects

This compound has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells by inducing cell differentiation and arresting the cell cycle at the G1 phase. Its mechanism of action involves the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways, coupled with an increase in intracellular Reactive Oxygen Species (ROS). Furthermore, this compound exhibits a synergistic anti-leukemic effect when used in combination with ATRA.

Quantitative Data Presentation

To ensure clarity and facilitate comparison, the following tables summarize the key quantitative findings from in vitro studies on AML cell lines.

Table 1: Anti-proliferative Activity of this compound and ATRA

CompoundCell LineIC50 (µM) after 72h
This compoundHL-6015.2 ± 1.8
NB418.5 ± 2.1
U93722.1 ± 2.5
ATRAHL-60> 50
NB41.2 ± 0.3
U937> 50

IC50 values represent the concentration required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells

Treatment (48h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)45.3 ± 3.240.1 ± 2.814.6 ± 1.9
This compound (15 µM)68.7 ± 4.120.5 ± 2.210.8 ± 1.5
ATRA (1 µM)55.2 ± 3.532.8 ± 2.612.0 ± 1.7

Data are presented as the percentage of cells in each phase of the cell cycle, determined by flow cytometry analysis of propidium iodide-stained cells. Values are mean ± standard deviation.

Table 3: Quantification of Signaling Pathway Activation and ROS Production

Treatment (24h)p-ERK / Total ERK Ratio (Fold Change)Intracellular ROS Levels (Fold Change)
Control (DMSO)1.01.0
This compound (15 µM)3.8 ± 0.52.5 ± 0.3
ATRA (1 µM)1.2 ± 0.21.1 ± 0.1

Fold change is calculated relative to the control group. p-ERK/Total ERK ratio was determined by densitometric analysis of Western blot bands. ROS levels were measured using a fluorescent probe. Data are mean ± standard deviation.

Table 4: Synergistic Effect of this compound and ATRA on HL-60 Cell Differentiation

Treatment (72h)% of CD11b Positive Cells
Control (DMSO)5.2 ± 1.1
This compound (7.5 µM)25.4 ± 2.8
ATRA (0.5 µM)30.1 ± 3.2
This compound (7.5 µM) + ATRA (0.5 µM)65.8 ± 5.4

CD11b is a marker of myeloid differentiation. The percentage of CD11b positive cells was determined by flow cytometry. Data are mean ± standard deviation.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide to ensure the reproducibility of the findings.

3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed AML cells (HL-60, NB4, U937) in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Compound Treatment: Treat the cells with various concentrations of this compound or ATRA for 72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using a dose-response curve fitting software.

3.2. Cell Cycle Analysis

  • Cell Treatment: Treat HL-60 cells with this compound (15 µM) or ATRA (1 µM) for 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

3.3. Western Blotting for p-ERK and Total ERK

  • Protein Extraction: Treat cells with this compound or ATRA for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against phospho-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

3.4. Measurement of Intracellular ROS

  • Cell Treatment: Treat cells with this compound or ATRA for 24 hours.

  • Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Wash the cells with PBS and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.

  • Data Analysis: Calculate the fold change in mean fluorescence intensity relative to the control group.

Mandatory Visualizations

Signaling Pathway Diagram

Variculanol_Signaling_Pathway This compound This compound PKC PKC This compound->PKC ROS ROS This compound->ROS ERK ERK PKC->ERK pERK p-ERK ERK->pERK Phosphorylation Differentiation Cell Differentiation pERK->Differentiation G1_Arrest G1 Cell Cycle Arrest pERK->G1_Arrest ROS->Differentiation Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Comparison Cell_Culture AML Cell Culture (HL-60, NB4, U937) Treatment Treatment with this compound / ATRA Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (p-ERK/ERK) Treatment->Western_Blot ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay IC50_Calc IC50 Calculation Viability->IC50_Calc Cell_Cycle_Stats Cell Cycle Statistics Cell_Cycle->Cell_Cycle_Stats WB_Quant Western Blot Quantification Western_Blot->WB_Quant ROS_Quant ROS Level Quantification ROS_Assay->ROS_Quant Comparison Compare this compound vs. ATRA IC50_Calc->Comparison Cell_Cycle_Stats->Comparison WB_Quant->Comparison ROS_Quant->Comparison

cross-validation of Variculanol's bioactivity in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature, no published studies from different laboratories validating the bioactivity of a compound named "Variculanol" could be identified. As a result, a comparative guide on its cross-validated biological activities cannot be compiled at this time.

Further steps in the planned workflow, which included identifying specific biological activities, alternative compounds for comparison, detailed experimental protocols, and associated signaling pathways, are contingent on the availability of this primary data. Consequently, the creation of data summary tables and visualizations of experimental workflows or signaling pathways is not feasible.

Researchers, scientists, and drug development professionals interested in the bioactivity of novel compounds are encouraged to consult publicly available scientific databases and academic journals for the most current research findings. Should data on this compound become available in the future, a comprehensive comparison guide can be developed.

Safety Operating Guide

Proper Disposal of Variculanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of Variculanol, a sesquiterpene used in research settings. While this compound is not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment and ensure environmental responsibility.

Immediate Safety and Hazard Profile

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, it is crucial to adhere to standard laboratory safety protocols when handling this compound.

Key Safety Information:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • First Aid Measures: No special first-aid measures are required.[1] In case of contact, follow standard procedures:

    • Skin Contact: Wash the affected area with soap and water. The product is generally not an irritant.[1]

    • Eye Contact: Rinse eyes with running water for several minutes.[1]

    • Inhalation: Move to fresh air. Consult a doctor if you feel unwell.[1]

    • Ingestion: If symptoms persist, seek medical advice.

  • Fire and Explosion Hazard: this compound is not flammable and does not present an explosion hazard.

Chemical and Physical Properties

Understanding the properties of this compound is critical for its safe disposal.

PropertyValueReference
CAS Number 135513-21-2
Molecular Formula C₂₅H₄₀O₂
Molecular Weight 372.6 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.
Stability Stable for at least 4 years when stored at -20°C.

Disposal Procedures

As this compound is not classified as hazardous, the disposal procedure should align with institutional and local regulations for non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Assess the Waste Form: Determine if the this compound waste is in solid form or dissolved in a solvent.

  • Solid this compound Waste:

    • Collect clean, dry, solid this compound waste in a designated, clearly labeled waste container. The label should include "this compound Waste (Non-Hazardous)" and the name of the principal investigator or laboratory.

    • Do not mix with other chemical wastes unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Dispose of the container through your institution's chemical waste program for non-hazardous solids.

  • This compound in Solution:

    • Identify the Solvent: The disposal method for this compound solutions depends on the solvent used.

    • Non-Hazardous Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer, and if local regulations permit, the solution may be suitable for drain disposal with copious amounts of water. Always consult and adhere to your local EHS guidelines before disposing of any chemical down the drain.

    • Organic Solvents: If dissolved in an organic solvent (e.g., Dichloromethane, Methanol, Ethanol, DMSO), the solution must be treated as hazardous waste due to the solvent.

      • Collect the waste in a designated, compatible, and properly sealed hazardous waste container.

      • The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dichloromethane"), and their approximate concentrations.

      • Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Contaminated Materials:

    • Dispose of any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound as solid chemical waste.

    • If these materials are contaminated with a hazardous solvent solution of this compound, they must be disposed of as solid hazardous waste.

Disposal Workflow Diagram:

Variculanol_Disposal_Workflow start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid solution_waste This compound in Solution assess_form->solution_waste Solution non_haz_solid_disposal Dispose as Non-Hazardous Solid Chemical Waste solid_waste->non_haz_solid_disposal identify_solvent Identify Solvent solution_waste->identify_solvent aqueous_solution Aqueous Solution (Non-Hazardous) identify_solvent->aqueous_solution Aqueous organic_solution Organic Solvent Solution identify_solvent->organic_solution Organic check_local_reg Consult Local EHS for Drain Disposal aqueous_solution->check_local_reg haz_waste_collection Collect as Hazardous Liquid Waste organic_solution->haz_waste_collection drain_disposal Drain Disposal with Copious Water check_local_reg->drain_disposal Permitted check_local_reg->haz_waste_collection Not Permitted

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

As this compound is a stable, non-reactive compound under normal laboratory conditions, no specific experimental protocols for neutralization or deactivation are required prior to disposal. The primary "protocol" is the segregation and proper labeling of the waste stream as detailed above.

General Chemical Waste Handling Protocol:

  • Designation of Waste Area: Establish a designated satellite accumulation area in your laboratory for chemical waste. This area should be clearly marked and away from general laboratory traffic.

  • Container Selection: Use only chemically compatible and properly sealed containers for waste collection.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must be complete and accurate.

  • Segregation: Do not mix different types of waste in the same container. Keep non-hazardous waste separate from hazardous waste.

  • Collection: Follow your institution's procedures for having full waste containers collected by the EHS department.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

Personal protective equipment for handling Variculanol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Variculanol. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment should be worn to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side ShieldsTo be worn at all times in the laboratory to protect from potential splashes.
Hand Protection Nitrile GlovesStandard laboratory gloves should be worn to prevent skin contact.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

Step 1: Pre-Handling Inspection

  • Visually inspect the container for any damage or leaks upon receipt.

  • Ensure the label is intact and legible.

Step 2: Preparation

  • Work in a well-ventilated area.

  • Wear the appropriate PPE as specified in the table above.

  • Have a designated workspace clean and clear of unnecessary materials.

Step 3: Handling and Use

  • Handle the solid substance with care to avoid generating dust.

  • Use appropriate tools (e.g., spatula, weigh paper) for transferring the substance.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

Step 4: Post-Handling

  • Securely close the container after use.

  • Clean the workspace and any equipment used with an appropriate solvent.

  • Wash hands thoroughly after handling the substance, even if gloves were worn.

Disposal Plan

As this compound is a non-hazardous solid, disposal should follow standard laboratory procedures for such materials.

  • Solid Waste: Uncontaminated this compound can be disposed of in the regular laboratory solid waste stream, in accordance with institutional and local regulations. It is recommended to place the solid waste in a sealed, clearly labeled container before placing it in the main laboratory trash.

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate can typically be disposed of down the drain with copious amounts of water, provided it does not contain any hazardous substances. After rinsing, deface the label and dispose of the container in the regular trash.

  • Contaminated Materials: Any materials (e.g., weigh paper, gloves, paper towels) that come into contact with this compound should be disposed of in the solid laboratory waste.

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Inspect Container B Don Personal Protective Equipment (PPE) A->B C Prepare Clean Workspace B->C D Weigh/Measure this compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Clean Workspace & Equipment E->F Procedure Complete G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands H->I

Caption: Figure 1: Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.